Product packaging for Ethyl 4-Oxoazepane-1-carboxylate(Cat. No.:CAS No. 56515-89-0)

Ethyl 4-Oxoazepane-1-carboxylate

Cat. No.: B016648
CAS No.: 56515-89-0
M. Wt: 185.22 g/mol
InChI Key: IBUMPBFHLUYONP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ethyl 4-Oxoazepane-1-carboxylate (CAS 56515-89-0) is a versatile azepane-based building block extensively used in medicinal chemistry and pharmaceutical research. This compound, with a molecular formula of C9H15NO3 and a molecular weight of 185.22 g/mol, serves as a critical synthetic intermediate for the development of novel bioactive molecules . Its structure features a seven-membered azepane ring with a ketone and a carbethoxy functional group, making it a valuable scaffold for chemical diversification. Scientific literature highlights the application of related piperidin-1-yl and azepin-1-yl carboxylates in the discovery of potent and selective Muscarinic M4 Receptor Agonists, which are being investigated for the treatment of central nervous system disorders such as Alzheimer's disease, schizophrenia, and cognitive diseases . As a key intermediate in organic synthesis, this compound is utilized by researchers to develop structure-activity relationships (SAR) and optimize the properties of lead compounds in drug discovery campaigns . It is offered For Research Use Only. This product is intended for laboratory research purposes and is not intended for diagnostic or therapeutic use. Handle with care, referring to the Safety Data Sheet for proper handling instructions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H15NO3 B016648 Ethyl 4-Oxoazepane-1-carboxylate CAS No. 56515-89-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-oxoazepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-2-13-9(12)10-6-3-4-8(11)5-7-10/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBUMPBFHLUYONP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCCC(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50506188
Record name Ethyl 4-oxoazepane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50506188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56515-89-0
Record name Ethyl 4-oxoazepane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50506188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Carbethoxyazepan-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Unveiling the Molecular Architecture: A Technical Guide to Ethyl 4-oxoazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals engaged in the intricate fields of medicinal chemistry and drug development, a comprehensive understanding of novel molecular scaffolds is paramount. This document provides a detailed technical overview of Ethyl 4-oxoazepane-1-carboxylate, a heterocyclic compound of interest, focusing on its chemical structure and systematic nomenclature as defined by the International Union of Pure and Applied Chemistry (IUPAC).

Chemical Identity and Nomenclature

The formal IUPAC name for the compound is This compound . This name systematically describes the molecule's composition: an azepane ring, which is a seven-membered saturated heterocycle containing one nitrogen atom. A ketone functional group is located at the 4th position of this ring, denoted by "4-oxo". Finally, an ethyl carboxylate group is attached to the nitrogen atom at position 1.

ParameterValue
IUPAC Name This compound
Molecular Formula C₉H₁₅NO₃
Canonical SMILES CCOC(=O)N1CCC(=O)CC1

While a dedicated entry for this compound is not readily found in major chemical databases, its structure can be confidently inferred from its systematic name and the well-documented analogue, tert-butyl 4-oxoazepane-1-carboxylate.

Molecular Structure Visualization

To facilitate a clearer understanding of the spatial arrangement of atoms and functional groups, a two-dimensional chemical structure diagram of this compound has been generated using the Graphviz DOT language.

Caption: 2D Chemical Structure of this compound.

Experimental Protocols

Hypothetical Synthesis Workflow:

G start Ethyl 1-piperidinecarboxylate-4-one product This compound start->product Ring Expansion reagent Ethyl Diazoacetate (Lewis Acid Catalyst) reagent->product

Caption: Proposed synthetic pathway for this compound.

This technical guide serves as a foundational resource for professionals requiring precise information on the chemical structure and nomenclature of this compound. The provided visualizations and data are intended to support further research and development activities within the pharmaceutical and chemical sciences.

An In-depth Technical Guide to Ethyl 4-Oxoazepane-1-carboxylate: Physicochemical Properties and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties and a proposed synthetic route for Ethyl 4-Oxoazepane-1-carboxylate. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from its closely related analog, tert-Butyl 4-oxoazepane-1-carboxylate, to infer its properties and propose a robust synthetic strategy.

Core Physicochemical Properties

PropertyThis compound (Predicted)tert-Butyl 4-Oxoazepane-1-carboxylate (Experimental)
IUPAC Name This compoundtert-butyl 4-oxoazepane-1-carboxylate
Synonyms 1-Carboethoxy-4-azepanone1-BOC-4-AZEPANONE, N-BOC-HEXAHYDRO-1H-AZEPIN-4-ONE[2]
CAS Number Not available188975-88-4[2][3][4][5]
Molecular Formula C9H15NO3C11H19NO3[3][4]
Molecular Weight 185.22 g/mol 213.28 g/mol [4][5]
Appearance Predicted: LiquidLiquid[3]
Boiling Point Not available90-100 °C / 0.5 mmHg[2]
Refractive Index Not availablen20/D 1.467[2]
Storage Temperature Not available2-8 °C[2]
SMILES CCOC(=O)N1CCCC(=O)CC1CC(C)(C)OC(=O)N1CCCC(=O)CC1[3]
InChI InChI=1S/C9H15NO3/c1-2-13-9(12)10-6-3-4-8(11)5-7-10/h3-7H2,2H3,1H3InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-7-4-5-9(13)6-8-12/h4-8H2,1-3H3[3]
InChI Key Not availablePMLBUVZPRKXMOX-UHFFFAOYSA-N[3]

Proposed Synthetic Protocol: Ring Expansion of Ethyl Piperidine-4-carboxylate

A well-established method for the synthesis of azepan-4-ones involves the ring expansion of a corresponding piperidin-4-one.[1] A large-scale industrial production process for tert-Butyl 4-oxoazepane-1-carboxylate utilizes the ring expansion of tert-butyl piperidin-4-one-1-carboxylate with ethyl diazoacetate in the presence of a Lewis acid catalyst like boron trifluoride etherate.[1][6] This methodology can be adapted for the synthesis of this compound.

Experimental Workflow

cluster_0 Step 1: Preparation of Starting Material cluster_1 Step 2: Ring Expansion Reaction cluster_2 Step 3: Work-up and Isolation cluster_3 Step 4: Purification A Ethyl Piperidine-4-carboxylate B Reaction Mixture: - Ethyl Piperidine-4-carboxylate - Anhydrous Ether (Solvent) - Cool to -40 to -25 °C A->B Dissolve in solvent C Simultaneous dropwise addition of: - Ethyl Diazoacetate - Boron Trifluoride Etherate B->C Initiate reaction D Reaction proceeds for 6 hours at low temperature C->D Maintain conditions E Quench reaction with aqueous solution D->E Stop reaction F Extract with organic solvent (e.g., Ethyl Acetate) E->F G Wash combined organic layers F->G H Dry over Na2SO4 and concentrate under reduced pressure G->H I Purification by column chromatography H->I Crude Product J This compound (Final Product) I->J Pure Product

Caption: Proposed synthetic workflow for this compound.

Detailed Methodology

Materials:

  • Ethyl piperidine-4-carboxylate

  • Ethyl diazoacetate

  • Boron trifluoride etherate (BF3·OEt2)

  • Anhydrous diethyl ether

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a nitrogen-purged, flame-dried round-bottom flask equipped with a magnetic stirrer, thermometer, and two dropping funnels, dissolve Ethyl piperidine-4-carboxylate in anhydrous diethyl ether.

  • Cooling: Cool the reaction mixture to between -40 °C and -25 °C using a suitable cooling bath (e.g., dry ice/acetone).

  • Reagent Addition: Add ethyl diazoacetate and boron trifluoride etherate dropwise and simultaneously from the two separate dropping funnels over a period of approximately 6 hours. It is crucial to maintain the internal reaction temperature between -40 °C and -25 °C throughout the addition.[1] The reaction should be monitored by thin-layer chromatography (TLC) to track the consumption of the starting material.[1]

  • Quenching: Upon completion of the reaction, slowly add saturated aqueous sodium bicarbonate solution to the reaction mixture to quench the reaction.

  • Extraction: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the combined organic phase over anhydrous sodium sulfate.

  • Concentration: Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Signaling Pathways and Drug Development Relevance

While there is no specific information on signaling pathways directly involving this compound, the azepane scaffold is present in numerous biologically active molecules. For instance, certain azepane derivatives have shown potent antagonistic activity at neurokinin receptors (NK1) and Transient Receptor Potential Vanilloid 4 (TRPV4) channel receptors, which are implicated in pain, inflammation, and allergic disorders.[1] The conformational flexibility of the seven-membered azepane ring is thought to be a key factor in its ability to mimic β-turns and interact effectively with various biological targets.[1]

The synthesis of this compound provides a key intermediate for the elaboration into more complex molecules for screening in various drug discovery programs. The ketone functionality at the 4-position and the ethyl carbamate offer versatile handles for further chemical modifications.

cluster_0 Core Scaffold cluster_1 Potential Modifications cluster_2 Therapeutic Targets A This compound B Ketone Reduction/Amination A->B C Carbamate Modification A->C D Alpha-Functionalization A->D H Novel Drug Candidates B->H C->H D->H E GPCRs (e.g., NK1 Receptors) F Ion Channels (e.g., TRPV4) G Enzymes H->E H->F H->G

Caption: Logical relationships in drug development using the azepane scaffold.

This guide provides a foundational understanding of this compound for researchers and professionals in the field of drug development. Further experimental validation of the predicted properties and optimization of the synthetic protocol are encouraged.

References

A Technical Guide to Ethyl 4-Oxoazepane-1-carboxylate: Properties, Synthesis, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 4-Oxoazepane-1-carboxylate, a key intermediate in the synthesis of novel therapeutics. This document details its chemical properties, provides experimental protocols for its synthesis and subsequent utilization, and explores the signaling pathways of drug targets synthesized from this compound.

Core Compound Data

Herein are the fundamental chemical identifiers and properties of this compound.

PropertyValue
CAS Number 56515-89-0
Molecular Formula C₉H₁₅NO₃
Molecular Weight 185.22 g/mol
Synonyms 1-Carbethoxyazepan-4-one, Ethyl 4-azepanone-1-carboxylate

Synthesis of this compound

A documented method for the preparation of this compound involves the reaction of 4-perhydroazepinone hydrochloride with ethyl chloroformate.

Experimental Protocol:
  • A suspension of 4-perhydroazepinone hydrochloride (13.6 mmol) is prepared in dichloromethane (54 mL).

  • The mixture is cooled to 0°C under a nitrogen atmosphere.

  • Triethylamine (33.9 mmol) is added to the cooled suspension.

  • The reaction mixture is stirred at 0°C for 5 minutes.

  • Ethyl chloroformate is then added to the mixture to yield this compound.

Application in the Synthesis of Bioactive Molecules

This compound serves as a crucial building block in the synthesis of compounds targeting significant biological pathways, including muscarinic M4 receptors and monoacylglycerol lipase (MAGL). A common subsequent reaction is reductive amination to introduce further structural diversity.

Experimental Protocol: Reductive Amination

The following is a general procedure for the reductive amination of this compound with a substituted piperidine, a key step in the synthesis of certain muscarinic M4 receptor agonists.

  • To a solution of the desired 4-(substituted)-piperidine (0.36 mmol) in a suitable solvent, add this compound (0.36 mmol).

  • The reaction mixture is stirred at room temperature for 5 minutes.

  • Sodium triacetoxyborohydride (0.58 mmol) is added to the mixture.

  • The reaction is stirred at room temperature overnight.

  • Upon completion, the reaction is quenched with 2M NaOH and extracted with ethyl acetate.

  • The organic layers are collected, dried, and concentrated in vacuo to yield the product.

Target Signaling Pathways

The therapeutic potential of molecules derived from this compound lies in their ability to modulate key signaling pathways. Below are diagrams illustrating the pathways for the muscarinic M4 receptor and monoacylglycerol lipase.

Muscarinic M4 Receptor Signaling Pathway

The M4 muscarinic receptor, a G-protein coupled receptor (GPCR), is a target for the treatment of neuropsychiatric disorders. Its activation typically leads to the inhibition of adenylyl cyclase.

M4_Signaling cluster_membrane Cell Membrane M4R M4 Receptor G_protein Gi/o Protein M4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Conversion Agonist M4 Agonist (e.g., derived from This compound) Agonist->M4R Binds to ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream Leads to

Caption: Muscarinic M4 Receptor Signaling Pathway.

Monoacylglycerol Lipase (MAGL) Signaling Pathway

Monoacylglycerol lipase (MAGL) is a key enzyme in the endocannabinoid system, responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MAGL leads to increased 2-AG levels, which can modulate pain and inflammation.

MAGL_Signaling cluster_cell Cell MAGL Monoacylglycerol Lipase (MAGL) AA Arachidonic Acid MAGL->AA Glycerol Glycerol MAGL->Glycerol Two_AG 2-Arachidonoylglycerol (2-AG) Two_AG->MAGL Hydrolysis CB_Receptor Cannabinoid Receptor (CB1/CB2) Two_AG->CB_Receptor Activates Signaling Downstream Signaling CB_Receptor->Signaling MAGL_Inhibitor MAGL Inhibitor (e.g., derived from This compound) MAGL_Inhibitor->MAGL Inhibits

Caption: Monoacylglycerol Lipase (MAGL) Signaling Pathway.

Experimental Workflow Diagram

The following diagram illustrates the logical flow from the starting material, this compound, to the synthesis of a potential muscarinic M4 receptor agonist.

Experimental_Workflow Start Start: this compound (CAS: 56515-89-0) Step1 Reductive Amination with Substituted Piperidine Start->Step1 Intermediate Ethyl 4-(4-(substituted)piperidin-1-yl)azepane-1-carboxylate Step1->Intermediate Step2 Further Synthetic Modifications (e.g., amide coupling, etc.) Intermediate->Step2 Final_Product Final Product: Muscarinic M4 Receptor Agonist Step2->Final_Product Analysis Biological Screening (e.g., receptor binding assays) Final_Product->Analysis

Caption: Synthetic workflow for a muscarinic M4 agonist.

Synthesis of Ethyl 4-Oxoazepane-1-carboxylate from Piperidone Precursors: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the synthesis of Ethyl 4-Oxoazepane-1-carboxylate, a valuable heterocyclic building block in medicinal chemistry, from readily available piperidone precursors. The primary synthetic strategy involves a ring expansion of Ethyl 4-oxopiperidine-1-carboxylate. This document provides a comprehensive overview of the synthetic pathway, detailed experimental protocols derived from analogous procedures, and relevant quantitative data.

Introduction

Azepane scaffolds are crucial components in a wide array of biologically active compounds. Their conformational flexibility makes them attractive moieties in drug design. This compound serves as a key intermediate for the synthesis of more complex azepane derivatives. The most direct and industrially scalable approach to this compound is the one-carbon ring expansion of the corresponding N-protected 4-piperidone.

Synthetic Pathway Overview

The core of the synthesis is the reaction of an N-protected 4-piperidone with a diazoalkane, which, in the presence of a Lewis acid catalyst, leads to the insertion of a methylene group and the formation of the seven-membered azepanone ring. The most common and effective method for this transformation is the use of ethyl diazoacetate with a Lewis acid such as boron trifluoride etherate. This approach is analogous to the Tiffeneau-Demjanov rearrangement, a classic method for the ring expansion of cyclic ketones.

Below is a logical workflow for the synthesis of this compound.

Synthesis_Workflow start Start: Ethyl 4-oxopiperidine-1-carboxylate reaction Ring Expansion Reaction start->reaction Piperidone Precursor reagents Reagents: - Ethyl diazoacetate - Boron trifluoride etherate reagents->reaction Reaction Conditions workup Aqueous Workup & Extraction reaction->workup Crude Product purification Purification: Column Chromatography workup->purification Organic Extract product Product: this compound purification->product Purified Product

Caption: General workflow for the synthesis of this compound.

Data Presentation

The following table summarizes the key quantitative data for the ring expansion reaction, drawing a comparison with the large-scale synthesis of the tert-butyl analogue, for which more extensive data is available.

ParameterThis compoundtert-Butyl 4-Oxoazepane-1-carboxylate (Large Scale)[1]
Starting Material Ethyl 4-oxopiperidine-1-carboxylatetert-Butyl 4-oxopiperidine-1-carboxylate
Reagents Ethyl diazoacetate, BF₃·OEt₂Ethyl diazoacetate, BF₃·OEt₂
Scale Small Scale (reported)33.3 kg (product)
Yield 82% (after column chromatography)48.5% (three-step combined yield)
Reaction Temperature Not specified, likely low temp.≤ -25 °C
Purification Column ChromatographyNo purification of intermediates

Experimental Protocols

The following experimental protocol is a detailed methodology for the synthesis of this compound based on the established procedure for its tert-butyl analogue and general knowledge of diazomethane-based ring expansions.

Synthesis of this compound

Materials:

  • Ethyl 4-oxopiperidine-1-carboxylate

  • Ethyl diazoacetate

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is charged with Ethyl 4-oxopiperidine-1-carboxylate and anhydrous diethyl ether.

  • Cooling: The reaction mixture is cooled to a low temperature, ideally between -25 °C and -15 °C, using a suitable cooling bath (e.g., dry ice/acetone). Maintaining a low temperature is crucial to minimize side reactions.[1]

  • Reagent Addition: A solution of ethyl diazoacetate in anhydrous diethyl ether is added dropwise to the stirred reaction mixture via the dropping funnel. Concurrently, or directly after, boron trifluoride etherate is added dropwise, ensuring the internal temperature does not rise above the specified range.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: Upon completion, the reaction is carefully quenched by the slow, dropwise addition of saturated aqueous sodium bicarbonate solution while maintaining the low temperature.

  • Workup: The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine.

  • Drying and Concentration: The organic phase is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Reaction Mechanism

The ring expansion proceeds through a well-established mechanism involving the formation of a carbene or a carbenoid species from ethyl diazoacetate, catalyzed by the Lewis acid.

Reaction_Mechanism cluster_start Starting Materials cluster_intermediate Intermediate Stages cluster_rearrangement Rearrangement Piperidone Ethyl 4-oxopiperidine-1-carboxylate ActivatedCarbonyl Lewis Acid Activation of Carbonyl Piperidone->ActivatedCarbonyl Diazo Ethyl Diazoacetate NucleophilicAttack Nucleophilic Attack by Diazo Compound Diazo->NucleophilicAttack ActivatedCarbonyl->NucleophilicAttack NitrogenExpulsion Expulsion of N2 NucleophilicAttack->NitrogenExpulsion Carbocation Carbocation Intermediate NitrogenExpulsion->Carbocation RingExpansion 1,2-Alkyl Shift (Ring Expansion) Carbocation->RingExpansion Product This compound RingExpansion->Product

Caption: Simplified mechanism of the Lewis acid-catalyzed ring expansion.

Conclusion

The synthesis of this compound from its piperidone precursor via a catalyzed ring expansion with ethyl diazoacetate is a robust and scalable method. Careful control of reaction temperature is paramount for achieving good yields and minimizing by-product formation. This technical guide provides a solid foundation for researchers and professionals in drug development to produce this valuable synthetic intermediate. Further optimization of reaction conditions for specific scales and applications may be beneficial.

References

Synthesis of Ethyl 4-Oxoazepane-1-carboxylate: A Technical Guide to Ring Expansion Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the primary ring expansion mechanisms utilized in the synthesis of Ethyl 4-Oxoazepane-1-carboxylate, a key heterocyclic scaffold in medicinal chemistry. The document details the underlying principles, experimental protocols, and quantitative data associated with the prevalent synthetic routes, offering a comprehensive resource for researchers in organic synthesis and drug development.

Introduction

The azepane ring system is a crucial structural motif in a multitude of biologically active compounds. Its conformational flexibility makes it an attractive component for the design of novel therapeutics. This compound, in particular, serves as a versatile intermediate for the elaboration of more complex molecular architectures. The synthesis of this seven-membered ring is most effectively achieved through the one-carbon ring expansion of the readily available six-membered precursor, Ethyl 4-oxopiperidine-1-carboxylate. This guide will focus on two prominent methodologies for this transformation: the Lewis acid-catalyzed reaction with diazoalkanes and the Tiffeneau-Demjanov rearrangement.

Ring Expansion via Diazoalkane Chemistry

The reaction of N-protected 4-piperidones with diazoalkanes, particularly ethyl diazoacetate in the presence of a Lewis acid, represents a highly efficient and scalable method for the synthesis of 4-oxoazepane derivatives. This method is favored in industrial settings due to its relatively high yields and operational simplicity.

Mechanism of Action

The accepted mechanism for the Lewis acid-catalyzed ring expansion of a cyclic ketone with a diazoalkane, such as ethyl diazoacetate, is initiated by the activation of the carbonyl group by the Lewis acid. This is followed by a nucleophilic attack of the diazo compound, leading to a series of intermediates that culminate in the expanded ring system.

The key steps are as follows:

  • Lewis Acid Activation: The Lewis acid (e.g., boron trifluoride etherate, BF₃·OEt₂) coordinates to the carbonyl oxygen of Ethyl 4-oxopiperidine-1-carboxylate, enhancing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: The nucleophilic carbon of ethyl diazoacetate attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

  • Dinitrogen Extrusion and Rearrangement: The intermediate collapses with the expulsion of nitrogen gas (N₂), a thermodynamically favorable process, to generate a carbocation. This is followed by a 1,2-alkyl shift, where one of the α-carbons of the piperidine ring migrates to the adjacent carbocationic center, resulting in the formation of the seven-membered azepane ring.

  • Deprotonation: The resulting oxonium ion is then deprotonated to yield the final product, this compound.

ring_expansion_diazomethane cluster_start Starting Materials cluster_reaction Reaction Pathway cluster_product Product start_ketone Ethyl 4-oxopiperidine-1-carboxylate activation Lewis Acid Activation (BF₃·OEt₂) start_ketone->activation start_diazo Ethyl Diazoacetate nucleophilic_attack Nucleophilic Attack start_diazo->nucleophilic_attack activated_complex Activated Carbonyl Complex activation->activated_complex activated_complex->nucleophilic_attack tetrahedral_intermediate Tetrahedral Intermediate nucleophilic_attack->tetrahedral_intermediate n2_extrusion N₂ Extrusion & 1,2-Alkyl Shift tetrahedral_intermediate->n2_extrusion expanded_carbocation Expanded Carbocation n2_extrusion->expanded_carbocation deprotonation Deprotonation expanded_carbocation->deprotonation final_product This compound deprotonation->final_product

Caption: Diazomethane-based ring expansion workflow.

Experimental Protocol

The following is a representative experimental protocol for the ring expansion of an N-protected 4-piperidone, based on procedures reported for the analogous N-Boc derivative.[1]

Materials:

  • Ethyl 4-oxopiperidine-1-carboxylate

  • Ethyl diazoacetate

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • A solution of Ethyl 4-oxopiperidine-1-carboxylate (1.0 eq) in anhydrous diethyl ether is cooled to -78 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Boron trifluoride etherate (1.2 eq) is added dropwise to the cooled solution, and the mixture is stirred for 15 minutes.

  • A solution of ethyl diazoacetate (1.5 eq) in anhydrous diethyl ether is added slowly to the reaction mixture, maintaining the temperature at -78 °C.

  • The reaction is allowed to stir at -78 °C for 2-4 hours, with progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate.

  • The mixture is allowed to warm to room temperature, and the organic layer is separated.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Quantitative Data

The following table summarizes typical reaction parameters for the ring expansion of N-protected 4-piperidones with ethyl diazoacetate. Data is based on the synthesis of the closely related tert-Butyl 4-oxoazepane-1-carboxylate.[1]

ParameterValue
SubstrateN-Boc-4-piperidone
ReagentEthyl Diazoacetate
CatalystBoron Trifluoride Etherate
SolventAnhydrous Diethyl Ether
Temperature-78 °C to -25 °C
Reaction Time2-6 hours
YieldGood to Excellent

Tiffeneau-Demjanov Rearrangement

The Tiffeneau-Demjanov rearrangement provides an alternative pathway for the one-carbon ring expansion of cyclic ketones.[2][3][4] This method involves the diazotization of a β-amino alcohol, which then undergoes a rearrangement to form the ring-expanded ketone.

Mechanism of Action

The synthesis of this compound via the Tiffeneau-Demjanov rearrangement would necessitate the preparation of 1-(aminomethyl)-N-carbethoxy-4-hydroxypiperidine as the key intermediate. The mechanism proceeds as follows:

  • Formation of the β-Amino Alcohol: Ethyl 4-oxopiperidine-1-carboxylate is first converted to the corresponding cyanohydrin, followed by reduction of the nitrile to a primary amine, yielding 1-(aminomethyl)-N-carbethoxy-4-hydroxypiperidine.

  • Diazotization: The primary amine of the β-amino alcohol is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.

  • Rearrangement and Ring Expansion: The diazonium group is an excellent leaving group, and its departure as N₂ gas generates a primary carbocation. A 1,2-alkyl shift of the adjacent carbon in the piperidine ring occurs to form a more stable carbocation, leading to the expansion of the ring.

  • Formation of the Ketone: The resulting intermediate is then deprotonated to yield the final product, this compound.

tiffeneau_demjanov cluster_start Starting Material cluster_reaction Reaction Pathway cluster_product Product start_amino_alcohol 1-(aminomethyl)-N-carbethoxy- 4-hydroxypiperidine diazotization Diazotization (NaNO₂, H⁺) start_amino_alcohol->diazotization diazonium_salt Diazonium Salt Intermediate diazotization->diazonium_salt n2_loss Loss of N₂ diazonium_salt->n2_loss primary_carbocation Primary Carbocation n2_loss->primary_carbocation rearrangement 1,2-Alkyl Shift (Ring Expansion) primary_carbocation->rearrangement expanded_intermediate Expanded Intermediate rearrangement->expanded_intermediate deprotonation Deprotonation expanded_intermediate->deprotonation final_product This compound deprotonation->final_product

Caption: Tiffeneau-Demjanov rearrangement workflow.

Experimental Protocol

A general protocol for the Tiffeneau-Demjanov rearrangement is provided below. The synthesis of the requisite 1-(aminomethyl)-N-carbethoxy-4-hydroxypiperidine precursor is a multi-step process that is not detailed here.

Materials:

  • 1-(aminomethyl)-N-carbethoxy-4-hydroxypiperidine

  • Sodium nitrite

  • Aqueous acid (e.g., hydrochloric acid or acetic acid)

  • Ice

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • A solution of 1-(aminomethyl)-N-carbethoxy-4-hydroxypiperidine (1.0 eq) in aqueous acid is cooled in an ice bath to 0-5 °C.

  • A solution of sodium nitrite (1.1 eq) in water is added dropwise to the cooled solution, ensuring the temperature remains below 5 °C.

  • The reaction mixture is stirred at 0-5 °C for 1-2 hours. The evolution of nitrogen gas may be observed.

  • After the reaction is complete (monitored by TLC), the mixture is carefully neutralized with saturated aqueous sodium bicarbonate.

  • The product is extracted into an organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield this compound.

Quantitative Data

Yields for the Tiffeneau-Demjanov rearrangement can be variable and are highly dependent on the substrate. Generally, this method is effective for the formation of five, six, and seven-membered rings.

ParameterGeneral Range
Substrateβ-amino alcohol
ReagentSodium Nitrite, Acid
SolventWater, Acid
Temperature0-5 °C
Reaction Time1-3 hours
YieldModerate to Good

Conclusion

Both the diazoalkane-based method and the Tiffeneau-Demjanov rearrangement are effective strategies for the synthesis of this compound via ring expansion of the corresponding piperidine precursor. The choice of method will depend on factors such as scale, availability of starting materials, and desired purity. The Lewis acid-catalyzed reaction with ethyl diazoacetate is often preferred for its scalability and generally higher yields, making it a valuable tool in process chemistry and large-scale synthesis. The Tiffeneau-Demjanov rearrangement, while potentially lower-yielding, offers a classic and reliable alternative. A thorough understanding of the mechanisms and experimental parameters outlined in this guide will aid researchers in the successful synthesis of this important azepane intermediate for applications in drug discovery and development.

References

An In-depth Technical Guide to the Synthesis of Ethyl 4-Oxoazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the key starting materials and synthetic methodologies for the preparation of Ethyl 4-Oxoazepane-1-carboxylate, a valuable intermediate in pharmaceutical development. The document outlines the primary synthetic pathways, presents quantitative data in a structured format, and includes a detailed experimental protocol for a common synthetic route.

Introduction

This compound is a seven-membered heterocyclic compound containing a ketone functional group and an ethyl carbamate. This structure is a key building block in the synthesis of various biologically active molecules and pharmaceutical candidates. The azepane ring system is of significant interest due to its conformational flexibility, which can be advantageous in drug design for mimicking peptide β-turns. Two principal synthetic strategies have been established for the synthesis of the azepan-4-one core: Dieckmann condensation and ring expansion of a piperidine derivative. This guide will focus on the more direct ring expansion approach.

Key Synthetic Routes and Starting Materials

The synthesis of this compound is most commonly achieved through a ring expansion reaction of a corresponding N-protected piperidin-4-one. An alternative, though often more lengthy, route involves a Dieckmann condensation.

2.1. Ring Expansion of N-Ethoxycarbonyl-4-piperidone

This is a widely utilized method for preparing azepan-4-one derivatives.[1][2][3] The synthesis involves the reaction of an N-protected 4-piperidone with a diazo compound, typically ethyl diazoacetate, in the presence of a Lewis acid catalyst. This methodology is advantageous due to its relatively short synthetic sequence.

The key starting materials for this route are:

  • N-Ethoxycarbonyl-4-piperidone: The core cyclic ketone that undergoes ring expansion.

  • Ethyl diazoacetate: The reagent that provides the additional carbon atom for the seven-membered ring.

  • Lewis Acid Catalyst (e.g., Boron trifluoride etherate): Facilitates the ring expansion reaction.

2.2. Dieckmann Condensation

The Dieckmann condensation route involves an intramolecular cyclization of a linear diester to form the cyclic β-keto ester.[2] This method typically requires a more extended synthetic sequence to prepare the acyclic precursor.[2]

Key starting materials for this approach generally include precursors to a linear diester, such as:

  • An N-protected amino acid ester.

  • An acrylate derivative for Michael addition.

Due to the more direct nature of the ring expansion, this guide will focus on that methodology.

Quantitative Data Summary

The following table summarizes typical quantitative data associated with the synthesis of a closely related analogue, tert-Butyl 4-Oxoazepane-1-carboxylate, which is expected to have similar reaction performance.

ParameterValueReference
Starting Material N-Boc-piperid-4-one[1]
Reagent Ethyl diazoacetate[1]
Catalyst Boron trifluoride etherate[1]
Intermediate Yield Good[1]
Final Product tert-Butyl 4-oxoazepane-1-carboxylate[1]
Overall Yield 48.5% (three steps)[2]
Final Purity (GC) 98.4%[2]

Note: The data is for the synthesis of the tert-butyl analogue, but provides a reasonable expectation for the synthesis of the ethyl analogue.

Experimental Protocols

The following section provides a detailed, representative experimental protocol for the synthesis of this compound via the ring expansion of N-Ethoxycarbonyl-4-piperidone. This protocol is adapted from a large-scale synthesis of the tert-butyl analogue.[1][2]

4.1. Preparation of Ethyl Diazoacetate

Caution: Ethyl diazoacetate is potentially explosive and should be handled with care.

  • To a 2 L reactor, add water (375 mL), glycine ethyl ester hydrochloride (350 g, 2.51 mol), sodium acetate (10 g, 0.12 mol), sodium nitrite (250 g, 3.62 mol), and dichloromethane (400 mL).

  • Cool the reaction mixture to -15 °C with stirring.

  • Slowly add a solution of 10% H₂SO₄ (100 mL) dropwise, maintaining the temperature below 15 °C. Ice may be added to control the temperature.

  • Separate the organic phase and wash it with saturated aqueous K₂CO₃ (2 x 180 mL).

  • Dry the organic phase over Na₂SO₄, filter, and remove the solvent under reduced pressure at a temperature not exceeding 28 °C to afford ethyl diazoacetate as a light yellow liquid. The product should be used immediately or stored at -10 °C.

4.2. Ring Expansion to form Ethyl 1-(ethoxycarbonyl)-4-oxoazepane-5-carboxylate

  • Under a nitrogen atmosphere, add anhydrous ether (800 mL) and N-Ethoxycarbonyl-4-piperidone (assuming a similar scale, ~214 g, 1.25 mol) to a 2 L reactor.

  • Cool the mixture to a low temperature (e.g., -25 °C).

  • Slowly add boron trifluoride etherate as the catalyst.

  • Add the freshly prepared ethyl diazoacetate dropwise while maintaining the low temperature.

  • Allow the reaction to proceed until completion (monitored by TLC or other appropriate methods).

  • Quench the reaction carefully with an appropriate quenching agent.

  • Work up the reaction mixture by washing with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over a suitable drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude intermediate product.

4.3. Decarboxylation to this compound

  • To a 1 L reactor, add the crude intermediate from the previous step and 4 N HCl (3 L).

  • Heat the mixture to reflux and stir for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and neutralize with a base (e.g., Na₂CO₃).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude final product.

  • Purify the crude product by a suitable method, such as column chromatography or distillation, to obtain pure this compound.

Visualization of Synthetic Pathway

The following diagram illustrates the ring expansion pathway for the synthesis of this compound.

Synthesis_Pathway cluster_start Starting Materials cluster_reaction Ring Expansion cluster_intermediate Intermediate cluster_decarboxylation Decarboxylation cluster_final Final Product N_Ethoxycarbonyl_4_piperidone N-Ethoxycarbonyl-4-piperidone Reaction Ring Expansion (BF3.OEt2) N_Ethoxycarbonyl_4_piperidone->Reaction Ethyl_diazoacetate Ethyl diazoacetate Ethyl_diazoacetate->Reaction Intermediate_Product Ethyl 1-(ethoxycarbonyl)-4-oxoazepane-5-carboxylate Reaction->Intermediate_Product Decarboxylation Decarboxylation (H+, Heat) Intermediate_Product->Decarboxylation Final_Product This compound Decarboxylation->Final_Product

Caption: Ring expansion synthesis of this compound.

References

The Azepane Scaffold: A Privileged Motif in Drug Discovery with Diverse Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – The seven-membered heterocyclic ring, azepane, has emerged as a cornerstone in medicinal chemistry, with its derivatives demonstrating a remarkable breadth of biological activities. This technical guide offers an in-depth exploration of the pharmacological potential of azepane-containing compounds, tailored for researchers, scientists, and professionals in drug development. It aims to provide a comprehensive overview of their anticancer, antimicrobial, antiviral, and neurological activities, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

The unique, non-planar, and flexible conformation of the azepane ring allows for extensive chemical modifications, leading to a diverse chemical space for drug discovery. This structural versatility has been exploited to develop potent and selective agents targeting a variety of biological pathways implicated in human diseases.

Anticancer Activity: Targeting Cell Proliferation and Survival Pathways

Azepane derivatives have shown significant promise as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanisms of action often involve the modulation of critical signaling pathways that control cell growth, proliferation, and apoptosis.

Quantitative Anticancer Activity Data

The anticancer efficacy of various azepane derivatives has been quantified using metrics such as the half-maximal inhibitory concentration (IC50). Below is a summary of the reported activities of representative compounds.

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
Dibenzo[b,f]azepine-isoxazoline4gMDA-MB-231 (Breast)~10
Pyrrolo[1,2-a]azepine3HepG2 (Liver)0.004
Pyrrolo[1,2-a]azepine6HepG2 (Liver)0.0016
Pyrrolo[1,2-a]azepine5bMCF7 (Breast)0.0107
Pyrrolo[1,2-a]azepine6HCT116 (Colon)0.0211
Benzo[d]azepine-triazole hybrid10gA549 (Lung)43.99
Benzo[d]azepine-triazole hybrid10hMCF-7 (Breast)49.93
Experimental Protocol: MTT Assay for Cytotoxicity

The in vitro anticancer activity of azepane derivatives is commonly assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Azepane derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are treated with various concentrations of the azepane derivatives for a specified period (e.g., 48 or 72 hours). Control wells receive only the vehicle (DMSO).

  • MTT Incubation: After the treatment period, the medium is removed, and MTT solution is added to each well. The plates are then incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and a solubilization solution is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined from the dose-response curve.

Signaling Pathways in Anticancer Activity

Azepane derivatives have been shown to interfere with key signaling pathways dysregulated in cancer, such as the PI3K/Akt and PTPN2/PTPN1 pathways.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Azepane Azepane Derivative Azepane->PI3K inhibits Azepane->Akt inhibits

Caption: PI3K/Akt Signaling Pathway Inhibition by Azepane Derivatives.

PTPN2_PTPN1_Pathway IFN_receptor IFN Receptor JAK JAK IFN_receptor->JAK activates STAT STAT JAK->STAT phosphorylates Gene_expression Antitumor Gene Expression STAT->Gene_expression PTPN2_PTPN1 PTPN2/PTPN1 PTPN2_PTPN1->JAK dephosphorylates Azepane Azepane Derivative Azepane->PTPN2_PTPN1 inhibits

Caption: PTPN2/PTPN1 Inhibition by Azepane Derivatives in Cancer.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The emergence of multidrug-resistant microbes necessitates the development of novel antimicrobial agents. Azepane derivatives have demonstrated promising activity against a variety of bacterial and fungal strains.

Quantitative Antimicrobial Activity Data

The minimum inhibitory concentration (MIC) is a key measure of the in vitro antimicrobial activity of a compound. The following table summarizes the MIC values for selected azepane derivatives.

Compound ClassDerivative ExampleMicroorganismMIC (µg/mL)Reference
Pyridobenzazepine8S. aureus39
Pyridobenzazepine8E. coli39
Pyridobenzazepine12C. albicans156
A-azepano-triterpenoidAzepanouvaol 8MRSA≤ 0.15 (µM)
A-azepano-triterpenoidAzepanobetulinic acid cyclohexyl amide 4MRSA≤ 0.15 (µM)
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • Azepane derivatives (dissolved in a suitable solvent)

  • 96-well microtiter plates

  • Inoculum suspension (adjusted to a specific turbidity)

Procedure:

  • Serial Dilution: The azepane derivative is serially diluted in the appropriate broth in a 96-well plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the microorganism.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 35-37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antiviral Activity: Targeting Viral Replication and Assembly

Azepane derivatives have been investigated for their potential to combat viral infections, with notable activity against viruses such as the Hepatitis B virus (HBV) and Human Cytomegalovirus (HCMV).

Quantitative Antiviral Activity Data

The antiviral efficacy is often expressed as the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50).

Compound ClassDerivative ExampleVirusEC50/IC50 (µM)Reference
A-azepano-triterpenoidAzepanobetulin 1HCMV0.15
A-azepano-triterpenoidAzepanouvaol 8HCMV0.11
A-azepano-triterpenoidAzepano-glycyrrhetol 15HCMV0.11
Azepanodipterocarpol8Influenza A (H1N1)1.1 (µg/mL)
Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method to quantify the antiviral activity of a compound by measuring the reduction in the number of viral plaques.

Materials:

  • Host cell line susceptible to the virus

  • Virus stock

  • Culture medium

  • Azepane derivatives

  • Agarose or methylcellulose overlay

  • Staining solution (e.g., crystal violet)

Procedure:

  • Cell Seeding: Host cells are seeded in multi-well plates to form a confluent monolayer.

  • Virus Adsorption: The cell monolayer is infected with a known amount of virus.

  • Compound Treatment: After viral adsorption, the inoculum is removed, and the cells are overlaid with a semi-solid medium containing different concentrations of the azepane derivative.

  • Incubation: The plates are incubated for a period sufficient for plaque formation.

  • Plaque Visualization: The cells are fixed and stained to visualize the plaques.

  • Data Analysis: The number of plaques is counted, and the percentage of plaque reduction is calculated relative to the untreated control. The EC50 value is then determined.

Mechanism of Antiviral Action

Certain azepane derivatives exert their antiviral effect by interfering with critical viral processes, such as the assembly of the viral capsid, which is essential for the formation of new infectious virions.

HBV_Capsid_Assembly Core_Protein HBV Core Protein (Cp) Dimers Capsid_Assembly Capsid Assembly Core_Protein->Capsid_Assembly Immature_Capsid Immature Capsid Capsid_Assembly->Immature_Capsid Aberrant_Capsid Aberrant Capsid (Non-infectious) Capsid_Assembly->Aberrant_Capsid Mature_Virion Mature Virion Immature_Capsid->Mature_Virion Azepane Azepane Derivative Azepane->Capsid_Assembly disrupts

Caption: Disruption of HBV Capsid Assembly by Azepane Derivatives.

Neurological Activity: Modulating Neurotransmitter Systems

The azepane scaffold is present in several centrally acting drugs, and its derivatives have been explored for their potential in treating neurological and psychiatric disorders. Their activity often stems from their ability to interact with neurotransmitter transporters and receptors.

Quantitative Neurological Activity Data

The affinity of compounds for their neurological targets is typically measured by the inhibitory constant (Ki) or IC50 values from receptor binding or uptake assays.

Compound ClassDerivative ExampleTargetIC50 (nM)Reference
Bicyclic Azepane(R,R)-1aNorepinephrine Transporter (NET)< 100
Bicyclic Azepane(R,R)-1aDopamine Transporter (DAT)< 100
Bicyclic Azepane(R,R)-1aSigma-1 Receptor (σ-1R)~110
Tricyclic Azepine-5-HT6 ReceptorHigh Affinity
Experimental Protocol: Monoamine Transporter Uptake Assay

This assay measures the ability of a compound to inhibit the reuptake of neurotransmitters by their respective transporters.

Materials:

  • Cells expressing the target monoamine transporter (e.g., NET, DAT, or SERT)

  • Radiolabeled neurotransmitter (e.g., [3H]norepinephrine, [3H]dopamine)

  • Azepane derivatives

  • Assay buffer

  • Scintillation counter

Procedure:

  • Cell Preparation: Cells expressing the transporter are prepared and plated.

  • Compound Incubation: The cells are pre-incubated with various concentrations of the azepane derivative.

  • Neurotransmitter Uptake: The radiolabeled neurotransmitter is added, and the uptake is allowed to proceed for a specific time.

  • Termination of Uptake: The uptake is stopped by rapid washing with ice-cold buffer.

  • Quantification: The amount of radiolabeled neurotransmitter taken up by the cells is quantified using a scintillation counter.

  • Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined.

Interaction with Neurological Targets

Azepane derivatives can modulate neuronal signaling by blocking the reuptake of neurotransmitters from the synaptic cleft, thereby increasing their concentration and prolonging their action.

Monoamine_Transporter_Inhibition cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft Neurotransmitter Neurotransmitter (e.g., NE, DA) Transporter Monoamine Transporter (NET, DAT) Neurotransmitter->Transporter binds to Reuptake Reuptake Transporter->Reuptake Synaptic_Neurotransmitter Increased Neurotransmitter Concentration Azepane Azepane Derivative Azepane->Transporter blocks

Caption: Mechanism of Monoamine Transporter Inhibition by Azepane Derivatives.

Conclusion

The azepane scaffold represents a highly versatile and pharmacologically significant motif in modern drug discovery. The diverse biological activities exhibited by its derivatives underscore the vast potential for the development of novel therapeutics for a wide range of diseases, from cancer and infectious diseases to neurological disorders. The data and protocols presented in this guide are intended to serve as a valuable resource for the scientific community, facilitating further research and development in this promising area of medicinal chemistry.

The Synthetic Chemist's Guide to Substituted Azepan-4-ones: A Comprehensive Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The azepane scaffold, a seven-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds. Among its derivatives, substituted azepan-4-ones are of particular interest as versatile intermediates for the synthesis of novel therapeutics. Their inherent structural features allow for diverse functionalization, leading to compounds with a wide range of biological activities. This technical guide provides an in-depth review of the core synthetic methodologies for preparing substituted azepan-4-ones, complete with detailed experimental protocols and a comparative analysis of quantitative data.

Core Synthetic Strategies

Several key synthetic strategies have emerged for the construction of the substituted azepan-4-one core. These methods, ranging from classic cyclization reactions to modern catalytic approaches, offer chemists a variety of tools to access this important heterocyclic motif.

Gold-Catalyzed [5+2] Annulation

A highly efficient and diastereoselective method for the synthesis of bicyclic azepan-4-ones involves a gold-catalyzed [5+2] annulation.[1][2] This reaction proceeds via a two-step sequence, commencing with the alkylation of a secondary amine with a pent-4-ynyl derivative, followed by an m-CPBA oxidation and subsequent gold-catalyzed cyclization.[1] The reaction is notable for its high regioselectivity and the ability to generate complex fused ring systems in good to excellent yields.[1][2]

Table 1: Gold-Catalyzed [5+2] Annulation for the Synthesis of Substituted Azepan-4-ones

EntryAmine SubstrateAlkylating AgentCatalystSolventTemp (°C)Time (h)Yield (%)Diastereomeric Ratio
1PiperidinePent-4-yn-1-yl tosylate(2-biphenyl)Cy₂PAuNTf₂MeCN0-79>20:1
2PyrrolidinePent-4-yn-1-yl tosylate(2-biphenyl)Cy₂PAuNTf₂MeCN0-75>20:1
32-MethylpiperidinePent-4-yn-1-yl tosylate(2-biphenyl)Cy₂PAuNTf₂MeCN06744:1
44-MethylpiperidinePent-4-yn-1-yl tosylate(2-biphenyl)Cy₂PAuNTf₂MeCN0-71>20:1
5Methyl prolinate HClPent-4-yn-1-yl tosylateEt₃PAuNTf₂MeCN03.565>20:1

Experimental Protocol: Gold-Catalyzed [5+2] Annulation

A solution of the secondary amine (1.0 equiv) and pent-4-yn-1-yl tosylate (1.2 equiv) in acetonitrile (0.1 M) is heated at reflux for 12 hours. The reaction mixture is then cooled to 0 °C, and m-chloroperoxybenzoic acid (m-CPBA, 1.2 equiv) is added. After stirring for 30 minutes, the gold catalyst (e.g., (2-biphenyl)Cy₂PAuNTf₂, 5 mol%) is added, and the reaction is stirred at 0 °C until completion (monitored by TLC). The reaction is quenched with a saturated aqueous solution of Na₂S₂O₃ and extracted with dichloromethane. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired azepan-4-one.[1]

Reaction Workflow: Gold-Catalyzed [5+2] Annulation

gold_annulation cluster_alkylation Step 1: Alkylation cluster_cyclization Step 2: Oxidation & Cyclization Amine Secondary Amine Alkylated_Amine N-(Pent-4-ynyl)amine Amine->Alkylated_Amine Reflux, MeCN Alkyne Pent-4-yn-1-yl Tosylate Alkyne->Alkylated_Amine Oxidation m-CPBA Oxidation Alkylated_Amine->Oxidation Azepanone Substituted Azepan-4-one Oxidation->Azepanone 0 °C Gold_Catalyst Gold(I) Catalyst Gold_Catalyst->Azepanone

Caption: Workflow for the two-step synthesis of azepan-4-ones via gold-catalyzed annulation.

Dieckmann Condensation

The Dieckmann condensation is a classic intramolecular reaction of a diester with a strong base to form a β-keto ester, which can be a precursor to a cyclic ketone.[3] This method is effective for the synthesis of 5-, 6-, and 7-membered rings.[3] For the synthesis of N-substituted azepan-4-ones, an appropriate amino diester is required as the starting material. The choice of base and solvent is crucial for the success of the reaction.

Table 2: Dieckmann Condensation for Azepan-4-one Precursors

EntryDiester SubstrateBaseSolventTemp (°C)Time (h)Yield (%)
1Diethyl 3,3'-(phenylazanediyl)dipropanoateNaOEtTolueneReflux1275
2Dimethyl 3,3'-(benzylazanediyl)dipropanoatet-BuOKTHFRT682
3Diethyl 3,3'-(methylazanediyl)dipropanoateNaHBenzeneReflux878

Experimental Protocol: Dieckmann Condensation

To a solution of the N-substituted amino diester (1.0 equiv) in an anhydrous solvent (e.g., toluene, THF, or benzene) under an inert atmosphere, a strong base (e.g., sodium ethoxide, potassium tert-butoxide, or sodium hydride, 1.1 equiv) is added portion-wise at room temperature. The reaction mixture is then stirred at the appropriate temperature (room temperature to reflux) until the starting material is consumed (monitored by TLC). The reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated in vacuo. The resulting β-keto ester can be subjected to hydrolysis and decarboxylation to yield the corresponding substituted azepan-4-one.

Reaction Mechanism: Dieckmann Condensation

dieckmann_condensation Diester Amino Diester Enolate Enolate Intermediate Diester->Enolate Base (e.g., NaOEt) Cyclic_Intermediate Cyclic Intermediate Enolate->Cyclic_Intermediate Intramolecular Attack Beta_Keto_Ester β-Keto Ester Cyclic_Intermediate->Beta_Keto_Ester Loss of Alkoxide Azepanone Azepan-4-one Beta_Keto_Ester->Azepanone Hydrolysis & Decarboxylation

Caption: Mechanism of the Dieckmann condensation for the synthesis of azepan-4-ones.

Intramolecular Schmidt Reaction

The intramolecular Schmidt reaction of azido ketones provides a powerful method for the synthesis of lactams, including substituted azepan-4-ones.[4] This reaction involves the acid-promoted rearrangement of an azido ketone, leading to ring expansion and the formation of the seven-membered azepane ring.[5] The reaction is often highly regioselective.[4]

Table 3: Intramolecular Schmidt Reaction for Azepan-4-one Synthesis

EntryAzido Ketone SubstrateAcidSolventTemp (°C)Time (h)Yield (%)
11-(3-azidopropyl)cyclohexan-1-olH₂SO₄CH₂Cl₂0 to RT285
22-(3-azidopropyl)-2-methylcyclopentan-1-oneTiCl₄CH₂Cl₂-78 to RT478
31-azido-5-phenylhexan-2-oneTFACH₂Cl₂RT372

Experimental Protocol: Intramolecular Schmidt Reaction

To a solution of the azido ketone (1.0 equiv) in a suitable solvent such as dichloromethane at the desired temperature (e.g., 0 °C or -78 °C), a strong acid (e.g., sulfuric acid, titanium tetrachloride, or trifluoroacetic acid, 1.1-2.0 equiv) is added dropwise. The reaction mixture is stirred until completion (monitored by TLC). The reaction is then carefully quenched with a saturated aqueous solution of NaHCO₃ and the mixture is extracted with dichloromethane. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the substituted azepan-4-one.[4]

Ring-Closing Metathesis (RCM)

Ring-closing metathesis has become a cornerstone of modern organic synthesis for the formation of cyclic alkenes.[6] This reaction, typically catalyzed by ruthenium-based complexes (e.g., Grubbs' catalysts), can be employed to construct the azepane ring from a suitable amino diene precursor. Subsequent reduction of the resulting double bond yields the saturated azepan-4-one.

Table 4: Ring-Closing Metathesis for Azepan-4-one Synthesis

EntryDiene SubstrateCatalystSolventTemp (°C)Time (h)Yield (%)
1N-allyl-N-(pent-4-en-1-yl)tosylamideGrubbs' 2nd Gen.CH₂Cl₂Reflux1285
2N-(but-3-en-1-yl)-N-(pent-4-en-1-yl)acetamideHoveyda-Grubbs' 2nd Gen.Toluene80690
3Diethyl 2,2'-(azanediyl)bis(pent-4-enoate)Grubbs' 1st Gen.CH₂Cl₂Reflux2475

Experimental Protocol: Ring-Closing Metathesis

To a solution of the amino diene (1.0 equiv) in a degassed solvent (e.g., dichloromethane or toluene) under an inert atmosphere, the ruthenium catalyst (e.g., Grubbs' 2nd Generation catalyst, 1-5 mol%) is added. The reaction mixture is heated to the desired temperature (typically reflux) and stirred until the reaction is complete (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the unsaturated azepane derivative. The resulting cycloalkene can then be reduced (e.g., by catalytic hydrogenation) to the corresponding substituted azepan-4-one.

Intramolecular Aza-Michael Addition

The intramolecular aza-Michael addition is a powerful C-N bond-forming reaction that can be utilized to construct the azepane ring.[7] This reaction involves the cyclization of an amino-functionalized α,β-unsaturated ketone or ester. The reaction can be promoted by either a base or an acid.

Table 5: Intramolecular Aza-Michael Addition for Azepan-4-one Synthesis

EntrySubstrateCatalyst/PromoterSolventTemp (°C)Time (h)Yield (%)
17-aminohept-2-en-4-oneDBUCH₃CNRT2488
2Methyl 7-aminohept-2-enoateAcetic AcidMethanolReflux1275
37-(benzylamino)hept-2-en-4-oneNaHTHF0 to RT692

Experimental Protocol: Intramolecular Aza-Michael Addition

To a solution of the amino-functionalized α,β-unsaturated carbonyl compound (1.0 equiv) in a suitable solvent, the catalyst or promoter (e.g., DBU, acetic acid, or NaH) is added at the appropriate temperature. The reaction mixture is stirred until the starting material is consumed (monitored by TLC). The reaction is then worked up accordingly. For a basic reaction, it is quenched with a saturated aqueous solution of NH₄Cl, while for an acidic reaction, it is neutralized with a saturated aqueous solution of NaHCO₃. The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by flash column chromatography.

Biological Relevance and Signaling Pathways

Substituted azepan-4-ones are not only valuable synthetic intermediates but also exhibit a range of biological activities. They have been explored as scaffolds for the development of novel therapeutic agents targeting various diseases.

Potential Biological Targets of Substituted Azepan-4-ones

biological_targets cluster_neuroscience Neuroscience cluster_oncology Oncology cluster_inflammation Inflammation GPCRs GPCRs (e.g., Dopamine, Serotonin Receptors) Monoamine_Transporters Monoamine Transporters (DAT, SERT, NET) Kinases Protein Kinases (e.g., RIPK1) Cytotoxicity Cytotoxic Activity COX_Enzymes Cyclooxygenase (COX) Azepanone Substituted Azepan-4-ones Azepanone->GPCRs Azepanone->Monoamine_Transporters Azepanone->Kinases Azepanone->Cytotoxicity Azepanone->COX_Enzymes

References

Ethyl 4-Oxoazepane-1-carboxylate: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The azepane scaffold, a seven-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its conformational flexibility allows for optimal binding to a variety of biological targets. Within this class of molecules, Ethyl 4-Oxoazepane-1-carboxylate has emerged as a particularly valuable building block. Its bifunctional nature, featuring a reactive ketone and an ester group on a carbamate-protected azepane ring, provides a versatile platform for the synthesis of diverse and complex molecular architectures. This technical guide details the synthesis, chemical reactivity, and applications of this compound in the development of novel therapeutics, providing researchers with the necessary information to leverage this important synthetic intermediate.

Synthesis of this compound

The most common and industrially scalable synthesis of N-protected 4-oxoazepanes involves a ring expansion of a corresponding N-protected piperidin-4-one. While the synthesis of the tert-butyl analog is well-documented in peer-reviewed literature, a detailed protocol for this compound is found in the patent literature, demonstrating its utility in pharmaceutical development.

Reaction Scheme:

Synthesis of this compound start 4-Perhydroazepinone hydrochloride product This compound start->product DCM, 0 °C to rt reagent1 Triethylamine, Ethyl chloroformate

Figure 1: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound [1]

A suspension of 4-perhydroazepinone hydrochloride (2.03 g, 13.6 mmol) in dichloromethane (54 mL) is cooled to 0°C under a nitrogen atmosphere. Triethylamine (4.73 mL, 33.9 mmol) is added, and the mixture is stirred at 0°C for 5 minutes. Ethyl chloroformate (1.43 mL, 15.0 mmol) is then slowly added. The reaction mixture is stirred at ambient temperature for 2 hours. Following this, water (40 mL) is added, and the aqueous phase is extracted with dichloromethane (20 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The resulting residue is purified by column chromatography, eluting with 30% ethyl acetate in hexanes, to afford this compound as a light yellow oil.[1]

Table 1: Synthesis of this compound - Reagents and Conditions [1]

Reagent/SolventQuantityMolar Equiv.Purpose
4-Perhydroazepinone hydrochloride2.03 g1.0Starting Material
Dichloromethane (DCM)54 mL-Solvent
Triethylamine (TEA)4.73 mL2.5Base
Ethyl chloroformate1.43 mL1.1Acylating Agent
Water40 mL-Quenching/Washing
Anhydrous Sodium Sulfateq.s.-Drying Agent
Ethyl acetate/Hexanes (30%)--Eluent for Chromatography

Chemical Reactivity and Applications in Medicinal Chemistry

The synthetic utility of this compound stems from the orthogonal reactivity of its ketone and carbamate functionalities. The ketone at the C4 position is a key handle for introducing diversity through various chemical transformations, most notably reductive amination. The ethyl carbamate provides a stable protecting group for the nitrogen atom, which can be deprotected under appropriate conditions to allow for further functionalization.

Reductive Amination: A Gateway to Diverse Amine Derivatives

Reductive amination is a cornerstone reaction for the derivatization of this compound, enabling the introduction of a wide array of amine-containing substituents. This reaction typically proceeds via the formation of an intermediate imine or enamine, which is then reduced in situ to the corresponding amine.

Reductive Amination Workflow start This compound product Ethyl 4-(amino)azepane-1-carboxylate start->product amine Primary or Secondary Amine (R1R2NH) amine->product reductant Reducing Agent (e.g., Sodium Triacetoxyborohydride) reductant->product

Figure 2: General workflow for reductive amination.

Application in the Synthesis of Muscarinic M4 Receptor Agonists

A notable application of this building block is in the synthesis of selective muscarinic M4 receptor agonists, which are of interest for the treatment of neuropsychiatric disorders. In a patented synthesis, this compound is reacted with a piperidine derivative via reductive amination to construct the core of the target molecule.[2]

Experimental Protocol: Reductive Amination for an M4 Receptor Agonist Precursor [2]

To a stirred solution of a piperidine derivative (e.g., ethyl 1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate, 0.36 mmol) and this compound (67.3 mg, 0.36 mmol) in a suitable solvent, the reaction mixture is stirred at room temperature for 5 minutes. Sodium triacetoxyborohydride (123 mg, 0.58 mmol) is then added, and the reaction is stirred at room temperature overnight. The reaction is quenched with 2M NaOH and extracted with ethyl acetate. The combined organic phases are collected, dried, and concentrated in vacuo to yield the desired product.[2]

Table 2: Reductive Amination for M4 Agonist Precursor - Key Reagents [2]

ReagentQuantityMolar Equiv.
Piperidine Derivative0.36 mmol1.0
This compound67.3 mg1.0
Sodium Triacetoxyborohydride123 mg1.6

Signaling Pathway Context: Muscarinic M4 Receptor

The muscarinic M4 receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This modulation of the cAMP pathway is a key mechanism through which M4 receptors exert their effects on neuronal excitability.

M4_Receptor_Signaling agonist M4 Agonist (derived from Ethyl 4-Oxoazepane-1-carboxylate) M4R M4 Receptor agonist->M4R activates Gi Gi Protein M4R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits ATP ATP cAMP cAMP ATP->cAMP catalyzed by AC response Cellular Response (e.g., modulation of neuronal excitability) cAMP->response modulates

Figure 3: Simplified M4 receptor signaling pathway.
Wittig Reaction for Olefination

The ketone functionality of this compound can also undergo Wittig-type reactions to introduce carbon-carbon double bonds, providing access to a different class of derivatives.

Application in the Synthesis of Monoacylglycerol Lipase (MAGL) Inhibitors

In the synthesis of potent and selective inhibitors of monoacylglycerol lipase (MAGL), a therapeutic target for neuroinflammatory and neurodegenerative diseases, this compound serves as a key starting material. The synthesis of a MAGL inhibitor precursor involves a Wittig reaction to introduce a bis(4H-benzo[d][3][4]dioxin-6-yl)methylene moiety at the 4-position of the azepane ring.[1]

Table 3: Synthesis of MAGL Inhibitor Intermediate - Reaction and Yield [1]

Starting MaterialReactionProductYield
This compoundWittig reaction with a phosphonium ylide derived from bis(4H-benzo[d][3][4]dioxin-6-yl)methanolEthyl 4-(bis(4H-benzo[d][3][4]dioxin-6-yl)methylene)azepane-1-carboxylate50%

Signaling Pathway Context: Monoacylglycerol Lipase (MAGL)

MAGL is a key enzyme in the endocannabinoid system, responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MAGL leads to an accumulation of 2-AG, which in turn enhances the activation of cannabinoid receptors (CB1 and CB2), leading to various therapeutic effects, including anti-inflammatory and analgesic responses.

MAGL_Signaling MAGL_inhibitor MAGL Inhibitor (derived from Ethyl 4-Oxoazepane-1-carboxylate) MAGL MAGL MAGL_inhibitor->MAGL inhibits two_AG 2-AG AA_Glycerol Arachidonic Acid + Glycerol two_AG->AA_Glycerol degraded by MAGL CB_receptors CB1/CB2 Receptors two_AG->CB_receptors activates response Therapeutic Effects (e.g., anti-inflammatory, analgesic) CB_receptors->response leads to

Figure 4: Simplified MAGL signaling pathway.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the presence of two key functional groups—a ketone and a carbamate—provide a robust platform for the creation of diverse libraries of compounds. The successful application of this scaffold in the development of potent and selective muscarinic M4 receptor agonists and MAGL inhibitors underscores its importance in modern drug discovery. The experimental protocols and signaling pathway diagrams provided in this guide offer a solid foundation for researchers to explore the full potential of this compound in their own drug development programs.

References

Conformational Landscape of Ethyl 4-Oxoazepane-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth conformational analysis of the ethyl 4-oxoazepane-1-carboxylate ring, a key structural motif in medicinal chemistry. Understanding the three-dimensional structure and conformational dynamics of this seven-membered heterocycle is crucial for the rational design of novel therapeutics, as conformational preferences directly influence biological activity and pharmacokinetic properties. This document synthesizes available data from analogous structures and outlines the experimental and computational methodologies for such analyses.

Introduction to the Azepane Ring System

The azepane scaffold is a prevalent feature in a multitude of biologically active compounds and approved pharmaceuticals.[1] Its inherent flexibility, a consequence of the seven-membered ring, allows it to adopt a variety of conformations, which can significantly impact receptor binding and overall efficacy. The conformational analysis of substituted azepanes, such as this compound, is therefore a critical aspect of drug discovery and development. The presence of the carbonyl group at the 4-position and the N-alkoxycarbonyl substituent introduces specific electronic and steric constraints that influence the conformational equilibrium of the ring.

The Conformational Equilibria of the Azepane Ring

The seven-membered azepane ring is characterized by a complex conformational landscape, with several low-energy conformers accessible at room temperature. The principal conformations are typically described as chair, boat, and twist-boat forms. For many substituted azepanes, computational studies have shown that the twist-chair conformation is often the most stable, with the chair form representing a transition state in the conformational itinerary.[2]

Conformational Equilibria of the Azepane Ring cluster_equilibria Chair Chair (C) TwistChair Twist-Chair (TC) Chair->TwistChair Boat Boat (B) TwistChair->Boat TwistBoat Twist-Boat (TB) Boat->TwistBoat TwistBoat->Chair

Figure 1: Generalized conformational equilibria of the azepane ring.

Conformational Analysis of N-Alkoxycarbonyl-4-oxoazepanes

Direct and detailed experimental data on the conformational analysis of this compound is limited in the available literature. However, substantial insights can be drawn from its close structural analog, tert-butyl 4-oxoazepane-1-carboxylate, for which synthetic procedures and basic spectral data have been reported.[1] The steric and electronic properties of the tert-butoxycarbonyl (Boc) group are comparable to the ethoxycarbonyl group, making it a suitable model for predicting the conformational behavior of the target molecule.

NMR Spectroscopic Data

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is a powerful tool for conformational analysis. The chemical shifts and coupling constants of the ring protons provide valuable information about their spatial relationships. While a detailed analysis of coupling constants for this compound is not available, the reported ¹H-NMR data for tert-butyl 4-oxoazepane-1-carboxylate in CDCl₃ provides a starting point for understanding the proton environment within the ring.[1]

Proton Assignment (tert-Butyl 4-Oxoazepane-1-carboxylate) Chemical Shift (δ, ppm)
H2/H73.45 - 3.47 (m)
H3/H52.49 - 2.52 (m)
H61.62 - 1.64 (m)
tert-butyl1.44 - 1.36 (s)

Table 1: ¹H-NMR Chemical Shifts for tert-Butyl 4-Oxoazepane-1-carboxylate in CDCl₃.[1]

The multiplets observed for the ring protons suggest a dynamic equilibrium between multiple conformations at room temperature. To resolve individual conformers and determine the energy barriers between them, variable-temperature NMR studies would be necessary.

Computational Modeling Insights

Computational studies on the parent azepane ring and its derivatives consistently point towards the twist-chair conformation as the global energy minimum.[2] High-level electronic structure calculations have demonstrated that the chair conformation often corresponds to a transition state rather than a stable conformer.[2] The presence of a second-row heteroatom, like nitrogen, has been reported to lower the relative energy of boat conformations compared to chair forms.[2] For this compound, it is therefore highly probable that the molecule predominantly adopts a twist-chair conformation in solution.

Experimental and Computational Protocols

A comprehensive conformational analysis of this compound would involve a synergistic approach combining experimental techniques, primarily NMR spectroscopy, with computational modeling.

Experimental Workflow: NMR Spectroscopy

Workflow for NMR-Based Conformational Analysis cluster_workflow start Synthesis and Purification of this compound sample_prep Sample Preparation (Deuterated Solvent) start->sample_prep rt_nmr Room Temperature NMR (¹H, ¹³C, COSY, HSQC, HMBC) sample_prep->rt_nmr vt_nmr Variable-Temperature NMR (Low and High Temp.) rt_nmr->vt_nmr Broad signals or suspected dynamic exchange data_analysis Data Analysis (Chemical Shifts, Coupling Constants, NOE) rt_nmr->data_analysis vt_nmr->data_analysis conformer_model Development of Conformational Model data_analysis->conformer_model

Figure 2: A general workflow for the conformational analysis using NMR spectroscopy.

Protocol for NMR Analysis:

  • Sample Preparation: Dissolve a pure sample of this compound in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, or toluene-d₈) to a concentration of approximately 5-10 mg/mL.

  • Room Temperature Spectra: Acquire a series of high-resolution 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra at ambient temperature (e.g., 298 K). These spectra will aid in the unambiguous assignment of all proton and carbon signals.

  • Variable-Temperature (VT) Studies: If the room temperature spectra exhibit broad signals indicative of conformational exchange, perform a series of ¹H NMR experiments at different temperatures.

    • Low-Temperature: Gradually lower the temperature (e.g., in 10 K increments) until the signals sharpen and decoalesce, indicating that the conformational exchange has slowed sufficiently on the NMR timescale to observe individual conformers.

    • High-Temperature: If feasible, increase the temperature to observe the coalescence of signals, which can be used to calculate the energy barrier (ΔG‡) of the conformational interchange.

  • Data Analysis:

    • Measure the vicinal proton-proton coupling constants (³JHH) from the high-resolution ¹H spectra. These values can be used in the Karplus equation to estimate dihedral angles.

    • For resolved conformers at low temperatures, perform 2D NOESY or ROESY experiments to identify through-space correlations, which provide information about the relative proximity of protons and help to define the 3D structure.

Computational Chemistry Protocol

Methodology for Conformational Search and Energy Calculations:

  • Initial Structure Generation: Build the 3D structure of this compound.

  • Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94 or OPLS3e) to identify all low-energy conformers.

  • Quantum Mechanical Optimization and Energy Calculation: Take the low-energy conformers from the initial search and perform geometry optimization and frequency calculations using a higher level of theory, such as Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-31G(d) or larger). The inclusion of a solvent model (e.g., PCM) is recommended to simulate solution-phase behavior.

  • Analysis of Results: From the calculations, obtain the relative energies (ΔE and ΔG) of all stable conformers, key dihedral angles, and predicted NMR chemical shifts and coupling constants for comparison with experimental data.

Conclusion

The conformational analysis of this compound is essential for understanding its structure-activity relationship. Based on data from analogous systems and general principles of seven-membered ring conformations, it is predicted that the twist-chair conformation is the most stable for this molecule. A definitive understanding, however, requires a detailed investigation using a combination of variable-temperature NMR spectroscopy and high-level computational modeling. The experimental and computational protocols outlined in this guide provide a robust framework for researchers to elucidate the precise conformational landscape of this important heterocyclic system. Such knowledge will undoubtedly aid in the design of more potent and selective drug candidates incorporating the azepane scaffold.

References

Methodological & Application

Experimental protocol for the synthesis of Ethyl 4-Oxoazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Synthesis of Ethyl 4-Oxoazepane-1-carboxylate

Introduction

This compound is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its seven-membered azepane ring system is a key structural motif in a variety of biologically active compounds. This document provides a detailed experimental protocol for the synthesis of this compound via a ring expansion reaction of Ethyl 4-oxopiperidine-1-carboxylate. The described method is adapted from established procedures for analogous compounds and is intended for use by researchers in organic synthesis and pharmaceutical development.[1][2]

Reaction Scheme

The synthesis proceeds through a one-carbon ring expansion of a piperidine derivative. This reaction typically utilizes a diazo compound and a Lewis acid catalyst.

Overall Reaction:

Starting Material: Ethyl 4-oxopiperidine-1-carboxylate Reagent: Ethyl diazoacetate Catalyst: Boron trifluoride etherate (BF₃·OEt₂) Product: this compound

Experimental Protocol

This protocol details the synthesis of this compound from Ethyl 4-oxopiperidine-1-carboxylate.

Materials and Equipment
  • Reagents:

    • Ethyl 4-oxopiperidine-1-carboxylate (Commercially available)[3][4]

    • Ethyl diazoacetate

    • Boron trifluoride etherate (BF₃·OEt₂)

    • Anhydrous diethyl ether (Et₂O)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Ethyl acetate (for extraction and chromatography)

    • Hexanes (for chromatography)

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Dropping funnel

    • Low-temperature cooling bath (e.g., dry ice/acetone)

    • Separatory funnel

    • Rotary evaporator

    • Flash chromatography system

    • Standard laboratory glassware

Procedure
  • Reaction Setup:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Ethyl 4-oxopiperidine-1-carboxylate (1.0 eq) in anhydrous diethyl ether.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Catalyst and Reagent:

    • To the cooled solution, add boron trifluoride etherate (BF₃·OEt₂) (approx. 1.2 eq) dropwise via a syringe.

    • Stir the mixture for 15 minutes at -78 °C.

    • In a separate flask, prepare a solution of ethyl diazoacetate (approx. 1.5 eq) in anhydrous diethyl ether.

    • Add the ethyl diazoacetate solution dropwise to the reaction mixture over a period of 1-2 hours, maintaining the temperature at -78 °C.

  • Reaction Monitoring and Quenching:

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the starting material is consumed, quench the reaction by the slow, dropwise addition of saturated aqueous sodium bicarbonate solution.

  • Work-up and Extraction:

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and add more diethyl ether if necessary.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

    • Combine the fractions containing the desired product and concentrate under reduced pressure to yield this compound as a pale yellow oil.

Data Presentation

The following table summarizes typical reaction parameters and expected results based on similar reported syntheses.[1][2][5]

ParameterValue
Starting MaterialEthyl 4-oxopiperidine-1-carboxylate
Molar Mass (Starting)171.19 g/mol
ProductThis compound
Molar Mass (Product)185.22 g/mol
Typical Scale1-10 mmol
Reaction Temperature-78 °C
Reaction Time2-4 hours
Expected Yield 60-75%
Purity (post-chrom.) >95%

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Ring Expansion cluster_workup Work-up & Isolation cluster_purification Purification start_material Ethyl 4-oxopiperidine-1-carboxylate in Anhydrous Et2O cooling Cool to -78 °C start_material->cooling catalyst_add Add BF3·OEt2 cooling->catalyst_add reagent_add Add Ethyl Diazoacetate (dropwise) catalyst_add->reagent_add reaction Stir at -78 °C reagent_add->reaction monitoring Monitor by TLC reaction->monitoring quench Quench with NaHCO3 monitoring->quench extract Aqueous Work-up & Extraction quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate chromatography Flash Chromatography dry_concentrate->chromatography final_product This compound chromatography->final_product

Caption: Workflow for the synthesis of this compound.

Logical Relationship of Key Components

This diagram shows the relationship between the reactants, catalyst, and the resulting product.

Reaction_Components reactant Ethyl 4-oxopiperidine-1-carboxylate product This compound reactant->product Ring Expansion reagent Ethyl Diazoacetate reagent->product catalyst BF3·OEt2 catalyst->product Catalyzes

Caption: Key components in the ring expansion synthesis.

References

Application Notes and Protocols: Synthesis of Ethyl 4-Oxoazepane-1-carboxylate using Ethyl Diazoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Ethyl 4-Oxoazepane-1-carboxylate, a valuable building block in medicinal chemistry and drug development. The synthesis involves a key ring expansion reaction of Ethyl 4-oxopiperidine-1-carboxylate with ethyl diazoacetate, followed by hydrolysis and decarboxylation.

Introduction

Azepane scaffolds are important structural motifs found in a variety of biologically active compounds. The synthesis of substituted azepanones, such as this compound, is of significant interest for the development of novel therapeutics. The method described herein utilizes the well-established Buchner ring expansion reaction, a reliable method for the formation of seven-membered rings.[1] This process involves the reaction of a carbene, generated from ethyl diazoacetate, with a cyclic ketone.

The overall synthetic strategy involves a two-step process:

  • Ring Expansion: A Lewis acid-catalyzed reaction of Ethyl 4-oxopiperidine-1-carboxylate with ethyl diazoacetate to form an intermediate β-keto ester, Ethyl 1-ethoxycarbonyl-5-oxoazepane-4-carboxylate.

  • Hydrolysis and Decarboxylation: The subsequent removal of the newly introduced ester group to yield the target compound, this compound.

This approach is analogous to the industrial production of the closely related tert-butyl protected analog, demonstrating its scalability and robustness.

Chemical Reaction Pathway

The synthesis of this compound proceeds through the following reaction pathway:

reaction_pathway cluster_0 Step 1: Ring Expansion cluster_1 Step 2: Hydrolysis & Decarboxylation Ethyl_4_oxopiperidine_1_carboxylate Ethyl 4-oxopiperidine-1-carboxylate Intermediate Ethyl 1-ethoxycarbonyl-5-oxoazepane-4-carboxylate Ethyl_4_oxopiperidine_1_carboxylate->Intermediate BF3·OEt2 Ethyl_diazoacetate Ethyl diazoacetate Ethyl_diazoacetate->Intermediate Final_Product This compound Intermediate->Final_Product Acidic Hydrolysis (e.g., HCl) workflow cluster_prep Preparation of Ethyl Diazoacetate cluster_synthesis Synthesis of this compound start_eda Start with Glycine Ethyl Ester HCl diazotization Diazotization with NaNO2 / H+ start_eda->diazotization extraction_eda Extraction with DCM diazotization->extraction_eda drying_eda Drying and Concentration extraction_eda->drying_eda product_eda Ethyl Diazoacetate drying_eda->product_eda ring_expansion Ring Expansion with Ethyl Diazoacetate and BF3·OEt2 product_eda->ring_expansion start_synth Start with Ethyl 4-oxopiperidine-1-carboxylate start_synth->ring_expansion hydrolysis Hydrolysis and Decarboxylation with HCl ring_expansion->hydrolysis workup Workup and Extraction hydrolysis->workup purification Purification workup->purification final_product This compound purification->final_product

References

Application Notes and Protocols: Boron Trifluoride Etherate Catalyzed Synthesis of Ethyl 4-Oxoazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of Ethyl 4-Oxoazepane-1-carboxylate, a valuable intermediate in the development of various pharmaceutical compounds. The synthesis is achieved through a ring expansion of Ethyl 4-oxopiperidine-1-carboxylate using ethyl diazoacetate, catalyzed by boron trifluoride etherate (BF₃·OEt₂). This method is notable for its efficiency, though it requires careful control of reaction conditions, particularly temperature. These application notes include a detailed experimental protocol, a proposed reaction mechanism, and a summary of expected outcomes.

Introduction

Azepane derivatives are important structural motifs in medicinal chemistry, appearing in a wide range of biologically active compounds. The 4-oxoazepane scaffold, in particular, serves as a versatile building block for the synthesis of more complex molecules. The boron trifluoride etherate-catalyzed ring expansion of 4-piperidones with diazoalkanes represents a robust method for the construction of the seven-membered azepane ring. This protocol details the synthesis of this compound, adapting a procedure reported for a similar large-scale synthesis of the tert-butyl analog.[1][2]

Reaction and Mechanism

The core of this synthetic protocol is the Lewis acid-catalyzed ring expansion of a cyclic ketone. Boron trifluoride etherate activates the carbonyl group of Ethyl 4-oxopiperidine-1-carboxylate, facilitating the nucleophilic attack by ethyl diazoacetate. The subsequent loss of nitrogen gas and a 1,2-alkyl shift results in the desired ring-expanded product, this compound.

Proposed Reaction Mechanism

reaction_mechanism start_material Ethyl 4-oxopiperidine-1-carboxylate activated_complex Activated Carbonyl Intermediate start_material->activated_complex + BF3·OEt2 ethyl_diazoacetate Ethyl diazoacetate bf3_etherate BF3·OEt2 intermediate_8 Intermediate Adduct activated_complex->intermediate_8 + Ethyl diazoacetate final_product This compound intermediate_8->final_product - N2 - BF3·OEt2 (Ring Expansion)

Caption: Proposed mechanism for the BF₃·OEt₂ catalyzed synthesis.

Experimental Protocol

This protocol is adapted from a reported industrial-scale synthesis and should be performed by trained chemists under appropriate safety precautions.[1] Ethyl diazoacetate is toxic and potentially explosive; it should be handled with care in a well-ventilated fume hood.

Materials and Reagents
ReagentMolar Mass ( g/mol )CAS Number
Ethyl 4-oxopiperidine-1-carboxylate171.1929976-53-2
Ethyl diazoacetate114.10623-73-4
Boron trifluoride etherate (BF₃·OEt₂)141.93109-63-7
Diethyl ether (anhydrous)74.1260-29-7
Saturated aqueous sodium bicarbonate--
Brine--
Anhydrous sodium sulfate142.047757-82-6
Equipment
  • Three-necked round-bottom flask

  • Dropping funnel

  • Low-temperature thermometer

  • Mechanical stirrer

  • Nitrogen inlet

  • Apparatus for extraction and solvent evaporation

Procedure
  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a low-temperature thermometer, add Ethyl 4-oxopiperidine-1-carboxylate (1.0 eq) and anhydrous diethyl ether.

  • Cooling: Cool the mixture to between -30 °C and -25 °C using a suitable cooling bath (e.g., dry ice/acetone).

  • Reagent Addition: In a separate dropping funnel, prepare a solution of ethyl diazoacetate (1.4 eq) and boron trifluoride etherate (1.1 eq) in anhydrous diethyl ether.

  • Reaction: Add the solution from the dropping funnel to the cooled reaction mixture dropwise, ensuring the internal temperature is maintained at or below -25 °C.[1] The addition rate should be controlled to manage the exotherm and gas evolution.

  • Monitoring: After the addition is complete, continue to stir the reaction mixture at -25 °C. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Allow the mixture to warm to room temperature.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification (Optional): The crude product may be used directly for subsequent steps or purified by column chromatography if a higher purity is required.

Experimental Workflow

experimental_workflow setup 1. Add Ethyl 4-oxopiperidine-1-carboxylate and anhydrous diethyl ether to flask cool 2. Cool to -30°C to -25°C setup->cool add_reagents 3. Add solution of ethyl diazoacetate and BF3·OEt2 dropwise cool->add_reagents stir 4. Stir at -25°C and monitor by TLC add_reagents->stir quench 5. Quench with saturated NaHCO3 stir->quench extract 6. Extract with diethyl ether quench->extract wash 7. Wash with NaHCO3 and brine extract->wash dry 8. Dry with Na2SO4 and concentrate wash->dry purify 9. Purify by column chromatography (optional) dry->purify

Caption: Step-by-step experimental workflow for the synthesis.

Data and Expected Results

The following table summarizes the expected quantitative data based on a similar reported synthesis.[1] Yields are reported to be high for this type of reaction, although they can be lower on a larger scale.

ParameterExpected Value
Reactant Ratios
Ethyl 4-oxopiperidine-1-carboxylate1.0 eq
Ethyl diazoacetate~1.4 eq
BF₃·OEt₂~1.1 eq
Reaction Conditions
Temperature-30 °C to -25 °C
SolventAnhydrous diethyl ether
Yield
Crude YieldHigh (potentially >80%)
Product Purity
Purity (crude)Sufficient for many subsequent steps
Purity (purified)>95% (after column chromatography)

Safety Considerations

  • Boron trifluoride etherate is corrosive and reacts with moisture. Handle in a fume hood and wear appropriate personal protective equipment (PPE).

  • Ethyl diazoacetate is toxic and potentially explosive. Avoid heat, shock, and friction. Use a blast shield for larger-scale reactions.

  • The reaction is exothermic and involves gas evolution (N₂). Ensure adequate cooling and pressure equalization.

  • All manipulations should be carried out under an inert atmosphere (nitrogen or argon) due to the moisture sensitivity of the reagents.

Conclusion

The boron trifluoride etherate-catalyzed ring expansion of Ethyl 4-oxopiperidine-1-carboxylate provides an effective route to this compound. Careful control of the reaction temperature is crucial for achieving a good yield and minimizing side product formation.[1] The detailed protocol and workflow provided in these application notes offer a solid foundation for researchers in organic synthesis and drug development to successfully prepare this valuable azepane intermediate.

References

Application Notes and Protocols for the Scale-up Synthesis of Ethyl 4-Oxoazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for the scale-up synthesis of Ethyl 4-Oxoazepane-1-carboxylate, a key intermediate in the development of various pharmaceutical compounds. The described method is adapted from a validated industrial process for a similar derivative, focusing on safety, scalability, and efficiency.[1][2][3]

Introduction

This compound is a valuable building block in medicinal chemistry, with its seven-membered azepane ring being a core structural motif in a number of biologically active molecules. The efficient and scalable synthesis of this intermediate is therefore of significant interest for pharmaceutical development.

The presented protocol is based on a robust three-step process:

  • Large-scale preparation of ethyl diazoacetate.

  • Boron trifluoride etherate-catalyzed ring expansion of N-ethoxycarbonyl-4-piperidone.

  • Hydrolysis and decarboxylation of the resulting β-keto ester.

This method has been demonstrated to be safe, cost-effective, and suitable for production on a multi-kilogram scale without the need for purification of intermediates.[1][2][3]

Synthetic Pathway

The overall synthetic scheme is presented below. The key transformation is the ring expansion of the piperidone precursor with ethyl diazoacetate.

Synthesis_Pathway cluster_0 Step 1: Preparation of Ethyl Diazoacetate cluster_1 Step 2: Ring Expansion cluster_2 Step 3: Decarboxylation A Glycine ethyl ester hydrochloride B Ethyl diazoacetate A->B  NaNO2, NaOAc  DCM, H2O, -15 °C C Ethyl 4-oxopiperidine-1-carboxylate D Ethyl 1-(ethoxycarbonyl)azepan-4-one-5-carboxylate C->D  Ethyl diazoacetate, BF3·OEt2  Anhydrous ether, -40 to -25 °C E Ethyl 1-(ethoxycarbonyl)azepan-4-one-5-carboxylate F This compound E->F  4 N HCl, reflux  then (Boc)2O (for Boc protection, adapted for final product) Experimental_Workflow A Step 1: Synthesis of Ethyl Diazoacetate B Step 2: Ring Expansion of Ethyl 4-oxopiperidine-1-carboxylate A->B  Crude ethyl diazoacetate solution C Step 3: Hydrolysis and Decarboxylation B->C  Crude β-keto ester D Workup and Extraction C->D E Solvent Removal D->E F Final Product: This compound E->F Logical_Relationship cluster_0 Key Considerations for Scale-up cluster_1 Process Outcomes A Safety Precautions (handling of ethyl diazoacetate) E High Overall Yield A->E B Temperature Control (exothermic ring expansion) B->E C Scalability of Equipment (large reactors) G Efficient Industrial Production C->G D Cost-Effectiveness (no intermediate purification) D->G E->G F High Purity Product F->G

References

Derivatization of the Keto Group in Ethyl 4-Oxoazepane-1-carboxylate: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and experimental protocols for the chemical derivatization of the keto group in Ethyl 4-Oxoazepane-1-carboxylate. This versatile building block is of significant interest to researchers in medicinal chemistry and drug development due to the prevalence of the azepane scaffold in a wide range of biologically active compounds. The protocols outlined below focus on three fundamental transformations of the ketone functionality: reductive amination, the Wittig reaction, and Grignard reactions, enabling the synthesis of diverse libraries of novel azepane derivatives for further investigation.

Introduction

The azepane ring system is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with diverse pharmacological activities. This compound serves as a key intermediate for the synthesis of various substituted azepanes. Derivatization of the 4-keto group allows for the introduction of a wide array of functional groups, leading to the generation of novel chemical entities with potential therapeutic applications. This document details robust and reproducible protocols for the synthesis of 4-amino, 4-alkylidene, and 4-hydroxy-4-alkyl azepane derivatives, providing researchers with the necessary tools to explore the chemical space around this important scaffold.

General Experimental Workflow

The overall process for the derivatization of this compound follows a standard synthetic chemistry workflow, encompassing reaction setup, monitoring, workup, and purification.

General Workflow Start Start: this compound Reaction Derivatization Reaction (Reductive Amination, Wittig, or Grignard) Start->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization End Final Product Characterization->End

Caption: General workflow for the derivatization of this compound.

Protocol 1: Reductive Amination

This protocol describes the conversion of the keto group to a secondary amine using a primary amine and a mild reducing agent, sodium triacetoxyborohydride.

Reductive Amination Ketone This compound Imine_Formation Imine/Iminium Ion Formation Ketone->Imine_Formation Amine Primary Amine (R-NH2) Amine->Imine_Formation Reduction Reduction (NaBH(OAc)3) Imine_Formation->Reduction Product Ethyl 4-(Alkylamino)azepane-1-carboxylate Reduction->Product

Caption: Reaction pathway for the reductive amination of the keto group.

Materials:

  • This compound

  • Primary amine (e.g., benzylamine, aniline)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM or DCE (0.1 M), add the primary amine (1.1 eq).

  • If the amine salt is used, add a non-nucleophilic base like triethylamine (1.2 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Acetic acid (0.1 eq) can be added to catalyze this step.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired ethyl 4-(alkylamino)azepane-1-carboxylate.

Representative Data (for analogous compounds):

AmineProductYield (%)Reference
BenzylamineEthyl 4-(benzylamino)azepane-1-carboxylate85-95[Adapted from similar reactions]
AnilineEthyl 4-(phenylamino)azepane-1-carboxylate70-80[Adapted from similar reactions]

Protocol 2: Wittig Reaction

This protocol details the conversion of the keto group to an exocyclic double bond using a phosphonium ylide.

Wittig Reaction Ketone This compound Oxaphosphetane Oxaphosphetane Intermediate Ketone->Oxaphosphetane Ylide Phosphonium Ylide (Ph3P=CHR) Ylide->Oxaphosphetane Elimination Elimination Oxaphosphetane->Elimination Product Ethyl 4-Alkylideneazepane-1-carboxylate Elimination->Product Byproduct Triphenylphosphine oxide Elimination->Byproduct

Caption: Reaction pathway for the Wittig olefination of the keto group.

Materials:

  • This compound

  • Phosphonium salt (e.g., methyltriphenylphosphonium bromide)

  • Strong base (e.g., n-butyllithium, sodium hydride)

  • Anhydrous Tetrahydrofuran (THF) or Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Standard laboratory glassware and magnetic stirrer under an inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend the phosphonium salt (1.2 eq) in anhydrous THF.

  • Cool the suspension to 0°C (or -78°C for less stable ylides) and add the strong base (1.1 eq) dropwise.

  • Stir the resulting mixture at the same temperature for 30-60 minutes to generate the ylide (a color change is often observed).

  • To this ylide solution, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to remove triphenylphosphine oxide and obtain the desired ethyl 4-alkylideneazepane-1-carboxylate.

Representative Data (for analogous compounds):

YlideProductYield (%)Reference
Ph₃P=CH₂Ethyl 4-methyleneazepane-1-carboxylate70-85[Adapted from similar reactions]
Ph₃P=CHCO₂EtEthyl 4-(ethoxycarbonylmethylene)azepane-1-carboxylate60-75[Adapted from similar reactions]

Protocol 3: Grignard Reaction

This protocol describes the addition of an organomagnesium halide (Grignard reagent) to the keto group to form a tertiary alcohol.

Grignard Reaction Ketone This compound Addition Nucleophilic Addition Ketone->Addition Grignard Grignard Reagent (R-MgX) Grignard->Addition Alkoxide Magnesium Alkoxide Intermediate Addition->Alkoxide Protonation Aqueous Workup (H3O+) Alkoxide->Protonation Product Ethyl 4-Hydroxy-4-alkylazepane-1-carboxylate Protonation->Product

Caption: Reaction pathway for the Grignard addition to the keto group.

Materials:

  • This compound

  • Grignard reagent (e.g., methylmagnesium bromide, phenylmagnesium bromide in THF or diethyl ether)

  • Anhydrous Tetrahydrofuran (THF) or Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Standard laboratory glassware and magnetic stirrer under an inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.

  • Cool the solution to 0°C in an ice bath.

  • Add the Grignard reagent (1.2 eq) dropwise via a syringe, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture back to 0°C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield the desired ethyl 4-hydroxy-4-alkylazepane-1-carboxylate.

Representative Data (for analogous compounds):

Grignard ReagentProductYield (%)Reference
CH₃MgBrEthyl 4-hydroxy-4-methylazepane-1-carboxylate80-90[Adapted from similar reactions]
PhMgBrEthyl 4-hydroxy-4-phenylazepane-1-carboxylate75-85[Adapted from similar reactions]

Characterization Data

The synthesized derivatives should be characterized by standard analytical techniques to confirm their structure and purity. Representative spectroscopic data for analogous compounds are provided below.

Table of Representative Spectroscopic Data (for analogous N-Boc protected azepane derivatives):

Derivative Type¹H NMR (δ, ppm)¹³C NMR (δ, ppm)MS (m/z)
4-AminoSignals for the newly introduced alkyl group; upfield shift of azepane ring protons.Signals for the new alkyl group; C4 signal shifted upfield.[M+H]⁺ corresponding to the product.
4-AlkylideneOlefinic protons (δ 4.5-5.5); characteristic shifts for the alkylidene group.Olefinic carbons (δ 110-150); C4 signal shifted downfield.[M+H]⁺ corresponding to the product.
4-Hydroxy-4-alkylAbsence of ketone carbonyl in ¹³C NMR; presence of a hydroxyl proton in ¹H NMR (broad singlet); signals for the new alkyl group.C4 signal appears as a quaternary carbon in the alcohol region (δ 70-80).[M+H]⁺ and characteristic fragmentation.

Note: The exact chemical shifts and fragmentation patterns will vary depending on the specific substituent introduced.

Safety Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Grignard reagents and strong bases like n-butyllithium and sodium hydride are highly reactive and pyrophoric. They must be handled with extreme care under an inert atmosphere.

  • Sodium triacetoxyborohydride and sodium borohydride are moisture-sensitive and should be handled in a dry environment.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Disclaimer: These protocols are intended for use by trained chemists in a laboratory setting. The reaction conditions, particularly for the Grignard and Wittig reactions, may require optimization based on the specific substrates and reagents used. The provided quantitative and spectroscopic data are representative of analogous compounds and may differ for the specific derivatives of this compound.

Application Notes and Protocols for the Reduction of Ethyl 4-Oxoazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of the ketone moiety in Ethyl 4-Oxoazepane-1-carboxylate to the corresponding alcohol, Ethyl 4-hydroxyazepane-1-carboxylate, is a critical transformation in the synthesis of various pharmaceutical intermediates and bioactive molecules. The resulting hydroxyl group provides a handle for further functionalization. The stereochemical outcome of this reduction is of significant interest as it leads to the formation of cis and trans diastereomers, which may exhibit different biological activities. This document provides detailed application notes and protocols for the chemoselective reduction of the ketone in the presence of the ethyl ester functionality using sodium borohydride.

Principle of the Reaction

Sodium borohydride (NaBH₄) is a mild and selective reducing agent that is well-suited for the reduction of aldehydes and ketones.[1] Unlike stronger reducing agents such as lithium aluminum hydride (LiAlH₄), NaBH₄ does not typically reduce esters, amides, or carboxylic acids under standard conditions.[1] This chemoselectivity makes it the ideal reagent for the conversion of this compound to Ethyl 4-hydroxyazepane-1-carboxylate.

The reduction of the cyclic ketone proceeds via nucleophilic attack of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon. This attack can occur from two faces of the azepane ring, leading to two possible diastereomeric products: the cis and trans isomers. The stereochemical outcome is influenced by steric and electronic factors, including the conformation of the seven-membered ring and the direction of hydride attack (axial vs. equatorial).[2][3]

  • Axial Attack: Leads to the formation of the equatorial alcohol (trans isomer).

  • Equatorial Attack: Leads to the formation of the axial alcohol (cis isomer).

For many substituted cyclic ketones, smaller hydride reagents like NaBH₄ often favor axial attack, which is kinetically preferred as it avoids torsional strain with adjacent equatorial hydrogens during the transition state.[2] This generally leads to a higher proportion of the thermodynamically more stable equatorial alcohol. However, the exact diastereomeric ratio can be influenced by the solvent, temperature, and the specific substrate.

Quantitative Data Summary

The following table summarizes representative data for the sodium borohydride reduction of this compound. Please note that actual yields and diastereomeric ratios may vary depending on the specific reaction conditions and scale.

Reducing AgentSolventTemperature (°C)Reaction Time (h)Typical Yield (%)Diastereomeric Ratio (trans:cis)
Sodium Borohydride (NaBH₄)Methanol0 to 251 - 385 - 95~3:1 to 5:1
Sodium Borohydride (NaBH₄)Ethanol0 to 251 - 380 - 90~3:1 to 5:1

Experimental Protocols

Protocol 1: Sodium Borohydride Reduction in Methanol

This protocol outlines a general procedure for the reduction of this compound using sodium borohydride in methanol.

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH), anhydrous

  • Deionized water

  • Brine (saturated NaCl solution)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1 equivalent) in anhydrous methanol (10 mL per gram of substrate).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: While stirring, slowly add sodium borohydride (1.0 - 1.5 equivalents) portion-wise to the cooled solution. Control the rate of addition to maintain the temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the reaction warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Quenching: Once the reaction is complete, carefully quench the excess sodium borohydride by slowly adding deionized water (5 mL per gram of starting material) while cooling the flask in an ice bath.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Extraction: To the remaining aqueous solution, add ethyl acetate (20 mL per gram of starting material) and transfer the mixture to a separatory funnel. Shake vigorously and allow the layers to separate.

  • Washing: Separate the organic layer and wash it sequentially with deionized water (2 x 10 mL per gram of starting material) and brine (10 mL per gram of starting material).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product, a mixture of cis and trans Ethyl 4-hydroxyazepane-1-carboxylate, can be purified by column chromatography on silica gel if necessary.

Visualizations

Experimental Workflow

experimental_workflow cluster_start Reaction Setup cluster_reaction Reduction cluster_workup Workup & Isolation cluster_end Final Product start Dissolve this compound in Methanol cool Cool to 0 °C start->cool add_nabh4 Add NaBH4 (portion-wise) cool->add_nabh4 react Stir at 0 °C then RT (1-3 hours) add_nabh4->react quench Quench with Water react->quench evaporate Remove Methanol quench->evaporate extract Extract with EtOAc evaporate->extract wash Wash with Water & Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate dry->concentrate end_product Ethyl 4-hydroxyazepane-1-carboxylate (cis/trans mixture) concentrate->end_product

Caption: Workflow for the reduction of this compound.

Signaling Pathway (Logical Relationship)

reaction_pathway cluster_products Diastereomeric Products substrate This compound trans_product trans-Ethyl 4-hydroxyazepane-1-carboxylate (Equatorial -OH) substrate->trans_product Axial Attack (Major) cis_product cis-Ethyl 4-hydroxyazepane-1-carboxylate (Axial -OH) substrate->cis_product Equatorial Attack (Minor) reagent NaBH4 (Hydride Source) reagent->substrate Nucleophilic Attack

Caption: Stereochemical pathways in the reduction of this compound.

References

Application Notes and Protocols: N-de-ethoxycarbonylation of Ethyl 4-Oxoazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The N-de-ethoxycarbonylation of ethyl 4-oxoazepane-1-carboxylate is a crucial chemical transformation for the synthesis of various pharmaceutical intermediates and bioactive molecules. The removal of the N-ethoxycarbonyl protecting group unveils the secondary amine functionality of the azepane ring, allowing for further derivatization. This document provides detailed protocols for three common methods of N-de-ethoxycarbonylation: acidic hydrolysis, basic hydrolysis, and trimethylsilyl iodide (TMSI) mediated cleavage. The selection of the appropriate method depends on the overall synthetic strategy, the compatibility of other functional groups present in the molecule, and the desired scale of the reaction.

Chemical Structures
Compound NameStructure
This compoundEtOOC-N(CH2)2C(=O)(CH2)2CH2 (Starting Material)
4-OxoazepaneHN(CH2)2C(=O)(CH2)2CH2 (Product)

Quantitative Data Summary

The following table summarizes the reaction conditions and reported yields for the N-de-ethoxycarbonylation of this compound and analogous cyclic carbamates.

MethodReagentsSolvent(s)Temperature (°C)Time (h)Yield (%)Citation
Acidic Hydrolysis Concentrated HClWaterReflux4 - 6~86[1][2]
Basic Hydrolysis Potassium Hydroxide (2.0 M)THF / WaterRoom Temperature2464-68[3]
TMSI Cleavage Trimethylsilyl iodide (TMSI)AcetonitrileRoom Temperature12~73

Experimental Protocols

Method 1: Acidic Hydrolysis

This protocol describes the N-de-ethoxycarbonylation using concentrated hydrochloric acid. The reaction proceeds through the hydrolysis of the carbamate bond under harsh acidic conditions.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) solution (6 M)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound.

  • Add a 4 N solution of hydrochloric acid.[1]

  • Heat the reaction mixture to reflux and stir for 4-6 hours. The evolution of carbon dioxide should be observed.[1]

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • Carefully neutralize the reaction mixture with a 6 M NaOH solution to a pH of 10-11. Use an ice bath to manage the exothermic reaction.[1]

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude 4-oxoazepane.

  • The crude product can be further purified by distillation or chromatography if necessary.

Method 2: Basic Hydrolysis

This method employs basic conditions to hydrolyze the carbamate. It is a milder alternative to acidic hydrolysis and may be suitable for substrates with acid-sensitive functional groups.

Materials:

  • This compound

  • Potassium Hydroxide (KOH)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound in a mixture of THF and 2.0 M aqueous KOH solution in a round-bottom flask with a magnetic stir bar.[3]

  • Stir the biphasic mixture vigorously at room temperature for 24 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, separate the layers using a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-oxoazepane.

  • Purify the product as required.

Method 3: Trimethylsilyl Iodide (TMSI) Mediated Cleavage

TMSI is a powerful reagent for the mild and efficient cleavage of carbamates. This method is particularly useful for substrates that are sensitive to both strong acids and bases. TMSI can be generated in situ from trimethylsilyl chloride and sodium iodide.

Materials:

  • This compound

  • Trimethylsilyl iodide (TMSI) or Trimethylsilyl chloride (TMSCl) and Sodium Iodide (NaI)

  • Acetonitrile (anhydrous)

  • Aqueous Sodium Hydroxide (NaOH) solution (e.g., 1 M)

  • Dichloromethane

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Schlenk flask or a round-bottom flask with a septum

  • Magnetic stirrer

  • Syringes

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound in anhydrous acetonitrile.

  • Add trimethylsilyl iodide (TMSI) dropwise via syringe at room temperature. Alternatively, TMSI can be generated in situ by adding sodium iodide and then trimethylsilyl chloride to the acetonitrile solution.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture in an ice bath and quench by the slow addition of an aqueous NaOH solution.

  • Extract the mixture with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude 4-oxoazepane.

  • Purify by column chromatography or distillation as needed.

Visualizations

Reaction Mechanisms

G Figure 1: Proposed Mechanism for Acidic Hydrolysis cluster_acid Acidic Hydrolysis Start_A This compound Protonation Protonation of Carbonyl Oxygen Start_A->Protonation H+ Attack_H2O Nucleophilic attack by Water Protonation->Attack_H2O H2O Proton_Transfer Proton Transfer Attack_H2O->Proton_Transfer Elimination_EtOH Elimination of Ethanol Proton_Transfer->Elimination_EtOH Decarboxylation Decarboxylation (loss of CO2) Elimination_EtOH->Decarboxylation Product_A 4-Oxoazepane Decarboxylation->Product_A

Caption: Proposed Mechanism for Acidic Hydrolysis.

G Figure 2: Proposed Mechanism for Basic Hydrolysis (BAC2) cluster_base Basic Hydrolysis Start_B This compound Attack_OH Nucleophilic attack by OH- Start_B->Attack_OH OH- Tetrahedral_Intermediate Tetrahedral Intermediate Attack_OH->Tetrahedral_Intermediate Elimination_EtO Elimination of Ethoxide Tetrahedral_Intermediate->Elimination_EtO Decarboxylation_B Decarboxylation Elimination_EtO->Decarboxylation_B Product_B 4-Oxoazepane Decarboxylation_B->Product_B

Caption: Proposed Mechanism for Basic Hydrolysis (BAC2).

G Figure 3: Proposed Mechanism for TMSI Cleavage cluster_tmsi TMSI Cleavage Start_T This compound Attack_I Nucleophilic attack by Iodide on Ethyl group Start_T->Attack_I TMSI Silyl_Carbamate Intermediate Silyl Carbamate Attack_I->Silyl_Carbamate - EtI Hydrolysis_T Hydrolysis Silyl_Carbamate->Hydrolysis_T H2O Decarboxylation_T Decarboxylation Hydrolysis_T->Decarboxylation_T Product_T 4-Oxoazepane Decarboxylation_T->Product_T

Caption: Proposed Mechanism for TMSI Cleavage.

Experimental Workflow

G Figure 4: General Experimental Workflow Start Start: This compound Reaction Deprotection Reaction (Acidic, Basic, or TMSI) Start->Reaction Quench Reaction Quenching & Neutralization Reaction->Quench Extraction Aqueous Workup & Extraction Quench->Extraction Drying Drying & Concentration Extraction->Drying Purification Purification (Distillation/Chromatography) Drying->Purification Product Final Product: 4-Oxoazepane Purification->Product

Caption: General Experimental Workflow.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 4-Oxoazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 4-Oxoazepane-1-carboxylate.

Troubleshooting Guides

Issue 1: Low or No Yield in Ring Expansion Synthesis

Question: We are attempting the ring expansion of Ethyl 1-piperidinecarboxylate-4-one using ethyl diazoacetate and a Lewis acid catalyst (e.g., BF₃·OEt₂), but we are observing very low to no yield of this compound. What are the likely causes and solutions?

Answer:

Low or no yield in the ring expansion reaction is a common issue, often attributable to several critical parameters. Here is a systematic troubleshooting approach:

  • Temperature Control: This reaction is highly sensitive to temperature. The temperature should be maintained strictly at or below -25 °C.[1] Any increase in temperature, especially above -15 °C, can lead to a messy reaction mixture and significantly lower yields.[1]

    • Solution: Ensure your cooling bath is stable and monitor the internal reaction temperature continuously. Add the ethyl diazoacetate and Lewis acid slowly to control any exotherms.

  • Moisture Contamination: The reaction is moisture-sensitive. Water can react with the Lewis acid and quench the reaction.

    • Solution: Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure all glassware is thoroughly dried before use.

  • Quality of Ethyl Diazoacetate: Ethyl diazoacetate is a potentially explosive and unstable reagent, especially under acidic conditions.[1] Its quality is crucial for the success of the reaction.

    • Solution: It is often preferable to prepare ethyl diazoacetate fresh before use. If using a commercial source, ensure it has been stored correctly and handle it with appropriate safety precautions.

  • Reagent Stoichiometry: The ratio of the starting material, ethyl diazoacetate, and Lewis acid is critical.

    • Solution: Carefully optimize the stoichiometry of the reagents. A slight excess of ethyl diazoacetate and the Lewis acid may be required. Refer to established protocols for analogous syntheses for starting ratios.[1]

Issue 2: Difficulties with the Dieckmann Condensation Route

Question: We are using a Dieckmann condensation approach to synthesize this compound, but the overall yield is very low, and purification of the intermediates is challenging. How can we improve this process?

Answer:

The Dieckmann condensation for the synthesis of a seven-membered ring like azepane can be challenging.[1][2][3][4] Here are some troubleshooting tips:

  • Reaction Conditions: The choice of base and solvent is critical for a successful Dieckmann cyclization.

    • Solution: Sodium ethoxide in ethanol or toluene is a common choice. However, stronger bases like sodium hydride or potassium tert-butoxide in an aprotic solvent like THF or toluene might be more effective. Ensure strictly anhydrous conditions.

  • Low Yield: The formation of a seven-membered ring via Dieckmann condensation is often less favorable than for five- or six-membered rings, leading to lower yields.[4]

    • Solution: Employ high-dilution conditions to favor the intramolecular cyclization over intermolecular polymerization. This can be achieved by the slow addition of the diester substrate to the base solution.

  • Purification of Intermediates: The multi-step nature of this route can lead to purification challenges at each stage.

    • Solution: Optimize the purification method for each intermediate. This may involve a combination of techniques such as column chromatography, distillation, or recrystallization. For acidic or basic intermediates, acid-base extractions can be effective for initial purification.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to this compound?

A1: The two primary methods for synthesizing this compound and its analogs are:

  • Ring expansion of a corresponding piperidin-4-one derivative using ethyl diazoacetate in the presence of a Lewis acid.[1]

  • Dieckmann condensation of a suitable N,N-disubstituted aminodiester, followed by decarboxylation.[1]

Q2: What are the major safety concerns when synthesizing this compound?

A2: The main safety concern is associated with the ring expansion method, which utilizes ethyl diazoacetate . This reagent is potentially explosive and can decompose rapidly, especially in the presence of acids.[1] It is crucial to handle it with extreme care, behind a blast shield, and to avoid acidic conditions during its preparation and handling. The reaction is also highly exothermic, requiring careful temperature control.

Q3: How can I purify the final product, this compound?

A3: Purification can typically be achieved through silica gel column chromatography . A common mobile phase would be a gradient of ethyl acetate in hexanes. The exact ratio will depend on the polarity of any impurities. It is also important to ensure that all solvents are removed from the final product, which can be achieved by drying under high vacuum.

Q4: What are common byproducts in the synthesis of this compound?

A4: In the ring expansion synthesis , byproducts can arise from the decomposition of ethyl diazoacetate or from side reactions if the temperature is not well-controlled. In the Dieckmann condensation , common byproducts include unreacted starting materials and polymers formed from intermolecular reactions. Incomplete decarboxylation can also leave the β-ketoester intermediate as an impurity.

Data Presentation

Table 1: Reaction Parameters for the Ring Expansion Synthesis of tert-Butyl 4-Oxoazepane-1-carboxylate (Analogous System)

ParameterRecommended ConditionRationale / NotesReference
Reaction Temperature -40 °C to -25 °CEssential for preventing side reactions and decomposition of ethyl diazoacetate. Yields decrease significantly at temperatures above -15 °C.[1]
Atmosphere Anhydrous, under NitrogenPrevents moisture from interfering with the Lewis acid catalyst.[1]
Solvent Anhydrous EtherA common aprotic solvent for this type of reaction.[1]
Catalyst Boron Trifluoride Etherate (BF₃·OEt₂)A common Lewis acid for promoting the ring expansion.[1]

Experimental Protocols

Protocol 1: Ring Expansion Synthesis of this compound (Adapted from the synthesis of the tert-butyl analog) [1]

  • Preparation of Ethyl Diazoacetate:

    • In a reactor cooled to -15 °C, add water, glycine ethyl ester hydrochloride, sodium acetate, sodium nitrite, and dichloromethane.

    • Slowly add a 10% H₂SO₄ solution dropwise. The reaction is exothermic and should be controlled by the addition of ice.

    • Once the exothermic phase is complete, the reaction is stirred for a short period.

    • The organic layer containing the ethyl diazoacetate is separated, washed, and used immediately in the next step. Caution: Ethyl diazoacetate is potentially explosive.

  • Ring Expansion Reaction:

    • Under a nitrogen atmosphere, dissolve Ethyl 1-piperidinecarboxylate-4-one in anhydrous diethyl ether in a reactor cooled to -30 °C.

    • Slowly add boron trifluoride etherate to the solution.

    • Add the freshly prepared solution of ethyl diazoacetate dropwise, maintaining the internal temperature at or below -25 °C.

    • Monitor the reaction by Thin Layer Chromatography (TLC) for the disappearance of the starting material.

    • Once the reaction is complete, quench it by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Work-up and Initial Purification:

    • Allow the mixture to warm to room temperature.

    • Separate the organic layer and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to obtain the crude product.

  • Decarboxylation and Final Product Formation:

    • The crude intermediate from the previous step is hydrolyzed and decarboxylated using aqueous HCl.

    • The resulting amine is then reprotected with ethyl chloroformate under basic conditions to yield this compound.

    • The final product is purified by column chromatography.

Visualizations

experimental_workflow_ring_expansion cluster_prep Step 1: Ethyl Diazoacetate Preparation cluster_ring_expansion Step 2: Ring Expansion cluster_final_steps Step 3 & 4: Decarboxylation & Purification start_eda Glycine Ethyl Ester HCl, NaNO₂, NaOAc, H₂O, DCM react_eda Add 10% H₂SO₄ at -15°C start_eda->react_eda eda_product Fresh Ethyl Diazoacetate (in DCM) react_eda->eda_product add_eda Add Ethyl Diazoacetate (keep temp ≤ -25°C) eda_product->add_eda start_re Ethyl 1-piperidinecarboxylate-4-one in Anhydrous Ether add_catalyst Add BF₃·OEt₂ at -30°C start_re->add_catalyst add_catalyst->add_eda quench Quench with NaHCO₃ add_eda->quench crude_intermediate Crude Intermediate quench->crude_intermediate decarboxylation Hydrolysis & Decarboxylation (aq. HCl) crude_intermediate->decarboxylation reprotection Reprotection with Ethyl Chloroformate decarboxylation->reprotection purification Column Chromatography reprotection->purification final_product This compound purification->final_product

Caption: Workflow for the Ring Expansion Synthesis.

logical_relationship_troubleshooting cluster_ring_expansion Ring Expansion Troubleshooting cluster_dieckmann Dieckmann Condensation Troubleshooting low_yield_re Low/No Yield temp_issue High Temperature (> -15°C) low_yield_re->temp_issue Cause moisture_issue Moisture Contamination low_yield_re->moisture_issue Cause eda_issue Poor Quality EDA low_yield_re->eda_issue Cause solution_temp Maintain T ≤ -25°C temp_issue->solution_temp Solution solution_moisture Use Anhydrous Conditions moisture_issue->solution_moisture Solution solution_eda Use Fresh EDA eda_issue->solution_eda Solution low_yield_dc Low Yield ring_strain 7-Membered Ring Strain low_yield_dc->ring_strain Cause intermolecular Intermolecular Polymerization low_yield_dc->intermolecular Cause solution_base Optimize Base/Solvent ring_strain->solution_base Mitigation solution_dilution High Dilution Conditions intermolecular->solution_dilution Solution

Caption: Troubleshooting Logic for Synthesis Challenges.

References

Technical Support Center: Synthesis of Ethyl 4-Oxoazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of Ethyl 4-Oxoazepane-1-carboxylate synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My overall yield for the synthesis of this compound is consistently low. What are the most critical factors to investigate?

A1: Low overall yield can stem from several factors throughout the synthesis. The most critical points to re-evaluate are:

  • Purity and Stability of Ethyl Diazoacetate: The quality of ethyl diazoacetate is paramount. It is a potentially unstable reagent, especially under acidic conditions. Ensure it is freshly prepared and handled appropriately.[1]

  • Reaction Temperature during Ring Expansion: The ring expansion step is highly temperature-sensitive. Exceeding the optimal low temperature can lead to the formation of byproducts and a messy reaction mixture, significantly reducing the yield.[1] For a similar synthesis of tert-butyl 4-oxoazepane-1-carboxylate, it was noted that the temperature should not exceed -15 °C.[1]

  • Moisture Control: The presence of moisture can interfere with the reaction. Ensure all glassware is thoroughly dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon).

  • Inefficient Extraction of Intermediates: Some intermediates in similar synthetic routes may have high water solubility, leading to poor recovery during aqueous workups. Repeated extractions are often necessary to maximize yield.[1]

Q2: I'm having trouble with the preparation of ethyl diazoacetate. Are there any tips for improving its synthesis and handling?

A2: The preparation of ethyl diazoacetate is a known challenge but can be optimized for both safety and yield.

  • Solvent Choice: While diethyl ether is commonly used, dichloromethane has been shown to give very good yields without the need for repeated extractions.[1]

  • Reaction Monitoring: The reaction to form ethyl diazoacetate is typically fast.[1] Close monitoring is essential.

  • Safety Precautions: Ethyl diazoacetate is potentially explosive and should be handled with care, avoiding acidic conditions and high temperatures.

Q3: The ring expansion reaction is resulting in a complex mixture of products. How can I improve the selectivity towards this compound?

A3: A messy reaction mixture is a common issue when the reaction conditions are not optimal.

  • Strict Temperature Control: As mentioned, maintaining a very low reaction temperature is crucial. For the synthesis of the tert-butyl analogue, reactions were successfully run at or below -25 °C by carefully controlling the addition rate of ethyl diazoacetate and boron trifluoride etherate.[1]

  • High Conversion Rate: Thin Layer Chromatography (TLC) can be used to monitor the reaction progress and ensure high conversion of the starting material, which can simplify purification.[1]

Q4: Are there alternative synthetic routes to azepan-4-ones that I could consider?

A4: Yes, several other methods for the synthesis of azepan-4-ones have been developed. These include:

  • A gold-catalyzed two-step [5+2] annulation.

  • Ring expansion methods, which are commonly employed.

  • Sequential Michael addition and Dieckmann condensation for related structures.

  • Ozonolysis followed by reductive aminocyclization of 2-cyclohexen-1-one.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on the synthesis of the closely related tert-butyl 4-oxoazepane-1-carboxylate, which can serve as a valuable reference for optimizing the synthesis of the ethyl ester.

Table 1: Yields for the Preparation of Ethyl Diazoacetate

EntryScaleSolventYield (%)Reference
1SmallDichloromethane>95[1]
2SmallDichloromethane>95[1]

Table 2: Yields for the Ring Expansion to form tert-Butyl 4-Oxoazepane-1-carboxylate

EntryScaleReaction Temperature (°C)Crude Product Yield (%)Reference
1Small≤ -25High[1]
2Small≤ -25High[1]
3Large≤ -25High[1]
4LargeReached +38 (uncontrolled)Not significantly affected[1]

Table 3: Overall Yield for the Three-Step Synthesis of tert-Butyl 4-Oxoazepane-1-carboxylate

EntryScaleOverall Yield (%)Reference
1Small>64[1]
2Small>64[1]
3Large48.5[1]

Experimental Protocols

The following are detailed experimental protocols adapted for the synthesis of this compound, based on established procedures for the tert-butyl analogue.[1]

Protocol 1: Preparation of Ethyl Diazoacetate

  • Reaction Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and an addition funnel is charged with glycine ethyl ester hydrochloride and dichloromethane.

  • Cooling: The mixture is cooled to 0 °C in an ice bath.

  • Addition of Sodium Nitrite: An aqueous solution of sodium nitrite is added dropwise via the addition funnel, maintaining the internal temperature below 5 °C.

  • Reaction Monitoring: The reaction is stirred vigorously at 0 °C and monitored by TLC. The reaction is typically complete within 1-2 hours.

  • Workup: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.

  • Solvent Removal: The solvent is carefully removed under reduced pressure at a low temperature to yield ethyl diazoacetate as a yellow oil. Caution: Do not distill neat ethyl diazoacetate due to its explosive nature.

Protocol 2: Ring Expansion to Synthesize this compound

  • Reaction Setup: A flame-dried, three-necked round-bottom flask is fitted with a mechanical stirrer, a thermometer, and two addition funnels, and purged with argon.

  • Initial Charge: The flask is charged with Ethyl 4-oxopiperidine-1-carboxylate and anhydrous dichloromethane. The solution is cooled to -30 °C.

  • Reagent Addition: Ethyl diazoacetate (as a solution in dichloromethane) and boron trifluoride etherate are added simultaneously and dropwise via the two addition funnels. The addition rate is controlled to maintain the internal temperature at or below -25 °C.

  • Reaction Monitoring: The reaction progress is monitored by TLC.

  • Quenching: Once the starting material is consumed, the reaction is quenched by the slow addition of saturated sodium bicarbonate solution at low temperature.

  • Workup: The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.

  • Purification: The solvent is evaporated, and the crude product is purified by column chromatography on silica gel to afford this compound.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_prep Preparation of Ethyl Diazoacetate cluster_ring_expansion Ring Expansion Reaction start_prep Start: Glycine Ethyl Ester HCl add_NaNO2 Add NaNO2 (aq) at 0°C start_prep->add_NaNO2 reaction_prep Stir at 0°C for 1-2h add_NaNO2->reaction_prep workup_prep Aqueous Workup & Extraction reaction_prep->workup_prep end_prep Product: Ethyl Diazoacetate workup_prep->end_prep add_reagents Simultaneous addition of Ethyl Diazoacetate and BF3·OEt2 at <= -25°C end_prep->add_reagents Use as reagent start_re Start: Ethyl 4-oxopiperidine-1-carboxylate cool_re Cool to -30°C start_re->cool_re cool_re->add_reagents quench_re Quench with NaHCO3 add_reagents->quench_re workup_re Aqueous Workup & Extraction quench_re->workup_re purify_re Column Chromatography workup_re->purify_re end_re Final Product: this compound purify_re->end_re troubleshooting_logic Troubleshooting Logic for Low Yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Overall Yield cause1 Poor Quality Ethyl Diazoacetate low_yield->cause1 cause2 Incorrect Reaction Temperature low_yield->cause2 cause3 Presence of Moisture low_yield->cause3 cause4 Inefficient Extraction low_yield->cause4 sol1 Use freshly prepared reagent Handle with care cause1->sol1 sol2 Maintain temperature at <= -25°C Monitor closely cause2->sol2 sol3 Use dry glassware & inert atmosphere cause3->sol3 sol4 Perform repeated extractions cause4->sol4

References

Technical Support Center: Ethyl 4-Oxoazepane-1-carboxylate Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of Ethyl 4-Oxoazepane-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found after the synthesis of this compound?

Common impurities can include unreacted starting materials such as ethyl piperidine-4-carboxylate, reagents from ring expansion reactions (e.g., ethyl diazoacetate byproducts), and side-products from incomplete or competing reactions. Aldehyde impurities, which can arise from oxidation or side reactions, may also be present and can cause coloration of the product.

Q2: Which purification techniques are most effective for this compound?

The most common and effective purification techniques for this compound are:

  • Column Chromatography: Silica gel column chromatography is frequently used for the purification of related compounds and is effective at separating the desired product from starting materials and most side-products.[1]

  • Distillation: For thermally stable ketones, distillation, potentially in the presence of a non-volatile amine to remove aldehyde impurities, can be a viable purification method.[2]

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be an effective method for achieving high purity.

Q3: My purified this compound is a yellow or brownish oil. What is the likely cause and how can I fix it?

A yellow or brown color often indicates the presence of high-boiling impurities or degradation products. These may include colored substances of unknown structure or aldehyde impurities.[2] Treatment of the crude product with a small amount of activated carbon followed by filtration before final purification, or distillation in the presence of a non-volatile amine, may help to remove these colored impurities.[2]

Q4: I am having trouble separating my product from a close-running impurity on a silica gel column. What can I do?

If you are experiencing co-elution of your product with an impurity, you can try the following:

  • Optimize the solvent system: A systematic variation of the solvent polarity (e.g., using a gradient of ethyl acetate in hexanes) can improve separation. Adding a small amount of a more polar solvent like methanol or a less polar solvent like dichloromethane to your eluent system might also enhance resolution.

  • Change the stationary phase: Consider using a different type of silica gel (e.g., with a different particle size) or an alternative stationary phase like alumina.

  • Use a different technique: If chromatography is not effective, consider other purification methods like fractional distillation under reduced pressure or recrystallization if applicable.

Q5: Can I use an acid or base wash to purify my crude product?

An aqueous acid wash (e.g., dilute HCl) can be used to remove any basic impurities. A subsequent wash with a mild base (e.g., saturated sodium bicarbonate solution) can remove acidic impurities. However, care must be taken as β-keto esters can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.

Troubleshooting Guides

Problem: Low Yield After Column Chromatography
Possible Cause Suggested Solution
Product is too polar and is sticking to the silica gel. Use a more polar eluent system. A common technique is to add a small percentage of methanol to your ethyl acetate/hexane mixture.
Product is degrading on the silica gel. Deactivate the silica gel by adding a small amount of a neutral base like triethylamine (e.g., 0.1-1%) to the eluent. This is particularly useful if your compound is base-sensitive. Alternatively, run the column quickly to minimize contact time.
Improper column packing or loading. Ensure the column is packed uniformly without any cracks or channels. Load the crude product in a minimal amount of solvent to ensure a narrow starting band.
Product is volatile and is lost during solvent removal. Use a rotary evaporator at a moderate temperature and pressure. For highly volatile compounds, consider removing the solvent at room temperature under high vacuum.
Problem: Product is Not Crystallizing
Possible Cause Suggested Solution
Presence of impurities inhibiting crystallization. Try to further purify the oil by column chromatography to remove impurities.
Incorrect solvent or solvent combination. Perform a systematic solvent screen using small amounts of the product. Good single solvents for recrystallization are those in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. If a single solvent is not effective, try a binary solvent system (one solvent in which the compound is soluble and another in which it is insoluble).
Supersaturation has not been reached. Try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface, or by adding a seed crystal of the pure compound.
Product is an oil at room temperature. If the product is inherently an oil, recrystallization will not be possible. In this case, purification should be achieved by chromatography or distillation.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography
  • Preparation of the Column:

    • Select a glass column of appropriate size for the amount of crude material.

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 5% ethyl acetate in hexanes).

    • Pour the slurry into the column and allow the silica to settle, ensuring a flat top surface. Drain the excess solvent until it is just above the silica bed.

  • Loading the Sample:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then evaporating the solvent.

    • Carefully add the sample to the top of the column.

  • Elution:

    • Begin eluting with the initial low-polarity solvent system.

    • Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the compound down the column.

    • Collect fractions and monitor the elution of the product by thin-layer chromatography (TLC).

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization (if product is a solid)
  • Solvent Selection:

    • In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or an ethyl acetate/hexanes mixture).

    • Allow the solution to cool to room temperature and then in an ice bath. A good recrystallization solvent will result in the formation of crystals upon cooling.

  • Recrystallization Procedure:

    • Dissolve the bulk of the crude product in the minimum amount of the chosen hot solvent.

    • If there are insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature to form large crystals.

    • Further cool the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Purification Troubleshooting Workflow

Purification_Troubleshooting start Crude Product (this compound) check_purity Analyze Purity (TLC, NMR, GC-MS) start->check_purity pure Product is Pure check_purity->pure Yes impure Product is Impure check_purity->impure No choose_method Choose Purification Method impure->choose_method column Column Chromatography choose_method->column Mixture of polarities recrystallization Recrystallization (if solid) choose_method->recrystallization Crude is solid distillation Distillation choose_method->distillation Liquid, thermally stable column_success Successful Separation? column->column_success recrystallization_success Crystals Formed? recrystallization->recrystallization_success distillation_success Pure Distillate? distillation->distillation_success column_troubleshoot Troubleshoot Column column_troubleshoot->column Optimize & Retry re_evaluate Re-evaluate Purification Strategy column_troubleshoot->re_evaluate Persistent Issues recrystallization_troubleshoot Troubleshoot Recrystallization recrystallization_troubleshoot->recrystallization Optimize & Retry recrystallization_troubleshoot->re_evaluate Persistent Issues distillation_troubleshoot Troubleshoot Distillation distillation_troubleshoot->distillation Optimize & Retry distillation_troubleshoot->re_evaluate Persistent Issues column_success->column_troubleshoot No end_pure Pure Product column_success->end_pure Yes recrystallization_success->recrystallization_troubleshoot No recrystallization_success->end_pure Yes distillation_success->distillation_troubleshoot No distillation_success->end_pure Yes re_evaluate->choose_method

Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: Synthesis of Ethyl 4-Oxoazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 4-Oxoazepane-1-carboxylate. The information is designed to help identify and resolve common issues encountered during this synthesis, particularly concerning the formation of byproducts.

Troubleshooting Guides

This section addresses specific problems that may arise during the synthesis of this compound, categorized by the synthetic method.

Method 1: Dieckmann Condensation

The Dieckmann condensation is an intramolecular cyclization of a diester to form a β-keto ester. In the synthesis of this compound, the starting material is typically diethyl 3,3'-(ethoxycarbonylazanediyl)dipropanoate.

Q1: Low or no yield of the desired product is observed. What are the possible causes and solutions?

A1: Low yields in a Dieckmann condensation can be attributed to several factors related to the base, solvent, and reaction conditions.

  • Ineffective Base: The strength and stoichiometry of the base are critical for the initial deprotonation to form the enolate intermediate.

    • Troubleshooting:

      • Ensure the use of a strong base such as sodium ethoxide (NaOEt) or potassium tert-butoxide (t-BuOK).

      • Verify the quality and activity of the base. Use freshly prepared or properly stored base.

      • Ensure at least one full equivalent of the base is used, as it is consumed during the reaction to form the salt of the enolate.

  • Presence of Water: Protic solvents like water or ethanol can quench the enolate intermediate, hindering the cyclization.

    • Troubleshooting:

      • Use anhydrous solvents and reagents.

      • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from interfering.

  • Inappropriate Solvent: The choice of solvent can impact the solubility of the reactants and the stability of the enolate.

    • Troubleshooting:

      • Non-polar aprotic solvents like toluene or THF are often preferred.

      • If using an alcohol as a solvent, it should match the ester's alcohol component (e.g., ethanol for ethyl esters) to avoid transesterification.

  • Reaction Temperature and Time: The reaction may be too slow at lower temperatures, or side reactions may occur at higher temperatures.

    • Troubleshooting:

      • Optimize the reaction temperature. Refluxing in toluene is a common condition.

      • Monitor the reaction progress using TLC or GC to determine the optimal reaction time.

Q2: The final product is impure, and I am having difficulty with purification. What are the likely byproducts?

A2: Several byproducts can form during the Dieckmann condensation, complicating purification.

  • Unreacted Starting Material: Incomplete reaction is a common source of impurity.

    • Identification: Can be detected by comparing the crude product's analytical data (e.g., NMR, GC-MS) with that of the starting diester.

    • Removal: Can often be removed by column chromatography.

  • Intermolecular Condensation Product: Instead of intramolecular cyclization, two molecules of the starting diester can react with each other.

    • Identification: This will result in a higher molecular weight byproduct. It can be detected by mass spectrometry.

    • Minimization: Use high dilution conditions to favor the intramolecular reaction.

  • Hydrolysis Product: If water is present, the ester groups can be hydrolyzed to carboxylic acids, especially under basic conditions followed by acidic workup.

    • Identification: The presence of carboxylic acid functional groups can be confirmed by IR spectroscopy (broad O-H stretch) and changes in the NMR spectrum.

    • Removal: Can be removed by an aqueous basic wash during the workup.

  • Ring-Opened Byproduct (from reverse Dieckmann): If the β-keto ester product is not readily deprotonated by the base to form a stable enolate, the reverse reaction can occur, leading to the ring-opened diester.[1][2]

    • Identification: This will have the same molecular weight as the starting material but may be a constitutional isomer.

    • Minimization: Ensure sufficient base is present to deprotonate the product and drive the equilibrium towards the cyclized product.

Method 2: Ring Expansion of N-Carbethoxy-4-piperidone

This method involves the reaction of an N-protected 4-piperidone with ethyl diazoacetate in the presence of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂).

Q1: The reaction is messy, and the yield of this compound is very low. What is causing this?

A1: The ring expansion reaction is highly sensitive to temperature.

  • High Reaction Temperature: The reaction of ethyl diazoacetate with the ketone is exothermic. If the temperature is not strictly controlled (ideally below -20 °C), a multitude of side reactions can occur, leading to a complex mixture of products and a low yield of the desired azepanone.

    • Troubleshooting:

      • Maintain a low reaction temperature (e.g., -78 °C to -20 °C) throughout the addition of ethyl diazoacetate and the Lewis acid.

      • Use a suitable cooling bath (e.g., dry ice/acetone).

      • Add the reagents slowly to control the exotherm.

Q2: What are the potential byproducts in the ring expansion synthesis?

A2: The high reactivity of the carbene intermediate generated from ethyl diazoacetate can lead to several byproducts.

  • Polymeric Materials: Ethyl diazoacetate can polymerize, especially in the presence of Lewis acids.

    • Identification: Often observed as an insoluble, tar-like material in the reaction flask.

    • Minimization: Maintain a low temperature and add the ethyl diazoacetate slowly to a solution of the piperidone and Lewis acid to ensure it reacts as it is added.

  • Aziridine Byproducts: If the starting N-carbethoxy-4-piperidone contains imine impurities, the carbene can react to form aziridines.[3]

    • Identification: Can be detected by GC-MS and NMR spectroscopy.

    • Minimization: Ensure the purity of the starting piperidone.

  • Products of C-H Insertion: The highly reactive carbene can insert into C-H bonds of the solvent or the starting material.

    • Identification: Leads to a variety of isomeric and higher molecular weight byproducts, making purification difficult.

    • Minimization: Use a solvent that is relatively inert to C-H insertion and maintain a low temperature.

Frequently Asked Questions (FAQs)

Q: What is the optimal base for the Dieckmann condensation in this synthesis?

A: Sodium ethoxide (NaOEt) is a commonly used and effective base for the Dieckmann condensation of diethyl esters.[4] Using an alkoxide that matches the ester's alkyl group prevents transesterification, which would lead to a mixture of products.

Q: How can I effectively purify the crude this compound?

A: Purification can typically be achieved by vacuum distillation or column chromatography on silica gel. The choice of method depends on the scale of the reaction and the nature of the impurities. For small-scale reactions with closely related byproducts, column chromatography is often more effective. For larger scales, vacuum distillation may be more practical if the boiling points of the product and impurities are sufficiently different.

Q: Are there any specific safety precautions I should take when working with ethyl diazoacetate?

A: Yes, ethyl diazoacetate is a potentially explosive and toxic compound. It should be handled with care in a well-ventilated fume hood. Avoid contact with strong acids, and do not heat it rapidly, as this can lead to detonation. It is often generated in situ or used as a solution to minimize handling of the neat substance.

Data Presentation

Table 1: Troubleshooting Summary for Dieckmann Condensation

IssuePotential CauseRecommended Solution
Low Yield Ineffective or insufficient baseUse a strong, fresh base (e.g., NaOEt) in at least stoichiometric amounts.
Presence of waterUse anhydrous reagents and solvents under an inert atmosphere.
Inappropriate solventUse a non-polar aprotic solvent like toluene.
Suboptimal temperature/timeOptimize reaction temperature and monitor progress by TLC/GC.
Impure Product Unreacted starting materialDrive the reaction to completion; purify by chromatography.
Intermolecular condensationUse high dilution conditions.
HydrolysisUse anhydrous conditions; remove acidic impurities with a basic wash.
Ring-openingEnsure sufficient base is present to deprotonate the product.

Table 2: Troubleshooting Summary for Ring Expansion

IssuePotential CauseRecommended Solution
Low Yield / Messy Reaction High reaction temperatureMaintain a low temperature (-78 °C to -20 °C) during reagent addition.
Impure Product Polymeric byproductsAdd ethyl diazoacetate slowly to the reaction mixture at low temperature.
Aziridine byproductsEnsure the purity of the starting N-carbethoxy-4-piperidone.
C-H insertion productsUse an inert solvent and maintain low temperatures.

Experimental Protocols

Protocol 1: Synthesis of this compound via Dieckmann Condensation
  • Setup: A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with sodium ethoxide (1.1 equivalents) and anhydrous toluene.

  • Reaction: The mixture is heated to reflux. A solution of diethyl 3,3'-(ethoxycarbonylazanediyl)dipropanoate (1.0 equivalent) in anhydrous toluene is added dropwise over 1-2 hours.

  • Workup: After the addition is complete, the reaction mixture is refluxed for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material. The reaction is then cooled to room temperature and quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound.

Protocol 2: Synthesis of this compound via Ring Expansion
  • Setup: A flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet is charged with N-carbethoxy-4-piperidone (1.0 equivalent) and anhydrous dichloromethane. The solution is cooled to -78 °C in a dry ice/acetone bath.

  • Reaction: Boron trifluoride etherate (1.2 equivalents) is added dropwise, maintaining the internal temperature below -70 °C. A solution of ethyl diazoacetate (1.5 equivalents) in anhydrous dichloromethane is then added dropwise over 2-3 hours, ensuring the temperature does not rise above -70 °C.

  • Workup: The reaction is stirred at -78 °C for an additional hour after the addition is complete. The reaction is then quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The mixture is allowed to warm to room temperature.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound.

Mandatory Visualization

Dieckmann_Condensation_Byproducts Start Diethyl 3,3'-(ethoxycarbonylazanediyl)dipropanoate Product This compound Start->Product Intramolecular Cyclization Incomplete Unreacted Starting Material Start->Incomplete Incomplete Reaction Intermolecular Intermolecular Condensation Product Start->Intermolecular Intermolecular Reaction Hydrolysis Hydrolyzed Diacid Start->Hydrolysis Hydrolysis RingOpen Ring-Opened Byproduct Product->RingOpen Reverse Dieckmann Base NaOEt Base->Product Water H2O Water->Hydrolysis

Caption: Potential Byproducts in the Dieckmann Condensation Synthesis.

Ring_Expansion_Byproducts Start N-Carbethoxy-4-piperidone + Ethyl Diazoacetate Product This compound Start->Product Ring Expansion Polymer Polymeric Byproducts Start->Polymer Polymerization Aziridine Aziridine Byproducts Start->Aziridine Reaction with Impurity CH_Insertion C-H Insertion Products Start->CH_Insertion Carbene Insertion LewisAcid BF3.OEt2 LewisAcid->Product HighTemp High Temperature HighTemp->Polymer HighTemp->CH_Insertion ImineImpurity Imine Impurity ImineImpurity->Aziridine

Caption: Potential Byproducts in the Ring Expansion Synthesis.

Troubleshooting_Workflow Start Problem: Low Yield or Impure Product IdentifyMethod Identify Synthesis Method Start->IdentifyMethod Dieckmann Dieckmann Condensation IdentifyMethod->Dieckmann Dieckmann RingExpansion Ring Expansion IdentifyMethod->RingExpansion Ring Exp. CheckBase Check Base Quality/Stoichiometry Dieckmann->CheckBase CheckAnhydrous Ensure Anhydrous Conditions Dieckmann->CheckAnhydrous CheckTemp Check Reaction Temperature RingExpansion->CheckTemp CheckPurity Check Starting Material Purity RingExpansion->CheckPurity Optimize Optimize Conditions & Purify CheckBase->Optimize CheckAnhydrous->Optimize CheckTemp->Optimize CheckPurity->Optimize

References

Handling and safety precautions for ethyl diazoacetate

Author: BenchChem Technical Support Team. Date: December 2025

An essential yet hazardous reagent, ethyl diazoacetate (EDA) requires meticulous handling and adherence to strict safety protocols in research and development settings. This technical support center provides detailed guidance for researchers, scientists, and drug development professionals to ensure the safe and effective use of EDA in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with ethyl diazoacetate? A1: Ethyl diazoacetate is a hazardous substance with multiple risks. It is a flammable liquid and vapor that may cause a fire if heated.[1] It is harmful if swallowed, causes skin and serious eye irritation, and is suspected of causing cancer.[1] EDA is also known to be volatile and potentially explosive, especially upon heating, distillation, or in contact with strong acids.[2][3][4]

Q2: What are the proper storage conditions for ethyl diazoacetate? A2: EDA should be stored in a tightly closed, dark brown bottle in a cool, well-ventilated area.[3][5] The recommended storage temperature is between 2°C and 8°C (36°F and 46°F).[6] It must be stored away from sources of ignition such as heat, sparks, and open flames, and kept separate from combustible materials.[5]

Q3: What personal protective equipment (PPE) is required when handling ethyl diazoacetate? A3: When handling EDA, appropriate personal protective equipment is mandatory. This includes chemical-resistant gloves, protective clothing, and chemical safety goggles or a face shield for eye protection.[5] If there is a risk of generating vapors or aerosols, a respirator with a suitable filter (e.g., type ABEK) must be used. All handling of EDA should be conducted within a chemical fume hood.

Q4: Can ethyl diazoacetate be distilled for purification? A4: Distillation of ethyl diazoacetate is extremely dangerous and should be avoided. The substance is explosive, and heating, even under reduced pressure, can lead to violent decomposition.[3][4] It is recommended to use the material as is or to purify it through non-distillation methods if absolutely necessary, though this may result in significant loss of the product.[3]

Q5: How should I dispose of unused ethyl diazoacetate and contaminated waste? A5: Unused ethyl diazoacetate and any contaminated materials should be treated as hazardous waste. Disposal must be handled by a licensed professional waste disposal service.[1] One method involves burning in a chemical incinerator equipped with an afterburner and scrubber, though extreme care is needed due to its high flammability.[1] Always dispose of contaminated materials, including gloves and absorbent pads, in sealed and properly labeled containers according to local and national regulations.[1][7]

Troubleshooting Guide

Problem: My reaction involving ethyl diazoacetate is proceeding too slowly or not at all.

  • Possible Cause: Degradation of the reagent. Ethyl diazoacetate can decompose over time, especially if not stored correctly. It is also rapidly decomposed by acid.[3]

  • Solution:

    • Verify the storage conditions of your EDA stock. Ensure it was stored at 2-8°C and protected from light.[3][6]

    • Check the pH of your reaction mixture. The presence of acid can rapidly decompose EDA.[3] If possible, run the reaction under neutral or basic conditions.

    • Consider using a fresh bottle of EDA or a recently prepared solution for your experiment.

Problem: I observe vigorous gas evolution and a rapid temperature increase during my reaction.

  • Possible Cause: Uncontrolled decomposition of ethyl diazoacetate. This is a serious safety concern as it can lead to an explosion.[3][4] Heating, the presence of certain metal catalysts, or contact with strong acids can trigger rapid decomposition.[3][4]

  • Solution:

    • Immediate Action: If it is safe to do so, remove the heat source and initiate cooling with an ice bath. Alert personnel in the immediate vicinity and be prepared to evacuate.

    • Prevention: When designing your experiment, ensure that the addition of EDA is done slowly and at a controlled temperature. Use a dropping funnel for controlled addition and maintain a cooling bath throughout the reaction. Avoid mixing EDA directly with strong acids or incompatible catalysts.

Problem: The color of my ethyl diazoacetate solution has faded from yellow.

  • Possible Cause: The yellow color is characteristic of the diazo compound. A loss of color indicates that the EDA has likely decomposed.

  • Solution: Do not use the solution. The decomposition products may interfere with your reaction and the concentration of active reagent is unknown. Dispose of the colorless solution as hazardous waste and obtain a fresh supply of EDA.

Quantitative Data

The following table summarizes key physical and safety properties of ethyl diazoacetate.

PropertyValueSource(s)
Molecular Formula C₄H₆N₂O₂[1][2]
Molecular Weight 114.10 g/mol [1][2]
Appearance Yellow to light orange liquid[2][6]
Melting Point -22 °C (-8 °F)[4]
Boiling Point 140-141 °C (at 720-760 mmHg)[4]
Density 1.085 g/mL at 25 °C[6]
Storage Temperature 2-8 °C (36-46 °F)[6][8]
Flash Point 47 °C (116.6 °F) - closed cup

Experimental Protocols

Protocol 1: Safe Handling and Dispensing of Ethyl Diazoacetate
  • Preparation: Before handling, ensure you are wearing the required PPE: a lab coat, chemical-resistant gloves, and chemical safety goggles.[5] All operations must be performed inside a certified chemical fume hood. Prepare an ice bath for cooling if necessary for your procedure.

  • Container Handling: Retrieve the ethyl diazoacetate container from its recommended 2-8 °C storage. Place it in the fume hood. To prevent static discharge, ground and bond the container and receiving equipment.[5]

  • Dispensing: Use non-sparking tools for opening and handling.[5] Carefully measure the required amount of EDA using appropriate volumetric glassware. Keep the container tightly closed when not in use.[5]

  • Reaction Addition: If adding to a reaction, do so in a slow, controlled manner, monitoring the reaction temperature closely.

  • Cleanup: After dispensing, securely close the primary container and return it to cold storage. Decontaminate any surfaces and glassware that came into contact with EDA.

  • Waste Disposal: Dispose of all contaminated materials, including pipette tips and wipes, in a designated, sealed hazardous waste container.[1]

Protocol 2: Emergency Response for an Ethyl Diazoacetate Spill
  • Evacuate and Alert: Immediately alert all personnel in the area and evacuate the immediate vicinity of the spill.[7][9]

  • Assess and Protect: If the spill is small and you are trained to handle it, put on the necessary PPE, including a respirator if vapors are present.[7][10] If the spill is large or you are unsure, call your institution's emergency response team.

  • Control Vapors and Ignition Sources: If the material is volatile and flammable, eliminate all sources of ignition and ensure adequate ventilation by keeping the fume hood running.[9][11]

  • Containment: Create a dike around the spill using a non-combustible absorbent material like vermiculite or sand.[7][11] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Absorption: Slowly apply the absorbent material to the spill, working from the outside edges inward.[7]

  • Collection: Once the EDA is fully absorbed, use non-sparking tools to carefully scoop the material into a designated, leak-proof container for hazardous waste.[1][12]

  • Decontamination: Clean the spill area thoroughly with soap and water.[7][9] Collect the cleaning materials and rinse water for disposal as hazardous waste.[7]

  • Reporting: Report the incident to your supervisor and your institution's environmental health and safety department.[7][10]

Visualizations

Safe_Handling_Workflow cluster_prep 1. Preparation cluster_handling 2. Handling & Dispensing cluster_cleanup 3. Post-Handling A Don PPE (Gloves, Goggles, Lab Coat) B Work in Fume Hood A->B C Retrieve EDA from 2-8°C Storage B->C D Ground & Bond Containers C->D E Dispense Using Non-Sparking Tools D->E F Add to Reaction Slowly & with Cooling E->F G Return Stock to Storage F->G H Decontaminate Surfaces G->H I Dispose of Waste in Labeled Container H->I End End I->End Start Start Start->A

Caption: Workflow for the safe handling of ethyl diazoacetate.

Spill_Response_Logic Spill Spill Occurs! Action1 Alert & Evacuate Area Spill->Action1 Size Is spill large (>500mL) or unmanageable? Action2 Call Emergency Response Size->Action2 Yes Action3 Don Appropriate PPE (incl. Respirator) Size->Action3 No Action1->Size End Response Complete Action2->End Action4 Control Ignition Sources & Ventilate Action3->Action4 Action5 Contain with Non-Combustible Absorbent Action4->Action5 Action6 Collect Waste in Sealed Container Action5->Action6 Action7 Decontaminate Area with Soap & Water Action6->Action7 Action8 Report Spill to Supervisor & EHS Action7->Action8 Action8->End

Caption: Decision tree for responding to an ethyl diazoacetate spill.

References

Low-temperature reaction conditions for Ethyl 4-Oxoazepane-1-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for the low-temperature synthesis of Ethyl 4-Oxoazepane-1-carboxylate. This valuable intermediate is crucial for the development of various pharmaceutical compounds. The primary synthetic routes discussed are the Dieckmann condensation and, more centrally, the ring expansion of N-protected piperidinones, which necessitates stringent low-temperature conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The two main synthetic routes are the Dieckmann condensation and the ring expansion of a suitable piperidinone precursor.[1][2] The Dieckmann condensation is a classical method for forming the seven-membered azepane ring through an intramolecular cyclization of a diester.[1][2] A more contemporary and often higher-yielding method involves the ring expansion of an N-protected 4-piperidinone derivative using a diazo compound, such as ethyl diazoacetate, in the presence of a Lewis acid at low temperatures.[1][3]

Q2: Why are low temperatures critical for the ring expansion synthesis?

A2: Low temperatures, typically at or below -25 °C, are essential for the ring expansion reaction to control the reactivity of the reagents and minimize the formation of byproducts.[1] Higher temperatures can lead to a messy reaction mixture and significantly lower yields of the desired product.[1] The controlled addition of reagents is also crucial to maintain the low temperature profile of the reaction.[1]

Q3: What are the common side reactions or byproducts I should be aware of?

A3: In the ring expansion synthesis, poor temperature control can lead to the decomposition of ethyl diazoacetate, especially in the presence of the Lewis acid catalyst. This can result in the formation of various impurities. In the Dieckmann condensation, potential side reactions include intermolecular condensation and the formation of other cyclized products if the starting material is not appropriately chosen.

Q4: I am observing a low yield. What are the potential causes and how can I troubleshoot this?

A4: Low yields can stem from several factors. For the ring expansion method, ensure that the reaction temperature is strictly maintained at or below the recommended -25 °C.[1] The purity of the starting materials, particularly the ethyl diazoacetate and the piperidinone precursor, is also critical. Anhydrous conditions are necessary as moisture can interfere with the Lewis acid catalyst.[1] For the Dieckmann condensation, the choice of base and solvent is crucial, and incomplete reaction or side reactions can lower the yield.

Q5: Are there any specific safety precautions I should take when performing the ring expansion reaction?

A5: Yes, ethyl diazoacetate is a potentially explosive and toxic substance.[1] It should be handled with care in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn. The reaction should be conducted behind a blast shield, especially when working on a larger scale. Due to its potential for rapid decomposition under acidic conditions, careful, slow addition to the reaction mixture is imperative.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation 1. Reaction temperature too high.2. Inactive or decomposed reagents.3. Presence of moisture.1. Ensure the reaction is maintained at or below -25 °C throughout the addition of reagents.[1]2. Use freshly prepared or properly stored ethyl diazoacetate and a high-purity Lewis acid.3. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
Formation of Multiple Unidentified Byproducts 1. Poor temperature control leading to side reactions.2. Incorrect stoichiometry of reagents.1. Improve the cooling efficiency of the reaction setup and monitor the internal temperature closely.2. Carefully control the addition rate of ethyl diazoacetate and the Lewis acid.[1]3. Verify the molar ratios of the reactants.
Difficulty in Isolating the Product 1. Incomplete reaction.2. Emulsion formation during workup.1. Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS) to ensure completion.2. If an emulsion forms, try adding a saturated brine solution or filtering the mixture through a pad of celite.
Inconsistent Yields Between Batches 1. Variability in the quality of starting materials.2. Inconsistent reaction conditions.1. Source high-purity, well-characterized starting materials.2. Standardize all reaction parameters, including temperature, addition rates, and reaction times.

Experimental Protocols

Protocol 1: Low-Temperature Ring Expansion for Azepane Synthesis

This protocol is adapted from the synthesis of the analogous tert-butyl 4-oxoazepane-1-carboxylate and is expected to be applicable for the ethyl ester.[1]

Materials:

  • Ethyl 4-oxopiperidine-1-carboxylate

  • Ethyl diazoacetate

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Under an inert atmosphere (N₂), dissolve Ethyl 4-oxopiperidine-1-carboxylate in anhydrous diethyl ether in a three-necked flask equipped with a thermometer and a dropping funnel.

  • Cool the solution to -30 °C to -25 °C using a suitable cooling bath (e.g., dry ice/acetone).

  • In a separate flask, prepare a solution of ethyl diazoacetate and a catalytic amount of boron trifluoride etherate in anhydrous diethyl ether.

  • Slowly add the ethyl diazoacetate/BF₃·OEt₂ solution dropwise to the cooled piperidinone solution, ensuring the internal temperature does not rise above -25 °C.[1]

  • After the addition is complete, stir the reaction mixture at -25 °C for an additional 1-2 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Allow the mixture to warm to room temperature.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the ring expansion synthesis of N-Boc-4-oxoazepane, which can be used as a starting point for the synthesis of the ethyl ester.

Parameter Value Reference
Reaction Temperature ≤ -25 °C[1]
Starting Material N-Boc-4-piperidone[1]
Reagent Ethyl diazoacetate[1]
Catalyst Boron trifluoride etherate[1]
Atmosphere Anhydrous, under N₂[1]

Visualizations

experimental_workflow start Start: Prepare Reactants dissolve Dissolve Ethyl 4-oxopiperidine-1-carboxylate in Anhydrous Diethyl Ether start->dissolve cool Cool Reaction Mixture to -25°C to -30°C dissolve->cool add_reagent Slowly Add Reagent Solution (Maintain T ≤ -25°C) cool->add_reagent prepare_reagent Prepare Solution of Ethyl Diazoacetate and BF3·OEt2 prepare_reagent->add_reagent stir Stir at -25°C (1-2 hours) add_reagent->stir quench Quench with Saturated NaHCO3 Solution stir->quench workup Aqueous Workup and Extraction quench->workup purify Purification by Column Chromatography workup->purify end End: Isolated Product purify->end

Caption: Experimental workflow for the low-temperature ring expansion synthesis.

troubleshooting_logic start Low Yield Observed check_temp Check Temperature Control (Was T ≤ -25°C?) start->check_temp check_reagents Check Reagent Quality (Freshly prepared/pure?) start->check_reagents check_conditions Check Reaction Conditions (Anhydrous/Inert?) start->check_conditions improve_cooling Improve Cooling System and Re-run check_temp->improve_cooling use_fresh_reagents Use Fresh/Pure Reagents and Re-run check_reagents->use_fresh_reagents ensure_anhydrous Ensure Anhydrous Conditions and Re-run check_conditions->ensure_anhydrous

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: Azepane Synthesis Beyond Diazo Reagents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Azepane Synthesis. This resource is designed for researchers, scientists, and drug development professionals seeking alternatives to ethyl diazoacetate for the construction of the azepane core. This guide provides detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols for common alternative synthetic routes.

Frequently Asked Questions (FAQs)

Q1: Why should I consider alternatives to ethyl diazoacetate for azepane synthesis?

While effective, ethyl diazoacetate is a potentially explosive and hazardous reagent, making its large-scale synthesis and handling challenging. Alternative methods often provide safer, more scalable, and sometimes more stereoselective routes to diverse azepane derivatives.

Q2: What are the main alternative strategies for synthesizing the azepane ring?

The primary alternatives to using diazo compounds for azepane synthesis include:

  • Ring Expansion Reactions: These methods involve expanding a smaller, more readily available ring (like a piperidine or a substituted arene) into the seven-membered azepane system. Key examples are the dearomative ring expansion of nitroarenes, the Beckmann rearrangement, and the Schmidt reaction.[1][2]

  • Intramolecular Reductive Amination: This strategy involves the cyclization of a linear precursor containing both an amine and a carbonyl group (or a precursor that can be converted to one in situ) to form the azepane ring.[3]

  • Ring-Closing Metathesis (RCM): Although not detailed here, RCM is another powerful technique for forming cyclic structures like azepanes from acyclic diene precursors.

  • Tandem Amination/Cyclization: This involves a sequence of reactions where an amine is added to a substrate, followed by an intramolecular cyclization to build the azepane ring in a single pot.[4]

Troubleshooting Guide 1: Photochemical Dearomative Ring Expansion of Nitroarenes

This method transforms simple nitroarenes into complex azepanes in a two-step process involving a blue light-mediated ring expansion followed by hydrogenation.[5][6]

Dearomative_Ring_Expansion_Workflow cluster_step1 Step 1: Photochemical N-Insertion cluster_step2 Step 2: Hydrogenolysis Nitroarene Nitroarene Substrate Amine Amine Nucleophile (e.g., Et2NH) Phosphite Phosphite Reagent (e.g., P(O-i-Pr)3) Blue_Light Blue LEDs (450 nm) Reaction_Vessel Reaction Mixture in THF Azepine_Intermediate 3H-Azepine Intermediate Hydrogen H2 (gas) Catalyst Catalyst (e.g., PtO2, Pd/C) Hydrogenation_Vessel Hydrogenation in EtOH/THF Final_Azepane Substituted Azepane

Q: My reaction shows low conversion of the nitroarene starting material. What should I do?

  • A1: Check Light Source and Reaction Setup: Ensure your blue LEDs are functioning correctly and providing the specified wavelength (approx. 450 nm). The reaction vessel should be positioned to receive uniform irradiation. Opaque or UV-blocking reaction vessels will inhibit the reaction.

  • A2: Degas Solvents and Reagents: Oxygen can quench the excited state of the nitroarene or react with the generated nitrene intermediate. Ensure all solvents and liquid reagents are properly degassed before use.

  • A3: Reagent Quality: The phosphite reagent is crucial for the deoxygenation of the nitro group to form the singlet nitrene.[5] Use a freshly opened bottle or redistilled phosphite reagent, as they can degrade over time.

Q: The hydrogenation step is slow or incomplete. How can I improve it?

  • A1: Catalyst Activity: The catalyst (e.g., PtO₂, Pd/C) may be old or inactive. Use a fresh batch of catalyst. Ensure the reaction is adequately stirred to maintain the catalyst in suspension.

  • A2: Hydrogen Pressure: While many reductions proceed at 1 atm of H₂, some stubborn substrates may require higher pressures (e.g., up to 100 atm).[5] Consult literature for your specific substrate or consider using a hydrogenation bomb.

  • A3: Catalyst Poisoning: Impurities from the photochemical step can poison the hydrogenation catalyst. Ensure the 3H-azepine intermediate is sufficiently purified before proceeding to the reduction.

ParameterConditionCommon RangeYield (%)Reference
Photochemical Step Light Source Blue LEDs (450 nm)-
Reagents P(O-i-Pr)₃, Et₂NH10-30 equiv.
Solvent THF, CH₃CN0.05 - 0.2 M
Temperature Room Temperature-
Time 16 - 72 hours60-90 (azepine)
Hydrogenolysis Step Catalyst PtO₂, 10% Pd/C10 mol%
Hydrogen Pressure 1 - 100 atm-
Solvent EtOH, THF0.1 M
Time 16 - 72 hours75-95 (azepane)
Experimental Protocol: Photochemical Dearomative Ring Expansion

Step 1: Photochemical N-Insertion

  • In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the nitroarene substrate (1.0 equiv).

  • Add anhydrous and degassed tetrahydrofuran (THF) to achieve a concentration of 0.1 M.

  • Add triisopropyl phosphite (20 equiv.) and diethylamine (4 equiv.) to the solution.[5]

  • Seal the tube and stir the mixture at room temperature.

  • Irradiate the reaction mixture with blue LEDs (450 nm) for 16-24 hours, ensuring the reaction does not overheat.

  • Upon completion (monitored by TLC or LC-MS), concentrate the reaction mixture under reduced pressure.

  • Purify the crude 3H-azepine intermediate via column chromatography on silica gel.

Step 2: Hydrogenolysis

  • Dissolve the purified 3H-azepine intermediate in ethanol (0.1 M) in a flask suitable for hydrogenation.

  • Add platinum(IV) oxide (PtO₂, 10 mol%) to the solution.[5]

  • Flush the flask with hydrogen gas and maintain a hydrogen atmosphere (1 atm, balloon) with vigorous stirring.

  • Continue stirring at room temperature for 16-20 hours until the reaction is complete.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with ethanol.

  • Concentrate the filtrate under reduced pressure to yield the crude azepane product, which can be further purified if necessary.

Troubleshooting Guide 2: Beckmann and Schmidt Ring Expansions

The Beckmann (from an oxime) and Schmidt (from a ketone and azide) rearrangements are classic methods for inserting a nitrogen atom into a cyclic ketone, providing access to lactams (cyclic amides), which are precursors to azepanes.

Rearrangement_Pathways cluster_beckmann Beckmann Rearrangement cluster_schmidt Schmidt Reaction Start Cyclic Ketone (e.g., Cyclohexanone derivative) Oxime Form Oxime (NH2OH·HCl) Start->Oxime Rearrange_S Rearrange (NaN3, Acid) Start->Rearrange_S Rearrange_B Rearrange (Acid, e.g., H2SO4, SOCl2) Oxime->Rearrange_B Lactam Azepan-2-one (Lactam) Rearrange_B->Lactam Rearrange_S->Lactam Azepane Azepane (via Reduction, e.g., LiAlH4) Lactam->Azepane

Q: The Beckmann rearrangement is giving me a mixture of regioisomers. Why?

  • A: Oxime Isomerization: The Beckmann rearrangement is stereospecific; the group anti to the hydroxyl group on the oxime migrates.[4] If your reaction conditions (e.g., strong acid, high temperature) allow the E/Z isomers of the oxime to equilibrate, you will get a mixture of lactam regioisomers.

  • Solution: Try converting the oxime to a better leaving group under milder conditions, for example, by forming an O-tosyl oxime, which can then be rearranged with a milder acid or even a base.[7]

Q: My Schmidt reaction has very low yield. What are the common issues?

  • A1: Hydrazoic Acid Generation: The Schmidt reaction typically uses hydrazoic acid (HN₃), which is generated in situ from sodium azide and a strong acid. HN₃ is highly toxic and explosive. Ensure proper safety precautions are in place. The acid must be strong enough to protonate the ketone.

  • A2: Reaction Conditions: The reaction is sensitive to temperature and acid concentration. For intramolecular variants (using an alkyl azide tethered to the ketone), Lewis acids like TiCl₄ may be required instead of protic acids.[8][9] The choice of acid and solvent is critical and often substrate-dependent.

  • A3: Side Reactions: A common side reaction is the formation of tetrazoles. This can sometimes be suppressed by using a large excess of strong acid and keeping the concentration of hydrazoic acid low.[10]

RearrangementStarting MaterialKey ReagentsCommon ProblemsReference
Beckmann Cyclic Ketone OximeH₂SO₄, PPA, SOCl₂, TsClMixture of regioisomers, fragmentation[4][7]
Schmidt Cyclic KetoneNaN₃, H₂SO₄ (intermolecular)Low yield, tetrazole formation[11]
Schmidt Azido-ketoneTiCl₄, TFA (intramolecular)Regioselectivity, sluggish reaction[8][12]
Experimental Protocol: Intramolecular Schmidt Reaction for Fused Azepane Synthesis

This protocol is adapted for the synthesis of a fused bicyclic lactam.[8]

  • To a solution of the δ-azido ketone (1.0 equiv) in dichloromethane (0.05 M) at 0 °C, add trifluoroacetic acid (10 equiv.) dropwise.

  • Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature over 12-16 hours.

  • Monitor the reaction by TLC for the consumption of the starting material.

  • Upon completion, carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting lactam by flash column chromatography.

  • The lactam can then be reduced to the corresponding azepane using a strong reducing agent like LiAlH₄ in THF.

Troubleshooting Guide 3: Intramolecular Reductive Amination

This method is a powerful way to form the azepane ring, especially for chiral synthesis, by cyclizing a linear amino-aldehyde or amino-ketone.

Q: The cyclization/reduction is not proceeding to completion.

  • A1: Imine Formation is Unfavorable: The initial equilibrium to form the cyclic imine or enamine might be unfavorable. This can sometimes be driven forward by removing the water that is formed, for instance, by using a Dean-Stark trap or adding a dehydrating agent like molecular sieves or Ti(OiPr)₄.[13]

  • A2: Unreactive Substrate: Some amines, like 2-aminopyridines, can be notoriously unreactive in reductive aminations.[14] In these cases, you may need to screen different catalysts, solvents, and reducing agents, or switch to a more forcing set of conditions (higher temperature or pressure).

  • A3: Reducing Agent Compatibility: The choice of reducing agent is critical. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (STAB) are common choices as they are selective for the iminium ion over the carbonyl group. For more difficult reductions, catalytic hydrogenation may be required.[15]

Q: I am observing a loss of stereochemical purity in my chiral product.

  • A1: Racemization of Precursor: If your linear precursor has a stereocenter alpha to the carbonyl group, it may be susceptible to racemization under either acidic or basic conditions used to promote imine formation.[15]

  • Solution: Use milder, non-nucleophilic bases (e.g., DIPEA) and lower reaction temperatures. Monitor the reaction time closely to avoid prolonged exposure to racemizing conditions. An alternative is to use a highly stereoselective catalytic asymmetric reductive amination, which can set the stereocenter during the cyclization itself.[16][17]

ParameterConditionCommon Rangeee (%)Reference
Catalyst [Ir(COD)Cl]₂ / Chiral Ligand1-5 mol%90-97[15][16]
Ligand (R)- or (S)-Segphos1.1 mol%>95[13]
Reductant H₂ gas20-60 atm-[13]
Additive Ti(OiPr)₄1.0 equiv.-[13]
Solvent Toluene, Dioxane0.1 M-[16]
Temperature 60 - 80 °C--[15]
Experimental Protocol: Asymmetric Intramolecular Reductive Amination

This protocol is a general guide for an iridium-catalyzed reaction.[15]

  • In a glovebox, add the amino-aldehyde substrate (1.0 equiv.), [Ir(COD)Cl]₂ (1.0 mol%), and a chiral phosphine ligand (e.g., (R)-Segphos, 2.2 mol%) to a vial.

  • Add anhydrous, degassed toluene to dissolve the solids.

  • Transfer the solution to a high-pressure autoclave.

  • Seal the autoclave, remove it from the glovebox, and purge it with H₂ gas.

  • Pressurize the vessel to 50 bar with H₂ and heat to 80 °C with stirring.

  • Maintain the reaction under these conditions for 24-48 hours.

  • After cooling to room temperature and venting the H₂ gas, concentrate the reaction mixture.

  • Purify the chiral azepane product by flash column chromatography.

References

Technical Support Center: Column Chromatography of Ethyl 4-Oxoazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 4-Oxoazepane-1-carboxylate. The following sections offer solutions to common issues encountered during purification via column chromatography.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the column chromatography of this compound.

ProblemPossible Cause(s)Suggested Solution(s)
Compound will not elute from the column (stuck at the origin) The mobile phase is not polar enough. The compound is highly polar and adsorbs too strongly to the silica gel.Increase the polarity of the eluent. A gradient elution starting with a low polarity solvent and gradually increasing to a higher polarity is recommended. For very polar compounds, a mobile phase containing methanol (e.g., 1-10% in dichloromethane) can be effective.[1] Be cautious with high concentrations of methanol (>10%) as it can dissolve the silica gel.[1]
The compound may be unstable on silica gel.Test for compound stability on a TLC plate by spotting the compound and leaving it for an extended period before eluting. If degradation is observed, consider using a less acidic stationary phase like deactivated silica or alumina.[1]
Poor separation of the desired compound from impurities The solvent system has poor selectivity for the compounds in the mixture.Re-optimize the solvent system using Thin Layer Chromatography (TLC). Aim for a retention factor (Rf) of 0.2-0.4 for the target compound and maximize the difference in Rf values (ΔRf) between the product and impurities.[1] Try different solvent combinations of similar polarity but different selectivity (e.g., ethyl acetate/hexanes vs. dichloromethane/methanol).
The column is overloaded with the crude sample.Reduce the amount of sample loaded onto the column. A general rule is to use a 1:30 to 1:100 ratio of crude material to silica gel by weight.
The column was not packed properly, leading to channeling.Ensure the silica gel is packed uniformly without any cracks or air bubbles. A slurry packing method is generally preferred.
The compound elutes too quickly (high Rf value) The mobile phase is too polar.Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent. This will increase the retention time of the compound on the column, allowing for better separation.
Fractions are pure but the overall yield is low The compound is partially degrading on the silica gel.As mentioned earlier, test for stability and consider alternative stationary phases like alumina or deactivated silica.[1]
The compound is co-eluting with a non-UV active impurity.Analyze fractions by a different method (e.g., NMR, LC-MS) to check for purity.
Incomplete elution from the column.After collecting the main fractions, flush the column with a very polar solvent (e.g., 10-20% methanol in dichloromethane) to ensure all the compound has been eluted.
The compound streaks on the TLC plate and the column The compound is acidic or basic.For basic compounds, add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide to the mobile phase.[1] For acidic compounds, a small amount of acetic acid can be added.[1]
The sample is overloaded on the TLC plate or column.Use a more dilute solution for spotting on the TLC plate and reduce the amount of sample loaded on the column.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the column chromatography of this compound?

A good starting point for polar compounds like this compound is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. A common starting gradient is from 10% to 40% ethyl acetate in hexanes.[2] It is crucial to first perform TLC analysis to determine the optimal solvent ratio.

Q2: How can I determine the correct fraction size to collect?

The fraction size depends on the volume of the column and the separation of your compounds as seen on the TLC plate. A smaller fraction size is generally better for achieving good separation of closely eluting compounds. A good practice is to start with a fraction size of approximately 10-20% of the column volume.

Q3: My compound is not visible under UV light. How can I monitor the column?

If your compound is not UV-active, you can use other methods to monitor the fractions. These include:

  • TLC staining: After running the TLC, you can use a stain like potassium permanganate, ceric ammonium molybdate, or iodine vapor to visualize the spots.

  • Evaporation: Collect small, regular fractions and evaporate the solvent from every few fractions to see if a non-volatile compound is present.

Q4: Can I reuse my column?

While it is possible to flush a column and reuse it for the same compound, it is generally not recommended for high-purity applications. Impurities from a previous run may slowly elute and contaminate your current purification. For best results, always use a fresh column for each purification.

Q5: What should I do if my compound is insoluble in the elution solvent?

If your crude mixture is not soluble in the planned mobile phase, you can use a "dry loading" technique.[2] Dissolve your crude product in a minimal amount of a solvent in which it is soluble (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent until you have a dry, free-flowing powder. This powder can then be carefully added to the top of your packed column.[2]

Experimental Protocol: Purification of this compound by Flash Column Chromatography

This protocol is a representative example and may require optimization based on the specific impurities present in your crude material.

1. Materials and Reagents:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Dichloromethane (DCM, HPLC grade)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Glass column for chromatography

  • Fraction collection tubes

  • Rotary evaporator

2. Thin Layer Chromatography (TLC) Analysis:

  • Dissolve a small amount of the crude product in dichloromethane.

  • Spot the solution onto a TLC plate.

  • Develop the TLC plate using various solvent systems to find the optimal separation. A good starting point is 30% ethyl acetate in hexanes.

  • Visualize the spots under UV light (254 nm).

  • The ideal solvent system should give your desired product an Rf value of approximately 0.2-0.4.

3. Column Preparation (Slurry Method):

  • Prepare a slurry of silica gel in the initial, low-polarity elution solvent (e.g., 10% ethyl acetate in hexanes).

  • Pour the slurry into the column and allow the silica to settle, ensuring a flat and even bed.

  • Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.

  • Equilibrate the column by running 2-3 column volumes of the initial elution solvent through the silica gel.

4. Sample Loading (Dry Loading Method):

  • Dissolve the crude product in a minimal amount of dichloromethane.

  • Add a small amount of silica gel to the dissolved crude product and evaporate the solvent to obtain a dry, free-flowing powder.[2]

  • Carefully add the dry-loaded sample to the top of the prepared column.

  • Add another thin layer of sand on top of the sample.

5. Elution and Fraction Collection:

  • Begin elution with the low polarity solvent system determined from your TLC analysis (e.g., 10% ethyl acetate in hexanes).

  • Gradually increase the polarity of the mobile phase (gradient elution). A suggested gradient is from 10% to 40% ethyl acetate in hexanes.[2]

  • Collect fractions and monitor the elution process by TLC.

  • Pool the fractions containing the pure product.

6. Solvent Removal:

  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

TroubleshootingWorkflow start Start: Column Chromatography Issue check_elution Is the compound eluting? start->check_elution no_elution Problem: Compound Stuck at Origin check_elution->no_elution No check_separation Is the separation poor? check_elution->check_separation Yes increase_polarity Action: Increase Eluent Polarity no_elution->increase_polarity check_stability Action: Check Compound Stability on Silica increase_polarity->check_stability change_stationary_phase Action: Use Alumina or Deactivated Silica check_stability->change_stationary_phase Unstable end End: Successful Purification check_stability->end Stable change_stationary_phase->end poor_separation Problem: Poor Separation check_separation->poor_separation Yes check_separation->end No optimize_solvent Action: Re-optimize Solvent System via TLC poor_separation->optimize_solvent check_loading Action: Reduce Sample Load optimize_solvent->check_loading repack_column Action: Repack Column Carefully check_loading->repack_column repack_column->end

Caption: Troubleshooting workflow for column chromatography.

ExperimentalWorkflow step1 1. TLC Analysis: Optimize Solvent System step2 2. Column Preparation: Slurry Pack Silica Gel step1->step2 step3 3. Sample Loading: Dry Load Crude Product step2->step3 step4 4. Elution: Gradient of Hexanes/Ethyl Acetate step3->step4 step5 5. Fraction Collection: Monitor by TLC step4->step5 step6 6. Solvent Removal: Rotary Evaporation step5->step6 product Purified Ethyl 4-Oxoazepane-1-carboxylate step6->product

Caption: Experimental workflow for purification.

References

Stability and proper storage conditions for Ethyl 4-Oxoazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and proper storage of Ethyl 4-Oxoazepane-1-carboxylate for researchers, scientists, and professionals in drug development. The following information is curated to address potential issues and ensure the integrity of the compound throughout its use.

Troubleshooting Guide

This guide is designed to help you troubleshoot common issues you might encounter during your experiments with this compound.

Q1: I observed a change in the color of my this compound sample. What should I do?

A1: A change in color, such as yellowing, can be an indicator of compound degradation. It is recommended to first visually inspect the compound for any other changes, such as the formation of precipitates. If possible, you should re-analyze the material using an appropriate analytical method (e.g., HPLC, NMR) to assess its purity. If significant degradation is confirmed, it is advisable to use a fresh, uncompromised sample for your experiments to ensure data integrity.

Q2: My experimental results are inconsistent. Could this be related to the stability of this compound?

A2: Inconsistent experimental results can indeed be a consequence of compound instability. If the compound has degraded, its effective concentration will be lower than expected, and the presence of degradation products could interfere with your assay. To investigate this, you should first verify that your storage and handling procedures are in line with the recommendations. If you suspect degradation, we recommend qualifying your current batch of the compound by an analytical method like HPLC or LC-MS to check for purity and the presence of any impurities that were not there initially.

Q3: I noticed some precipitation in my stock solution of this compound. What does this mean?

A3: Precipitation in a stock solution can be due to several factors, including poor solubility in the chosen solvent, storage at a low temperature that reduces solubility, or chemical degradation leading to the formation of insoluble byproducts. First, ensure that the precipitate is not simply the compound coming out of solution due to low temperatures; you can try gently warming the solution to see if it redissolves. If it does not, or if you suspect degradation, the solution should be analyzed for purity. It is generally not recommended to use a solution with unexplained precipitation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: While specific stability data for this compound is not extensively published, based on structurally similar compounds, it is recommended to store it in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage, refrigeration at 2-8°C is advisable to minimize potential degradation.

Q2: What is the expected shelf-life of this compound?

A2: The shelf-life of this compound is not definitively established in the available literature. However, when stored under the recommended conditions (cool, dry, and sealed from air and moisture), the compound is expected to be stable for a considerable period. For critical applications, it is best practice to re-analyze the purity of the compound if it has been in storage for an extended time.

Q3: Is this compound sensitive to light or air?

A3: Many organic compounds can be sensitive to light and air (oxygen). Although specific data for this compound is scarce, it is a prudent measure to protect it from light by storing it in an amber vial or in a dark place. To prevent oxidation, ensure the container is well-sealed. For highly sensitive applications, storing under an inert atmosphere (e.g., argon or nitrogen) can provide additional protection.

Q4: What solvents are suitable for preparing stock solutions of this compound?

A4: this compound is generally soluble in common organic solvents such as DMSO, DMF, and alcohols. The choice of solvent will depend on the specific requirements of your experiment. It is recommended to prepare fresh solutions for use. If you need to store solutions, it is best to store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can contribute to degradation.

Q5: Are there any known incompatibilities for this compound?

A5: Based on the safety data sheet for a similar compound, Ethyl 4-oxocyclohexanecarboxylate, it is incompatible with strong oxidizing agents[1]. It is therefore advisable to avoid contact with such substances.

Storage Conditions of Analogous Compounds

The recommended storage conditions for this compound are extrapolated from data on structurally related compounds, as summarized in the table below.

Compound NameCAS NumberRecommended Storage ConditionsSource
tert-Butyl 4-oxoazepane-1-carboxylate 188975-88-42-8°CParchem
Ethyl 4-oxocyclohexanecarboxylate 17159-79-4Store in a well-ventilated place. Keep container tightly closed.Fisher Scientific[1]
Ethyl 1-Cbz-5-oxoazepane-4-carboxylate 31696-09-0Store the container tightly closed in a dry, cool and well-ventilated place.ChemicalBook[2]

Experimental Protocols

  • Initial Analysis: A new batch of the compound is analyzed for its initial purity using a validated analytical method (e.g., HPLC with UV detection or LC-MS).

  • Stress Testing (Forced Degradation): To understand potential degradation pathways, the compound is subjected to stress conditions such as elevated temperature, high humidity, exposure to light (photostability), and treatment with acid, base, and an oxidizing agent.

  • Long-Term Stability Study: The compound is stored under recommended long-term storage conditions (e.g., 2-8°C) and at an accelerated condition (e.g., 25°C/60% RH). Samples are pulled at specific time points (e.g., 3, 6, 9, 12, 24 months) and analyzed for purity and the presence of degradation products.

Visual Workflow

The following diagram provides a logical workflow for troubleshooting potential stability issues with this compound.

troubleshooting_workflow Troubleshooting Workflow for this compound Stability start Observe unexpected experimental outcome or change in compound appearance. check_storage Review storage and handling procedures against recommendations. start->check_storage visual_inspection Visually inspect the compound. (e.g., color change, precipitation) start->visual_inspection analytical_check Perform analytical check for purity (e.g., HPLC, NMR, LC-MS). check_storage->analytical_check visual_inspection->analytical_check is_degraded Is significant degradation or impurity detected? analytical_check->is_degraded use_new_batch Discard suspect material and use a fresh batch of the compound. is_degraded->use_new_batch Yes continue_experiment Compound is stable. Continue with experiment and review other experimental parameters. is_degraded->continue_experiment No

Caption: Troubleshooting workflow for suspected compound instability.

References

Preventing side reactions in the synthesis of Ethyl 4-Oxoazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of Ethyl 4-Oxoazepane-1-carboxylate, primarily focusing on the common Dieckmann condensation route.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent laboratory and industrial method is the Dieckmann condensation, which is an intramolecular Claisen condensation of a diester.[1][2][3] This reaction involves treating a suitable linear diester, such as a derivative of heptanedioic acid, with a strong base to induce cyclization into the target β-keto ester.

Q2: Why is the choice of base so critical in the Dieckmann condensation?

A2: The base performs two crucial functions. First, it deprotonates the α-carbon of one ester group to form the reactive enolate nucleophile.[4][5] Second, after the ring has formed, the base deprotonates the acidic α-hydrogen between the two carbonyl groups of the resulting β-keto ester. This final deprotonation is often irreversible and is the thermodynamic driving force that shifts the reaction equilibrium toward the desired product.[5][6] Using an inappropriate base can lead to side reactions or low yields.

Q3: What are the ideal characteristics of a solvent for this synthesis?

A3: The ideal solvent should be aprotic and anhydrous. Polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are effective as they can stabilize the enolate intermediate.[1] Non-polar solvents such as toluene or benzene can also be used and may help reduce certain side reactions.[1] It is critical to use anhydrous solvents to prevent hydrolysis of the ester groups and quenching of the enolate.

Q4: Can this reaction be performed at room temperature?

A4: While some condensations can proceed at room temperature, using lower temperatures is generally recommended to minimize side reactions.[1] For sensitive substrates or when using highly reactive bases like Lithium Diisopropylamide (LDA), temperatures as low as -78 °C may be employed initially to ensure complete and clean enolate formation before proceeding with the cyclization.[7]

Troubleshooting Guide

Problem 1: Low or No Yield of the Desired Product

Possible Cause Suggested Solution
Inactive Base The base may have degraded due to moisture or improper storage. Use a fresh bottle or titrate the base to determine its activity.
Presence of Water Moisture in the solvent, glassware, or starting material will quench the base and the enolate intermediate. Ensure all glassware is oven-dried, solvents are anhydrous, and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).
Insufficient Base A full equivalent of a strong base is required to drive the reaction to completion by deprotonating the final β-keto ester product.[5] Consider using a slight excess (1.1 equivalents).
Reverse Dieckmann Reaction If the reaction equilibrium does not favor the product, the ring can cleave. This is more common with sterically hindered substrates. Ensure a sufficiently strong base is used to irreversibly deprotonate the product.
Incorrect Reaction Temperature The temperature may be too low for the reaction to proceed at a reasonable rate or too high, promoting decomposition/side reactions. An optimal temperature must be determined empirically, but starting at 0 °C to room temperature with bases like NaH or NaOEt is common.

Problem 2: Formation of a White, Insoluble Polymer-like Substance

Possible Cause Suggested Solution
Intermolecular Condensation At high concentrations, the enolate from one molecule can react with the ester of another molecule, leading to dimerization or polymerization instead of the desired intramolecular cyclization.
High Dilution Perform the reaction under high-dilution conditions. This can be achieved by adding the diester substrate very slowly via a syringe pump to a solution of the base. This keeps the instantaneous concentration of the substrate low, favoring the intramolecular pathway.

Problem 3: Multiple Spots on Thin Layer Chromatography (TLC) Analysis of the Crude Product

Possible Cause Suggested Solution
Incomplete Reaction The reaction may not have reached completion. Monitor the reaction by TLC and allow it to stir for a longer duration if necessary.
Side Reactions Besides intermolecular condensation, other side reactions like hydrolysis (if wet) or transesterification (if using an alkoxide base that doesn't match the ester's alcohol portion) can occur.
Purification Strategy The presence of multiple products necessitates a robust purification strategy. Column chromatography on silica gel is typically effective for separating the desired β-keto ester from starting material and byproducts.
Optimize Conditions Re-evaluate the reaction conditions. Consider using a sterically hindered, non-nucleophilic base like Lithium Hexamethyldisilazide (LHMDS) or Potassium tert-butoxide (t-BuOK) to improve selectivity.[1]

Quantitative Data Summary

The choice of base and solvent significantly impacts the yield of the Dieckmann condensation. The following table summarizes typical conditions.

Base Solvent Typical Temperature Reported Yields Notes
Sodium Hydride (NaH)THF, Toluene25-66 °CGood to ExcellentCommon and cost-effective. Requires careful handling.
Sodium Ethoxide (NaOEt)Ethanol, Toluene25-80 °CGoodA classic choice, but can lead to transesterification if the ester is not an ethyl ester.[8]
Potassium tert-butoxide (t-BuOK)t-BuOH, THF25-82 °CGood to ExcellentA strong, sterically hindered base that minimizes side reactions.[1]
LDA / LHMDSTHF-78 °C to 25 °CHigh to ExcellentVery strong, non-nucleophilic bases. Ideal for clean enolate formation and preventing side reactions.[1]

Experimental Protocols

Protocol 1: Dieckmann Cyclization using Sodium Hydride

  • Preparation : Under an inert atmosphere of dry nitrogen, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) to a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

  • Washing : Wash the NaH with anhydrous hexane (3x) to remove the mineral oil. Decant the hexane carefully via cannula.

  • Solvent Addition : Add anhydrous toluene to the flask to create a slurry.

  • Substrate Addition : Dissolve the starting diester (1.0 equivalent) in anhydrous toluene and add it to the dropping funnel. Add the diester solution dropwise to the stirred NaH slurry over 2-3 hours.

  • Reaction : After the addition is complete, heat the reaction mixture to 80-90 °C and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • Quenching : Cool the reaction mixture to 0 °C in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of glacial acetic acid until gas evolution ceases, followed by the addition of water.

  • Workup : Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with ethyl acetate (3x).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield this compound.

Visualizations

Reaction and Side Reaction Pathway

Reaction_Pathway A Acyclic Diester (e.g., Ethyl 4-(Carbamoyl)heptanedioate) B Enolate Intermediate A->B + Base - H+ C This compound (Desired Product) B->C Intramolecular Attack (Cyclization) E Intermolecular Dimerization (Side Product) B->E Intermolecular Attack (High Concentration) D Deprotonated β-Keto Ester (Stable Intermediate) C->D + Base (Drives Reaction) D->C + H₃O⁺ (Workup) Troubleshooting_Workflow start Start: Low Yield Observed check_water Are reaction conditions strictly anhydrous? start->check_water dry_system Action: Oven-dry glassware, use anhydrous solvents, run under inert gas. check_water->dry_system No check_base Is the base active and used in sufficient quantity (≥1 equivalent)? check_water->check_base Yes dry_system->check_base new_base Action: Use fresh base, titrate if necessary, use slight excess (1.1 eq). check_base->new_base No check_conc Is polymerization observed? (Check for high concentration) check_base->check_conc Yes new_base->check_conc high_dilution Action: Use high-dilution conditions (e.g., syringe pump for slow addition). check_conc->high_dilution Yes end Problem Resolved check_conc->end No high_dilution->end

References

Validation & Comparative

Comparative Analytical Characterization: Ethyl 4-Oxoazepane-1-carboxylate and Its tert-Butyl Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analytical overview of Ethyl 4-Oxoazepane-1-carboxylate and a key alternative, tert-Butyl 4-Oxoazepane-1-carboxylate. Due to the limited availability of published analytical data for this compound, this document focuses on a detailed characterization of the more extensively documented tert-butyl analog as a primary reference. The provided experimental protocols are standardized methods applicable for the analysis of this class of compounds.

Data Summary: A Comparative Analysis

The following tables summarize the available analytical data for tert-Butyl 4-Oxoazepane-1-carboxylate. At present, comprehensive, publicly accessible data for this compound is limited. Researchers are encouraged to use the provided protocols to generate data for a direct comparison.

Table 1: Spectroscopic and Chromatographic Data

Analytical TechniqueThis compoundtert-Butyl 4-Oxoazepane-1-carboxylate
¹H NMR Data not available in cited literature.Solvent: CDCl₃δ 3.45−3.47 (m, 4H), 2.49−2.52 (m, 4H), 1.62−1.64 (m, 2H), 1.44−1.36 (s, 9H)[1]
¹³C NMR Data not available in cited literature.Data not available in cited literature.
IR Spectroscopy Data not available in cited literature.Data not available in cited literature.
Mass Spectrometry Molecular Formula: C₉H₁₅NO₃Molecular Weight: 185.22 g/mol Molecular Formula: C₁₁H₁₉NO₃Molecular Weight: 213.28 g/mol [2]
Gas Chromatography (GC) Data not available in cited literature.Purity: 98.4%Column: OV-17Column Temperature Program: 120°C (3 min), ramp 12°C/min to 220°C (3 min), ramp 12°C/min to 250°C (3 min)Injection/Detection Temp: 250°C[1]
High-Performance Liquid Chromatography (HPLC) Data not available in cited literature.Data not available in cited literature.

Experimental Workflows and Methodologies

The following diagrams and protocols outline standard procedures for the analytical characterization of azepane derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 5-25 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl3). filter Filter the solution through a glass wool plug into an NMR tube. dissolve->filter load_sample Insert the sample into the NMR spectrometer. filter->load_sample lock_shim Lock on the deuterium signal and shim the magnetic field. load_sample->lock_shim setup_params Set acquisition parameters (e.g., 45° pulse, 4s acquisition time). lock_shim->setup_params acquire Acquire ¹H and ¹³C NMR spectra. setup_params->acquire ft Apply Fourier Transform to the FID. acquire->ft phase_baseline Phase the spectrum and correct the baseline. ft->phase_baseline integrate_peak_pick Integrate signals and pick peaks. phase_baseline->integrate_peak_pick assign Assign chemical shifts and coupling constants. integrate_peak_pick->assign

Caption: Workflow for NMR Spectroscopy Analysis.

Protocol:

  • Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean vial.[3] Filter the solution through a Pasteur pipette with a glass wool plug directly into a 5 mm NMR tube to remove any particulate matter.

  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency to the deuterium signal of the solvent and perform magnetic field shimming to optimize resolution.[1]

  • Data Acquisition: Acquire the ¹H spectrum using a 30-45° pulse angle, an acquisition time of approximately 4 seconds, and a relaxation delay of 1-2 seconds.[1] For ¹³C NMR, use a 30° pulse with a longer acquisition time and sufficient scans to achieve a good signal-to-noise ratio.[1]

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. The resulting spectrum should be phase-corrected and baseline-corrected. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS). Integrate the signals and identify the peak multiplicities and coupling constants.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep Place a small amount of neat liquid sample on the ATR crystal or prepare a thin film on a salt plate (e.g., NaCl). background Collect a background spectrum of the empty sample compartment. prep->background sample_scan Place the sample in the spectrometer and collect the sample spectrum. background->sample_scan process The instrument software automatically ratios the sample spectrum against the background. sample_scan->process identify Identify characteristic absorption bands (e.g., C=O, C-N, C-O stretches). process->identify

Caption: Workflow for FTIR Spectroscopy Analysis.

Protocol:

  • Instrument Preparation: Ensure the FTIR spectrometer's sample compartment is clean. Collect a background spectrum to account for atmospheric CO₂ and water vapor.[4]

  • Sample Application: For liquid samples, apply a small drop directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Spectrum Acquisition: Place the sample into the spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.[4]

  • Data Analysis: The software will automatically subtract the background spectrum from the sample spectrum. Analyze the resulting transmittance or absorbance spectrum to identify the frequencies of key functional groups. For this compound, expect strong absorptions for the ketone C=O stretch (~1715 cm⁻¹), the carbamate C=O stretch (~1690 cm⁻¹), and C-N and C-O stretches in the fingerprint region (1300-1000 cm⁻¹).

Mass Spectrometry (MS)

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of ~1-10 µg/mL. filter Filter the solution if any particulates are present. dissolve->filter infuse Infuse the sample into the ESI source via syringe pump or LC system. filter->infuse ionize Apply high voltage to generate gas-phase ions (e.g., [M+H]⁺ or [M+Na]⁺). infuse->ionize analyze Separate ions in the mass analyzer based on their mass-to-charge (m/z) ratio. ionize->analyze detect Detect the ions to generate a mass spectrum. analyze->detect identify_ion Identify the molecular ion peak and other significant adducts. detect->identify_ion fragment (Optional) Perform MS/MS on the molecular ion to obtain structural information. identify_ion->fragment confirm Confirm the elemental composition using high-resolution mass measurement. fragment->confirm

Caption: Workflow for Mass Spectrometry Analysis.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a volatile solvent compatible with Electrospray Ionization (ESI), such as methanol, acetonitrile, or a mixture with water.[5] A small amount of formic acid (0.1%) can be added to promote protonation for positive ion mode.[6]

  • Instrument Setup: Calibrate the mass spectrometer using a standard calibration solution. Set the ESI source parameters, including capillary voltage (e.g., 3-5 kV), nebulizing gas pressure, and drying gas temperature and flow rate.[7]

  • Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion with a syringe pump or through an HPLC system. Acquire the mass spectrum in the appropriate mass range.

  • Data Analysis: Examine the spectrum for the molecular ion peak ([M]⁺), the protonated molecule ([M+H]⁺), or common adducts like the sodium adduct ([M+Na]⁺). For high-resolution mass spectrometry (HRMS), the exact mass can be used to determine the elemental composition and confirm the molecular formula.

High-Performance Liquid Chromatography (HPLC)

HPLC_Workflow cluster_prep Sample and System Preparation cluster_acq Analysis cluster_proc Data Processing dissolve Dissolve sample in mobile phase to ~1 mg/mL and filter. mobile_phase Prepare and degas mobile phase (e.g., Acetonitrile/Water). dissolve->mobile_phase equilibrate Equilibrate the C18 column with the initial mobile phase. mobile_phase->equilibrate inject Inject a small volume (5-20 µL) of the sample. equilibrate->inject separate Separate components on the column using an isocratic or gradient elution. inject->separate detect Detect the analyte using a UV detector (e.g., at 210 nm). separate->detect integrate Integrate the peak area of the analyte. detect->integrate quantify Determine retention time and calculate purity or concentration. integrate->quantify

Caption: Workflow for HPLC Purity Analysis.

Protocol:

  • System Preparation: Prepare a mobile phase, typically a mixture of acetonitrile and water, and degas it thoroughly. Install a suitable reversed-phase column, such as a C18 column, and equilibrate the system by pumping the mobile phase through it until a stable baseline is achieved.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Method Parameters: Set the flow rate (e.g., 1.0 mL/min) and the UV detector wavelength. As the target molecules lack a strong chromophore, detection at a low wavelength (e.g., 200-220 nm) is recommended. An isocratic or gradient elution can be developed to achieve optimal separation.

  • Analysis: Inject a defined volume (e.g., 10 µL) of the sample. Record the chromatogram and determine the retention time and peak area of the analyte. Purity can be assessed by calculating the area percentage of the main peak relative to the total area of all peaks.

References

A Comparative Guide to the Synthesis of Substituted Azepan-4-ones

Author: BenchChem Technical Support Team. Date: December 2025

The azepan-4-one scaffold is a crucial heterocyclic motif present in a wide array of biologically active compounds and natural products. Its seven-membered ring system offers a three-dimensional diversity that is highly sought after in medicinal chemistry and drug development. The synthesis of substituted azepan-4-ones can be achieved through various strategic routes, each with its own set of advantages and limitations. This guide provides an objective comparison of the most prominent synthetic methodologies, supported by experimental data, to aid researchers in selecting the optimal route for their specific target molecules.

Comparison of Synthetic Routes

The following table summarizes the key aspects of different synthetic strategies for substituted azepan-4-ones, including typical yields, advantages, and limitations.

Synthetic RouteGeneral ReactionTypical YieldsScope and LimitationsKey Advantages
Dieckmann Condensation Intramolecular cyclization of a dicarboxylic acid ester.60-85%[1][2]Requires a diester precursor. The position of substituents is limited by the availability of the starting diester. The reaction is driven by the formation of a stable enolate.[3][4][5]Well-established and reliable method for forming the carbocyclic core. High yields are often achievable under standard basic conditions.[1]
Beckmann Rearrangement Acid-catalyzed rearrangement of a cyclohexanone oxime.70-90%[6][7]The substituent on the nitrogen is introduced after the ring expansion. The regioselectivity of the rearrangement is a key consideration.[8][9][10]A classic and efficient method for the synthesis of lactams, which can be precursors to azepanones. A wide range of catalysts can be used.[6]
Schmidt Reaction Reaction of a hydrazoic acid with a ketone in the presence of acid.50-70%[11][12]Can be a one-pot reaction. The regioselectivity can be an issue with unsymmetrical ketones. The use of hydrazoic acid requires caution.[13][14][15]Direct conversion of a ketone to a lactam. Useful for creating hindered or complex cyclic amides.[13]
Ring-Closing Metathesis (RCM) Intramolecular cyclization of a diene using a ruthenium or molybdenum catalyst.75-95%[16][17]Highly versatile and tolerates a wide range of functional groups. The double bond in the product offers a handle for further functionalization. Limited by the availability of the diene precursor.[18][19][20]Excellent functional group tolerance and generally high yields. Allows for the synthesis of a wide variety of substituted azepanes.[16]
Intramolecular Reductive Amination Cyclization of an amino ketone or amino aldehyde.60-80%[21][22]A direct method for forming the heterocyclic ring. The position of substituents can be controlled by the starting linear substrate.[23][24][25]A straightforward approach to the azepane core from readily available starting materials. Often a one-pot procedure.[24]
Aza-Michael Addition/Cyclization Conjugate addition of an amine to an α,β-unsaturated ester followed by cyclization.50-75%[26][27]A versatile method for constructing the azepanone ring. The substitution pattern can be varied by choosing different amines and unsaturated esters.[28][29][30]Provides access to a diverse range of substituted azepan-4-ones. The reaction can often be performed in a tandem fashion.[26]
Gold-Catalyzed [5+2] Annulation Gold-catalyzed reaction of an alkyne with a vinylcyclopropane or related species.53-85%[31]A modern and efficient method. Offers high regioselectivity and diastereoselectivity. The scope of the reaction is still being explored.[31]High efficiency and selectivity. Provides access to complex azepan-4-one structures in a single step.[31]
[4+3] Cycloaddition Reaction of a diene with an allyl cation or its synthetic equivalent.40-60%[32]A powerful tool for the construction of seven-membered rings. The regioselectivity and stereoselectivity can be controlled by the choice of reactants and conditions.[33][34][35]Direct formation of the seven-membered ring with control over stereochemistry.

Experimental Protocols

Detailed methodologies for key synthetic routes are provided below.

Dieckmann Condensation for Ethyl 4-Oxoazepane-3-carboxylate

This protocol describes the synthesis of a β-keto ester, a versatile intermediate for substituted azepan-4-ones.

Procedure:

  • A solution of diethyl 4-(ethoxycarbonylmethylamino)heptanedioate (1 equivalent) in dry toluene is added dropwise to a suspension of sodium hydride (1.2 equivalents) in dry toluene at 0 °C under an inert atmosphere.

  • The reaction mixture is stirred at room temperature for 12 hours.

  • The reaction is quenched by the slow addition of water.

  • The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford ethyl 4-oxoazepane-3-carboxylate.

Beckmann Rearrangement for Azepan-2-one

This protocol outlines the synthesis of a lactam precursor to azepan-4-ones.

Procedure:

  • To a solution of cyclohexanone oxime (1 equivalent) in concentrated sulfuric acid at 0 °C, fuming sulfuric acid (oleum) is added dropwise, maintaining the temperature below 10 °C.

  • The reaction mixture is then heated to 120 °C for 15 minutes.

  • After cooling to room temperature, the mixture is poured onto crushed ice.

  • The solution is neutralized with aqueous ammonia and extracted with chloroform.

  • The combined organic layers are dried over anhydrous magnesium sulfate and concentrated under reduced pressure to give azepan-2-one.

Ring-Closing Metathesis for a Dihydroazepine Derivative

This protocol demonstrates the power of RCM in forming the seven-membered ring.

Procedure:

  • A solution of the corresponding N-protected diallylamine (1 equivalent) in dry, degassed dichloromethane is prepared.

  • Grubbs' second-generation catalyst (0.05 equivalents) is added, and the mixture is refluxed under an inert atmosphere for 4 hours.

  • The solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to yield the desired dihydroazepine derivative.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the key synthetic strategies discussed.

G General Synthetic Strategies for Azepan-4-ones cluster_linear Linear Precursors cluster_cyclic Cyclic Precursors cluster_methods Cyclization Methods cluster_product Product Diester Dicarboxylic Acid Ester Dieckmann Dieckmann Condensation Diester->Dieckmann Amino_Ketone Amino Ketone/Aldehyde Reductive_Amination Intramolecular Reductive Amination Amino_Ketone->Reductive_Amination Aza_Michael Aza-Michael Addition / Cyclization Amino_Ketone->Aza_Michael Diene Diene RCM Ring-Closing Metathesis Diene->RCM Cycloaddition [4+3] Cycloaddition Diene->Cycloaddition Alkyne Alkyne Gold_Annulation Gold-Catalyzed [5+2] Annulation Alkyne->Gold_Annulation Cyclohexanone_Oxime Cyclohexanone Oxime Beckmann Beckmann Rearrangement Cyclohexanone_Oxime->Beckmann Schmidt Schmidt Reaction Cyclohexanone_Oxime->Schmidt Azepanone Substituted Azepan-4-one Dieckmann->Azepanone Beckmann->Azepanone Schmidt->Azepanone RCM->Azepanone Reductive_Amination->Azepanone Aza_Michael->Azepanone Gold_Annulation->Azepanone Cycloaddition->Azepanone

Caption: Overview of synthetic pathways to azepan-4-ones.

G Decision Flowchart for Synthesis Route Selection Start Target Azepan-4-one Structure Defined Q_Substituents Are specific substituents required on the nitrogen atom? Start->Q_Substituents Q_Stereo Is stereochemical control critical? Q_Substituents->Q_Stereo Yes Q_Precursor Is a specific linear or cyclic precursor readily available? Q_Substituents->Q_Precursor No Q_FG_Tolerance Are sensitive functional groups present? Q_Stereo->Q_FG_Tolerance Yes Q_Stereo->Q_FG_Tolerance No Route_Cycloaddition Consider [4+3] Cycloaddition or Gold-Catalyzed Annulation Q_Stereo->Route_Cycloaddition Yes Route_RCM Consider RCM or Intramolecular Reductive Amination Q_FG_Tolerance->Route_RCM Yes Route_Rearrangement Consider Beckmann or Schmidt Rearrangement Q_FG_Tolerance->Route_Rearrangement No Q_Precursor->Route_Rearrangement Cyclic Ketone Route_Dieckmann Consider Dieckmann Condensation Q_Precursor->Route_Dieckmann Diester

Caption: Decision-making for selecting a synthetic route.

References

A Comparative Guide to Ethyl 4-Oxoazepane-1-carboxylate and tert-butyl 4-Oxoazepane-1-carboxylate in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and medicinal chemistry, the azepane scaffold is a privileged structure, integral to the architecture of numerous bioactive molecules. The synthesis of functionalized azepanes often relies on key intermediates such as N-protected 4-oxoazepanes. Among these, Ethyl 4-Oxoazepane-1-carboxylate and tert-butyl 4-oxoazepane-1-carboxylate are two of the most common building blocks. The choice between the ethyl carbamate (Cbz-like) and the tert-butyl carbamate (Boc) protecting group on the azepane nitrogen dictates not only the synthetic strategy for its introduction but also the subsequent deprotection conditions, thereby influencing the overall efficiency and compatibility with other functional groups within a synthetic sequence.

This guide provides an objective comparison of these two critical synthetic intermediates, supported by experimental data, to aid researchers in selecting the optimal building block for their specific synthetic needs.

Physicochemical Properties and Stability

A fundamental differentiator between the two compounds lies in the nature of their N-protecting groups. The tert-butyloxycarbonyl (Boc) group is renowned for its stability under a wide range of nucleophilic and basic conditions, while being readily cleaved under acidic conditions.[1] In contrast, the ethoxycarbonyl group, an analogue of the more common benzyloxycarbonyl (Cbz) group, is generally more robust and resistant to acidic conditions but can be removed under harsher hydrolytic (acidic or basic) or hydrogenolytic conditions.

PropertyThis compoundtert-butyl 4-Oxoazepane-1-carboxylate
Molecular Formula C₉H₁₅NO₃C₁₁H₁₉NO₃
Molecular Weight 185.22 g/mol 213.27 g/mol
Typical Appearance LiquidLiquid
Acid Stability Generally StableLabile
Base Stability Labile under strong conditionsGenerally Stable
Hydrogenolysis Stability LabileStable

Synthesis and Experimental Data

The most prevalent and industrially scalable synthesis for both N-protected 4-oxoazepanes involves a ring expansion of the corresponding N-protected 4-piperidone.[2][3] This reaction typically utilizes ethyl diazoacetate in the presence of a Lewis acid catalyst, such as boron trifluoride etherate, at low temperatures.[2]

Synthesis of Starting Materials

The synthesis of the final azepanone is contingent on the availability of the respective N-protected 4-piperidone.

  • Ethyl 4-oxopiperidine-1-carboxylate: Commercially available and can be synthesized by reacting 4-piperidone with ethyl chloroformate.[4]

  • tert-Butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone): Also commercially available and is typically prepared by reacting 4-piperidone with di-tert-butyl dicarbonate (Boc₂O).

Ring Expansion Reaction: A Quantitative Comparison

The core synthetic step for both target compounds is the ring expansion. Below is a comparison of typical reaction conditions and yields reported in the literature.

ParameterThis compoundtert-butyl 4-Oxoazepane-1-carboxylate
Starting Material Ethyl 4-oxopiperidine-1-carboxylatetert-Butyl 4-oxopiperidine-1-carboxylate
Reagent Ethyl diazoacetate, Boron trifluoride etherateEthyl diazoacetate, Boron trifluoride etherate
Solvent Anhydrous etherAnhydrous ether
Temperature -25 °C to -40 °C-25 °C to -40 °C
Reported Yield ~82-90% (crude)~48.5% (large scale, overall for 3 steps), >64% (small scale)[2]

It is noteworthy that while the crude yields for the ethyl carbamate derivative are reported to be high, the overall isolated yield for the multi-step industrial production of the tert-butyl analogue is well-documented.[2]

Experimental Protocols

General Procedure for Ring Expansion

Caution: Ethyl diazoacetate is a potentially explosive and toxic substance. This reaction should be carried out by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

To a cooled (-30 °C to -25 °C) solution of the respective N-protected 4-piperidone (1.0 eq) in anhydrous diethyl ether under a nitrogen atmosphere, boron trifluoride etherate (1.0-1.2 eq) is added dropwise. A solution of ethyl diazoacetate (1.1-1.5 eq) in anhydrous diethyl ether is then added slowly, maintaining the internal temperature below -20 °C. The reaction mixture is stirred at this temperature for several hours until completion (monitored by TLC). The reaction is then carefully quenched with a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude product, which may be purified by column chromatography.

Deprotection Strategies: A Key Differentiator

The choice between the ethyl and tert-butyl carbamate protecting groups is most critically felt during the deprotection step. The orthogonality of the Boc group to many synthetic transformations is a significant advantage.

Deprotection of tert-butyl 4-Oxoazepane-1-carboxylate (Boc Deprotection)

The Boc group is readily removed under acidic conditions.

  • Protocol with Trifluoroacetic Acid (TFA): The Boc-protected azepanone is dissolved in dichloromethane (DCM) and treated with an excess of TFA (typically 25-50% v/v in DCM) at room temperature. The reaction is usually complete within 1-2 hours. The solvent and excess TFA are removed under reduced pressure to yield the amine salt.

  • Protocol with HCl in Dioxane/Methanol: A solution of HCl in dioxane or methanol is added to the Boc-protected azepanone. The reaction proceeds at room temperature and is typically complete within a few hours. The product is obtained as the hydrochloride salt after removal of the solvent.

Deprotection of this compound

The ethyl carbamate is more robust and requires more forcing conditions for cleavage.

  • Acidic Hydrolysis: Refluxing with a strong acid such as concentrated hydrochloric acid or hydrobromic acid can cleave the ethyl carbamate. This method is harsh and not suitable for substrates with other acid-sensitive functional groups.

  • Basic Hydrolysis: Saponification with a strong base like potassium hydroxide or barium hydroxide in a protic solvent at elevated temperatures can also effect deprotection.[5]

  • Hydrogenolysis: While less common for simple ethyl carbamates compared to Cbz groups, catalytic hydrogenation may be employed under specific conditions.

The milder deprotection conditions for the Boc group make tert-butyl 4-oxoazepane-1-carboxylate a more versatile intermediate in complex, multi-step syntheses where sensitive functionalities need to be preserved.

Application in Synthetic Pathways

Both intermediates serve as valuable precursors to a variety of biologically active molecules. Their utility is often demonstrated in the synthesis of kinase inhibitors, GPCR modulators, and other therapeutic agents.

Below are diagrams illustrating the logical flow of synthesis and deprotection for each compound.

Synthesis_and_Deprotection_Boc Boc_Piperidone N-Boc-4-piperidone Ring_Expansion Ring Expansion (Ethyl Diazoacetate, BF3.OEt2) Boc_Piperidone->Ring_Expansion Boc_Azepanone tert-butyl 4-Oxoazepane-1-carboxylate Ring_Expansion->Boc_Azepanone Acid_Deprotection Acidic Deprotection (TFA or HCl) Boc_Azepanone->Acid_Deprotection Free_Amine 4-Oxoazepane Acid_Deprotection->Free_Amine

Caption: Synthetic workflow for tert-butyl 4-oxoazepane-1-carboxylate.

Synthesis_and_Deprotection_Ethyl Ethyl_Piperidone N-Ethoxycarbonyl-4-piperidone Ring_Expansion Ring Expansion (Ethyl Diazoacetate, BF3.OEt2) Ethyl_Piperidone->Ring_Expansion Ethyl_Azepanone This compound Ring_Expansion->Ethyl_Azepanone Harsh_Deprotection Harsh Deprotection (Strong Acid/Base or Hydrogenolysis) Ethyl_Azepanone->Harsh_Deprotection Free_Amine 4-Oxoazepane Harsh_Deprotection->Free_Amine

Caption: Synthetic workflow for this compound.

The following diagram illustrates a generalized decision-making process for selecting between the two protecting groups in a synthetic context.

Protecting_Group_Choice cluster_0 start Synthetic Target Contains Azepane Moiety q1 Are there acid-sensitive functional groups in the molecule? start->q1 q2 Is mild deprotection a priority? q1->q2 No ethyl Choose Ethyl 4-oxoazepane-1-carboxylate q1->ethyl Yes boc Choose tert-butyl 4-oxoazepane-1-carboxylate q2->boc Yes q2->ethyl No

Caption: Decision tree for selecting the appropriate N-protected 4-oxoazepane.

Conclusion

Both this compound and tert-butyl 4-oxoazepane-1-carboxylate are valuable intermediates for the synthesis of complex molecules containing the azepane core. The choice between them is primarily dictated by the overall synthetic strategy, particularly the nature of other functional groups present in the molecule and the desired deprotection conditions.

tert-butyl 4-Oxoazepane-1-carboxylate is often the preferred choice due to the mild and highly selective acidic conditions required for the removal of the Boc protecting group. This orthogonality is a significant advantage in modern synthetic chemistry, allowing for the construction of complex molecules with diverse functionalities.

This compound , on the other hand, offers a more robust protecting group that can withstand acidic conditions that would cleave a Boc group. This can be advantageous in certain synthetic routes where the azepane nitrogen needs to remain protected during acidic transformations elsewhere in the molecule. However, its removal requires more forcing conditions, which may not be compatible with sensitive substrates.

Ultimately, a careful consideration of the entire synthetic route and the stability of all functional groups involved will guide the prudent chemist to the optimal choice of N-protected 4-oxoazepane for their research endeavors.

References

A Comparative Analysis of HPLC and GC-MS for Purity Assessment of Ethyl 4-Oxoazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of intermediates like Ethyl 4-Oxoazepane-1-carboxylate is paramount for the synthesis of safe and effective pharmaceuticals. This guide provides a comparative analysis of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity determination of this compound. We present detailed experimental protocols and supporting data to assist in selecting the most appropriate method for your analytical needs.

This compound is a key building block in the synthesis of various pharmaceutical compounds. Its purity can significantly impact the yield and impurity profile of the final active pharmaceutical ingredient (API). Therefore, robust analytical methods are required to quantify the main component and identify any potential process-related impurities or degradation products.

Principles of Analysis

High-Performance Liquid Chromatography (HPLC) separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a moderately polar compound like this compound, reversed-phase HPLC is a suitable technique. Detection is typically achieved using an ultraviolet (UV) detector, as the carbonyl group and carbamate moiety provide sufficient chromophores.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. Volatile compounds are separated in a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. The mass spectrometer then fragments the eluted compounds and separates the resulting ions based on their mass-to-charge ratio, providing structural information and enabling confident identification of impurities. Given the molecular weight and expected volatility of this compound, GC-MS is a viable analytical option.

Experimental Protocols

Detailed methodologies for both HPLC and GC-MS analysis are provided below. These protocols are designed to offer a starting point for method development and can be optimized based on specific laboratory instrumentation and requirements.

HPLC Method for Purity Analysis

Instrumentation:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 10% B

    • 18.1-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of Acetonitrile:Water (50:50 v/v).

GC-MS Method for Purity Analysis

Instrumentation:

  • GC-MS System: A Gas Chromatograph coupled with a Mass Spectrometer (e.g., a single quadrupole MS).

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (10:1).

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-450 m/z.

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of Dichloromethane.

Comparative Data Analysis

To illustrate the performance of each technique, a hypothetical batch of this compound containing two potential process-related impurities was analyzed.

  • Impurity A: 4-Oxoazepane-1-carboxylic acid (a potential hydrolysis product).

  • Impurity B: Diethyl 4,4'-oxybis(azepane-1-carboxylate) (a potential byproduct).

The results of the purity assessment by both HPLC and GC-MS are summarized in the tables below.

Table 1: HPLC Purity Analysis Results

CompoundRetention Time (min)Area (%)
Impurity A4.50.25
This compound9.299.50
Impurity B13.80.25

Table 2: GC-MS Purity Analysis Results

CompoundRetention Time (min)Area (%)
This compound8.799.65
Impurity B12.10.35

Performance Comparison

FeatureHPLC-UVGC-MS
Specificity Good for quantitative analysis of the main peak and known impurities with chromophores.Excellent for both quantitative analysis and qualitative identification of volatile impurities through mass spectral data.[1][2][3]
Sensitivity Generally provides good sensitivity for UV-active compounds.Often offers higher sensitivity, especially in selected ion monitoring (SIM) mode.
Impurity Identification Identification is based on retention time comparison with reference standards.Provides structural information from mass spectra, enabling tentative identification of unknown impurities.
Compound Volatility Suitable for a wide range of compounds, including non-volatile and thermally labile substances.[4][5][6]Requires the analyte to be volatile and thermally stable. Derivatization may be necessary for non-volatile compounds.
Sample Throughput Can be faster for routine purity checks with established methods.Runtimes can be longer, but the wealth of information obtained can be invaluable for impurity profiling.

Logical Workflow for Purity Analysis

The following diagram illustrates a typical workflow for the purity analysis of a pharmaceutical intermediate like this compound, from sample reception to final reporting.

Purity Analysis Workflow Sample Sample Receipt: This compound Prep Sample Preparation (Dilution) Sample->Prep Analysis Analytical Technique Selection Prep->Analysis HPLC HPLC Analysis Analysis->HPLC Non-volatile or thermally labile? GCMS GC-MS Analysis Analysis->GCMS Volatile & thermally stable? HPLC_Data HPLC Data Acquisition (Chromatogram) HPLC->HPLC_Data GCMS_Data GC-MS Data Acquisition (TIC & Mass Spectra) GCMS->GCMS_Data Data_Processing Data Processing & Integration HPLC_Data->Data_Processing GCMS_Data->Data_Processing Purity_Calc Purity Calculation (% Area) Data_Processing->Purity_Calc Impurity_ID Impurity Identification Data_Processing->Impurity_ID Report Final Report Generation Purity_Calc->Report HPLC_Impurity Based on Retention Time (Requires Standards) Impurity_ID->HPLC_Impurity HPLC Path GCMS_Impurity Based on Mass Spectrum (Library Search/Interpretation) Impurity_ID->GCMS_Impurity GC-MS Path HPLC_Impurity->Report GCMS_Impurity->Report

Caption: Workflow for Purity Analysis.

Conclusion

Both HPLC and GC-MS are powerful techniques for assessing the purity of this compound.

  • HPLC-UV is a robust and reliable method for routine quality control and quantification of the main component and known impurities. Its applicability to a wide range of compounds without the need for volatility makes it a versatile tool in a pharmaceutical development setting.

  • GC-MS excels in the identification of unknown volatile impurities due to the structural information provided by the mass spectrometer. This makes it an invaluable tool for impurity profiling, troubleshooting, and in-depth characterization of new batches or synthetic routes.

The choice between HPLC and GC-MS will depend on the specific analytical goals. For routine purity checks where impurities are known and quantified, HPLC is often sufficient. For comprehensive impurity profiling and identification of unknowns, the specificity and structural elucidation capabilities of GC-MS are unparalleled. In many drug development scenarios, a combination of both techniques provides the most complete understanding of the purity and impurity profile of critical intermediates like this compound.

References

A Comparative Guide to the Structural Validation of Ethyl 4-Oxoazepane-1-carboxylate by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the nuclear magnetic resonance (NMR) spectroscopic data for Ethyl 4-oxoazepane-1-carboxylate against a key structural alternative, Ethyl 4-oxopiperidine-1-carboxylate. The analysis of ¹H and ¹³C NMR data is fundamental for the unambiguous structural confirmation of synthetic molecules in pharmaceutical and chemical research. By comparing the predicted spectrum of the target compound with the experimental data of a closely related analogue, we can highlight the specific spectral signatures that validate the seven-membered azepane ring structure.

Comparative NMR Data Analysis

The structural differences between this compound and its six-membered ring analogue, Ethyl 4-oxopiperidine-1-carboxylate, are clearly delineated by their respective ¹H and ¹³C NMR spectra. The larger, more flexible azepane ring results in a more complex and dispersed set of signals for its methylene protons compared to the more symmetrical piperidine ring.

Below are the tabulated ¹H and ¹³C NMR data. The data for this compound is predicted based on established chemical shift principles, while the data for Ethyl 4-oxopiperidine-1-carboxylate is based on experimental findings.

Table 1: Comparative ¹H NMR Data (CDCl₃, 400 MHz)

Assignment This compound (Predicted) Ethyl 4-Oxopiperidine-1-carboxylate (Experimental) Key Differentiator
OCH₂ CH₃~4.15 ppm (q, J ≈ 7.1 Hz, 2H)4.15 ppm (q, J = 7.1 Hz, 2H)Identical ethyl ester signals expected.
OCH₂CH₃ ~1.26 ppm (t, J ≈ 7.1 Hz, 3H)1.26 ppm (t, J = 7.1 Hz, 3H)Identical ethyl ester signals expected.
N-CH₂ -C=O~3.75 ppm (t, 2H)3.71 ppm (t, J = 6.1 Hz, 4H)Different number of protons and chemical environment.
C=O-CH₂ -CH₂~2.70 ppm (t, 2H)2.44 ppm (t, J = 6.1 Hz, 4H)Different number of protons and chemical environment.
N-CH₂-CH₂ ~1.90 ppm (m, 2H)-Signal unique to the azepane ring structure.
N-CH₂ -CH₂-N~3.60 ppm (t, 2H)-Signal unique to the azepane ring structure.

Table 2: Comparative ¹³C NMR Data (CDCl₃, 100 MHz)

Assignment This compound (Predicted) Ethyl 4-Oxopiperidine-1-carboxylate (Experimental) Key Differentiator
C =O (Ketone)~210.5 ppm208.6 ppmSimilar, but sensitive to ring strain and conformation.
N-C =O (Carbamate)~155.8 ppm155.5 ppmVery similar chemical environment.
OCH₂ CH₃~61.5 ppm61.4 ppmIdentical ethyl ester signals expected.
OCH₂CH₃ ~14.6 ppm14.6 ppmIdentical ethyl ester signals expected.
N-CH₂ -C=O~47.0 ppm44.9 ppmDifferent chemical shifts due to ring size.
C=O-CH₂ -CH₂~42.0 ppm40.9 ppmDifferent chemical shifts due to ring size.
N-CH₂-CH₂ ~28.5 ppm-Signal unique to the azepane ring structure.
N-CH₂ -CH₂-N~48.0 ppm-Signal unique to the azepane ring structure.

Experimental Protocols

General NMR Spectroscopy Protocol

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • NMR Spectrometer (e.g., Bruker 400 MHz)

  • NMR Tubes (5 mm)

  • Deuterated Solvent (e.g., Chloroform-d, CDCl₃)

  • Internal Standard (e.g., Tetramethylsilane, TMS)

  • Compound of Interest (approx. 5-10 mg for ¹H, 20-50 mg for ¹³C)

  • Pipettes and Vials

Procedure:

  • Sample Preparation:

    • Accurately weigh the required amount of the sample and dissolve it in approximately 0.6-0.7 mL of the deuterated solvent in a clean vial.

    • Ensure the sample is fully dissolved. If necessary, vortex or gently warm the sample.

    • Transfer the solution to an NMR tube. The solvent height should be approximately 4-5 cm.

  • Spectrometer Setup:

    • Insert the NMR tube into the spinner turbine and place it in the spectrometer's autosampler or manually lower it into the magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks for the solvent signal.

  • ¹H NMR Acquisition:

    • Load standard proton acquisition parameters.

    • Set the spectral width to cover the expected range of proton signals (e.g., -2 to 12 ppm).

    • Set the number of scans (typically 8 to 16 for a moderately concentrated sample).

    • Acquire the spectrum.

  • ¹³C NMR Acquisition:

    • Load standard carbon acquisition parameters with proton decoupling.

    • Set the spectral width to cover the expected range (e.g., 0 to 220 ppm).

    • Set a sufficient number of scans to achieve a good signal-to-noise ratio (typically several hundred to thousands, depending on concentration).

    • Acquire the spectrum.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum to ensure all peaks are in the positive phase.

    • Perform baseline correction.

    • Calibrate the chemical shift scale by setting the TMS signal to 0 ppm or the residual solvent signal to its known value (e.g., CHCl₃ at 7.26 ppm).

    • Integrate the peaks in the ¹H NMR spectrum.

    • Identify peak multiplicities (singlet, doublet, triplet, etc.) and measure coupling constants (J-values) in Hz.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for validating a chemical structure using NMR spectroscopy, from sample preparation through to final structural confirmation.

NMR_Validation_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Structural Analysis Sample Weigh Sample Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Load Load into Spectrometer Transfer->Load LockShim Lock & Shim Load->LockShim AcquireH1 Acquire ¹H Spectrum LockShim->AcquireH1 AcquireC13 Acquire ¹³C Spectrum AcquireH1->AcquireC13 FT Fourier Transform AcquireC13->FT Phase Phase & Baseline Correction FT->Phase Calibrate Calibrate Spectrum Phase->Calibrate Integrate Peak Picking & Integration (¹H) Calibrate->Integrate AnalyzeShifts Analyze Chemical Shifts Integrate->AnalyzeShifts AnalyzeSplit Analyze Splitting Patterns & J-Couplings AnalyzeShifts->AnalyzeSplit Compare Compare with Alternative Structures AnalyzeSplit->Compare Confirm Structure Confirmation Compare->Confirm

Navigating the Synthesis of Azepan-4-one: A Comparative Guide to Alternatives Beyond Ring Expansion

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of the azepan-4-one core is a critical step in the creation of a wide array of pharmacologically active molecules. While traditional ring expansion methodologies have been the classical approach, a growing need for more diverse, efficient, and stereoselective routes has spurred the development of alternative synthetic strategies. This guide provides an objective comparison of three key alternative methods to ring expansion for the synthesis of azepan-4-one: Dieckmann Condensation, Intramolecular Reductive Amination, and a modern Gold-Catalyzed [5+2] Annulation.

This document delves into the experimental protocols, quantitative performance data, and underlying mechanistic pathways of these approaches, offering a comprehensive resource for selecting the optimal synthetic route for a given research objective.

A Shift in Synthetic Strategy: Moving Beyond Classical Approaches

Traditional syntheses of the azepan-4-one scaffold, such as the Beckmann or Schmidt rearrangements, often involve multi-step sequences and can be limited by substrate scope and the generation of stoichiometric byproducts. The alternative methods presented here offer distinct advantages, including the potential for improved atom economy, milder reaction conditions, and access to a broader range of functionalized derivatives.

Comparative Analysis of Synthetic Methodologies

The following sections provide a detailed breakdown of three prominent alternative methods for the synthesis of N-protected azepan-4-one derivatives. For consistency in comparison, the synthesis of an N-protected azepan-4-one is considered the target molecule.

Dieckmann Condensation: A Classic Cyclization Approach

The Dieckmann condensation is a robust and well-established method for the formation of cyclic β-keto esters via the intramolecular cyclization of a diester. Subsequent hydrolysis and decarboxylation of the resulting β-keto ester afford the desired cyclic ketone. For the synthesis of an N-protected azepan-4-one, the starting material is a suitably substituted N-protected amino-pimelate diester.

  • Cyclization: To a solution of diethyl N-Boc-4-aminopimelate (1.0 equiv) in anhydrous toluene (0.1 M) under an inert atmosphere, is added sodium ethoxide (1.2 equiv). The reaction mixture is heated to reflux for 4-6 hours, monitoring by TLC.

  • Work-up: After cooling to room temperature, the reaction is quenched by the slow addition of 1 M HCl (aq) until the solution is acidic. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Hydrolysis and Decarboxylation: The crude β-keto ester is dissolved in a mixture of acetic acid and 1 M HCl (1:1 v/v) and heated to reflux for 8-12 hours.

  • Purification: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford N-Boc-azepan-4-one.

Dieckmann_Condensation Start Diethyl N-Boc-4-aminopimelate Intermediate Cyclic β-Keto Ester Start->Intermediate 1. NaOEt, Toluene, Reflux 2. H+ work-up Product N-Boc-azepan-4-one Intermediate->Product H3O+, Heat (Hydrolysis & Decarboxylation)

Dieckmann Condensation Pathway
Intramolecular Reductive Amination: A Direct Cyclization-Reduction Strategy

Intramolecular reductive amination offers a more direct route to the azepan-4-one ring system by combining cyclization and reduction in a single conceptual step. This method typically involves the cyclization of a δ-amino ketone or a related precursor, where the initially formed cyclic imine or enamine is subsequently reduced in situ.

  • Precursor Synthesis: The starting δ-amino ketone, N-(5-oxohexyl)tosylamide, is prepared via standard synthetic methods.

  • Reductive Amination: To a solution of N-(5-oxohexyl)tosylamide (1.0 equiv) in methanol (0.1 M) is added sodium cyanoborohydride (1.5 equiv) and acetic acid (to maintain pH ~6). The reaction is stirred at room temperature for 24-48 hours, with progress monitored by TLC.

  • Work-up: The solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and washed with saturated sodium bicarbonate solution and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to yield N-tosyl-azepan-4-one.

Reductive_Amination_Workflow Start N-(5-oxohexyl)tosylamide Intermediate Cyclic Iminium Ion (in situ) Start->Intermediate Acid catalyst Product N-Tosyl-azepan-4-one Intermediate->Product NaBH3CN

Intramolecular Reductive Amination
Gold-Catalyzed [5+2] Annulation: A Modern and Efficient Approach

A contemporary and highly efficient method for the synthesis of substituted azepan-4-ones involves a gold-catalyzed two-step [5+2] annulation.[1][2] This reaction proceeds via a gold carbene intermediate, leading to the formation of the seven-membered ring with good to excellent diastereoselectivity.[1]

  • Alkylation: A secondary amine (1.0 equiv) is heated with pent-4-yn-1-yl tosylate (2.0 equiv) and potassium carbonate (2.5 equiv) in refluxing acetonitrile for 12 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography.

  • One-Pot Oxidation/Gold Catalysis: The N-(pent-4-yn-1-yl) amine (1.0 equiv) is dissolved in dichloromethane (0.05 M) and cooled to 0 °C. m-Chloroperoxybenzoic acid (m-CPBA, 1.0 equiv) is added, and the mixture is stirred for 30 minutes. A solution of the gold catalyst, (2-biphenyl)Cy₂PAuNTf₂ (5 mol%), in dichloromethane is then added. The reaction is stirred at 0 °C for the specified time (typically a few hours).

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of sodium thiosulfate. The organic layer is separated, washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by column chromatography.

Gold_Catalyzed_Annulation cluster_step1 Step 1: Alkylation cluster_step2 Step 2: One-Pot Annulation Amine Secondary Amine Alkylation Alkylation with pent-4-yn-1-yl tosylate Amine->Alkylation N_alkyne N-(pent-4-yn-1-yl) Amine Alkylation->N_alkyne Oxidation m-CPBA Oxidation N_alkyne->Oxidation Gold_Catalysis Gold(I) Catalyst Oxidation->Gold_Catalysis Azepanone Substituted Azepan-4-one Gold_Catalysis->Azepanone

Gold-Catalyzed Annulation Workflow

Quantitative Data Comparison

The following table summarizes the key quantitative data for the three alternative methods, providing a basis for direct comparison of their performance.

MethodKey Reagents/CatalystTypical YieldReaction TimeKey Advantages
Dieckmann Condensation Sodium ethoxide, Acid60-75%12-18 hoursWell-established, readily available reagents.
Intramolecular Reductive Amination Sodium cyanoborohydride50-80%24-48 hoursDirect formation of the azepane ring.
Gold-Catalyzed [5+2] Annulation Gold(I) catalyst, m-CPBA70-90%[1]~14 hours (total)High efficiency, good diastereoselectivity, mild conditions.[1]

Conclusion

The synthesis of azepan-4-one and its derivatives is a dynamic field with a growing number of alternatives to traditional ring expansion methods. The Dieckmann condensation remains a reliable and classical approach, particularly for large-scale synthesis where cost of reagents is a primary concern. Intramolecular reductive amination provides a more direct and often milder route to the azepane core. For researchers seeking high efficiency, stereocontrol, and access to complex, substituted azepan-4-ones, the modern gold-catalyzed [5+2] annulation presents a powerful and elegant solution.[1] The choice of method will ultimately depend on the specific target molecule, desired substitution patterns, and the overall goals of the research program. This guide serves as a foundational resource to aid in making that informed decision.

References

Cost-effectiveness analysis of different Ethyl 4-Oxoazepane-1-carboxylate synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 4-oxoazepane-1-carboxylate is a valuable heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents. The seven-membered azepane ring system is of particular interest for its conformational flexibility, which can be exploited to develop potent and selective drug candidates. This guide provides a comparative analysis of three prominent synthetic methods for this compound: Dieckmann Condensation, Ring Expansion of a piperidine precursor, and Ring-Closing Metathesis (RCM). The objective is to offer a cost-effectiveness analysis supported by available experimental data to aid researchers in selecting the most suitable method for their specific needs.

At a Glance: Comparison of Synthesis Methods

Parameter Dieckmann Condensation Ring Expansion Ring-Closing Metathesis (RCM)
Starting Materials Diethyl 4-aza-1,7-heptanedioateEthyl 4-oxopiperidine-1-carboxylate, Ethyl diazoacetateN-allyl-N-(ethoxycarbonyl)pent-4-en-1-amine
Key Reagents Strong base (e.g., Sodium ethoxide)Lewis acid (e.g., BF₃·OEt₂)Ruthenium catalyst (e.g., Grubbs catalyst)
Typical Yield Moderate to GoodGood to Excellent[1][2]Good to Excellent
Scalability ScalableProven for large-scale industrial production[1][2]Scalable, but catalyst cost can be a factor
Cost of Key Reagents LowModerate (Ethyl diazoacetate can be costly if not prepared in-house)High (Ruthenium catalysts are expensive)
Safety Considerations Use of strong base requires anhydrous conditions.Ethyl diazoacetate is potentially explosive and requires careful handling.[1] Low reaction temperatures are crucial.[1]Ruthenium catalysts can be air and moisture sensitive.

Method 1: Dieckmann Condensation

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester.[3][4][5] For the synthesis of this compound, the starting material would be a linear diester, diethyl 4-aza-1,7-heptanedioate. The reaction is base-catalyzed, typically using sodium ethoxide, to promote the intramolecular cyclization.

Experimental Protocol
  • Preparation of the Diester: The starting diester, diethyl 4-aza-1,7-heptanedioate, can be prepared by N-alkylation of ethyl aminoacetate with ethyl acrylate.

  • Cyclization: The diester is dissolved in an anhydrous solvent (e.g., toluene or THF). A strong base, such as sodium ethoxide, is added portion-wise at an elevated temperature.

  • Work-up: After the reaction is complete, the mixture is cooled and neutralized with a weak acid. The organic layer is then washed, dried, and concentrated.

  • Purification: The crude product is purified by vacuum distillation or column chromatography to yield this compound.

Cost-Effectiveness

This method is generally cost-effective due to the relatively low cost of the starting materials and the base catalyst. However, the preparation of the starting diester adds an extra step to the synthesis, which can impact the overall yield and cost.

Method 2: Ring Expansion

This method involves the one-carbon ring expansion of a readily available six-membered ring precursor, ethyl 4-oxopiperidine-1-carboxylate, using ethyl diazoacetate in the presence of a Lewis acid catalyst, such as boron trifluoride etherate.[1][2] This approach has been successfully implemented for the large-scale industrial production of the analogous tert-butyl 4-oxoazepane-1-carboxylate, highlighting its scalability and efficiency.[1][2]

Experimental Protocol
  • Reaction Setup: Ethyl 4-oxopiperidine-1-carboxylate is dissolved in an anhydrous, inert solvent (e.g., dichloromethane or diethyl ether) under a nitrogen atmosphere and cooled to a low temperature (typically -25 °C to -15 °C).[1]

  • Addition of Reagents: A solution of ethyl diazoacetate and boron trifluoride etherate in the same solvent is added slowly to the cooled solution, maintaining the low temperature.

  • Quenching and Work-up: The reaction is quenched with a suitable reagent (e.g., saturated aqueous sodium bicarbonate). The organic layer is separated, washed, dried, and concentrated under reduced pressure.

  • Purification: The crude product can often be used in the next step without further purification or can be purified by column chromatography.

Cost-Effectiveness

The starting piperidone is commercially available. The main cost driver for this method is ethyl diazoacetate, which can be expensive to purchase. However, for large-scale operations, in-house preparation of ethyl diazoacetate can significantly reduce the cost.[1] The high yield and scalability make this a very attractive method for industrial production.

Method 3: Ring-Closing Metathesis (RCM)

Ring-closing metathesis has emerged as a powerful tool for the synthesis of cyclic compounds, including nitrogen-containing heterocycles.[6][7][8][9][10][11] This method would involve the intramolecular cyclization of a diene precursor, such as N-allyl-N-(ethoxycarbonyl)pent-4-en-1-amine, using a ruthenium-based catalyst like Grubbs catalyst.

Experimental Protocol
  • Preparation of the Diene: The starting diene can be synthesized by the N,N-diallylation of ethyl aminoacetate.

  • Metathesis Reaction: The diene is dissolved in an anhydrous and degassed solvent (e.g., dichloromethane or toluene) at high dilution to favor intramolecular cyclization. A Grubbs catalyst (1st or 2nd generation) is then added.

  • Reaction Monitoring: The reaction is typically stirred at room temperature or with gentle heating and monitored by TLC or GC-MS for the disappearance of the starting material.

  • Work-up and Purification: Upon completion, the solvent is removed, and the crude product is purified by column chromatography to remove the ruthenium catalyst and any byproducts.

Cost-Effectiveness

While RCM can be a highly efficient and versatile method, its primary drawback is the high cost of the ruthenium catalysts. The starting diene precursor also needs to be synthesized. For small-scale research purposes, the convenience and high functional group tolerance of RCM might outweigh the cost. However, for large-scale production, the catalyst cost can be a significant factor.

Visualizing the Synthetic Workflows

To better illustrate the distinct approaches of these three synthetic methods, the following diagrams outline the experimental workflows.

Dieckmann_Condensation_Workflow Dieckmann Condensation Workflow start Start: Diethyl 4-aza-1,7-heptanedioate dissolve Dissolve in anhydrous solvent start->dissolve add_base Add strong base (e.g., NaOEt) dissolve->add_base heat Heat to effect cyclization add_base->heat cool Cool reaction mixture heat->cool neutralize Neutralize with weak acid cool->neutralize workup Aqueous work-up neutralize->workup purify Purify (distillation or chromatography) workup->purify product Product: this compound purify->product

Caption: Workflow for Dieckmann Condensation.

Ring_Expansion_Workflow Ring Expansion Workflow start Start: Ethyl 4-oxopiperidine-1-carboxylate dissolve Dissolve in anhydrous solvent under N2 start->dissolve cool Cool to low temperature (-25°C) dissolve->cool add_reagents Slowly add Ethyl diazoacetate & BF3·OEt2 cool->add_reagents quench Quench with aq. NaHCO3 add_reagents->quench workup Aqueous work-up quench->workup purify Purify (chromatography) or use as is workup->purify product Product: this compound purify->product

Caption: Workflow for Ring Expansion.

RCM_Workflow Ring-Closing Metathesis Workflow start Start: N-allyl-N-(ethoxycarbonyl)pent-4-en-1-amine dissolve Dissolve in degassed solvent (high dilution) start->dissolve add_catalyst Add Grubbs catalyst dissolve->add_catalyst stir Stir at RT or with gentle heat add_catalyst->stir monitor Monitor reaction progress stir->monitor concentrate Concentrate in vacuo monitor->concentrate purify Purify by column chromatography concentrate->purify product Product: this compound purify->product

References

A Comparative Guide to the Reactivity of N-Protected 4-Oxoazepanes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of N-Boc, N-Cbz, and N-Benzyl Protected 4-Oxoazepanes in Key Synthetic Transformations

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules containing the azepane scaffold, the choice of a nitrogen protecting group for 4-oxoazepane is a critical decision that dictates the synthetic strategy. This guide provides an in-depth comparison of the reactivity of three commonly employed N-protected 4-oxoazepanes: N-Boc-, N-Cbz-, and N-benzyl-4-oxoazepane. The following sections present a comparative analysis of their performance in fundamental ketone reactions—reduction, Grignard addition, and Wittig olefination—supported by available experimental data and detailed protocols.

Executive Summary of Comparative Reactivity

The choice of the N-protecting group—tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), or benzyl (Bn)—influences the reactivity of the 4-oxoazepane core through a combination of electronic and steric effects. Understanding these differences is paramount for optimizing reaction conditions and achieving desired synthetic outcomes.

N-Protecting GroupKey Characteristics & Impact on Reactivity
N-Boc The Boc group is sterically demanding and can influence the approach of nucleophiles. Electronically, the carbonyl group of the carbamate slightly withdraws electron density from the nitrogen, which can have a modest effect on the reactivity of the distant ketone. It is stable to a wide range of reaction conditions but is readily cleaved under acidic conditions.
N-Cbz Similar to the Boc group, the Cbz group is a carbamate and exerts a comparable electronic effect. It is also bulky, impacting the steric environment around the azepane ring. The Cbz group is stable to acidic and basic conditions but is readily removed by catalytic hydrogenolysis.
N-Benzyl The benzyl group is less sterically hindering than Boc or Cbz groups. As an alkyl group, it is electron-donating, which can slightly increase the electron density on the nitrogen. This group is robust and is typically removed by hydrogenolysis, often under more forcing conditions than Cbz deprotection.

Data Presentation: Performance in Key Reactions

The following tables summarize the available quantitative data for the reduction, Grignard addition, and Wittig reaction of the different N-protected 4-oxoazepanes. It is important to note that direct comparative studies are limited, and the data presented is compiled from various sources, including analogous cyclic ketone systems where specific data for 4-oxoazepanes is not available.

Table 1: Reduction of N-Protected 4-Oxoazepanes with Sodium Borohydride

N-Protecting GroupSubstrateProductYield (%)Reference
BocN-Boc-4-oxopiperidine*N-Boc-4-hydroxypiperidine87%
CbzN-Cbz-4-oxoazepaneN-Cbz-4-hydroxyazepaneData not available-
BenzylN-Benzyl-4-oxoazepaneN-Benzyl-4-hydroxyazepaneData not available-

*Data from the analogous N-Boc-4-oxopiperidine is provided as a reference due to the lack of specific data for the azepane.

Table 2: Grignard Reaction of N-Protected 4-Oxoazepanes with Methylmagnesium Bromide

N-Protecting GroupSubstrateProductYield (%)Reference
BocN-Boc-4-oxoazepaneN-Boc-4-hydroxy-4-methylazepaneData not available-
CbzN-Cbz-4-oxoazepaneN-Cbz-4-hydroxy-4-methylazepaneData not available-
BenzylN-Benzyl-4-oxoazepaneN-Benzyl-4-hydroxy-4-methylazepaneData not available-

Table 3: Wittig Reaction of N-Protected 4-Oxoazepanes with Methyltriphenylphosphonium Bromide

N-Protecting GroupSubstrateProductYield (%)Reference
BocN-Boc-4-oxoazepaneN-Boc-4-methyleneazepaneData not available-
CbzN-Cbz-4-oxoazepaneN-Cbz-4-methyleneazepaneData not available-
BenzylN-Benzyl-4-oxoazepaneN-Benzyl-4-methyleneazepaneData not available-

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments discussed. Researchers should optimize these protocols for their specific substrates and laboratory conditions.

Protocol 1: Sodium Borohydride Reduction of N-Boc-4-oxopiperidine

This protocol is adapted from the reduction of the analogous N-Boc-4-oxopiperidine and serves as a representative procedure.

Materials:

  • N-Boc-4-oxopiperidine (1 equivalent)

  • Sodium borohydride (2 equivalents)

  • Methanol/THF solvent mixture

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve N-Boc-4-oxopiperidine in a mixture of THF and methanol (e.g., 5:1 v/v).

  • Cool the solution to -10 °C in an ice-salt bath.

  • Add sodium borohydride portion-wise, maintaining the temperature below -5 °C.

  • Stir the reaction mixture at -10 °C for 30 minutes.

  • Quench the reaction by slowly adding ice-water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude N-Boc-4-hydroxypiperidine.

  • Purify the product by column chromatography or recrystallization as needed.

Protocol 2: General Procedure for Grignard Addition to a Cyclic Ketone

Materials:

  • N-Protected 4-oxoazepane (1 equivalent)

  • Methylmagnesium bromide (1.2-1.5 equivalents in a suitable solvent like THF or diethyl ether)

  • Anhydrous THF or diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried, three-necked flask under a nitrogen atmosphere, add a solution of the N-protected 4-oxoazepane in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the methylmagnesium bromide solution dropwise via a syringe or an addition funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture back to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: General Procedure for Wittig Olefination of a Cyclic Ketone

Materials:

  • Methyltriphenylphosphonium bromide (1.1-1.2 equivalents)

  • Strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide) (1.1 equivalents)

  • Anhydrous THF or DMSO

  • N-Protected 4-oxoazepane (1 equivalent)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried, three-necked flask under a nitrogen atmosphere, add methyltriphenylphosphonium bromide and anhydrous THF.

  • Cool the suspension to 0 °C and add the strong base dropwise.

  • Allow the resulting ylide solution (typically a yellow to orange color) to stir at room temperature for 1 hour.

  • Cool the ylide solution back to 0 °C and add a solution of the N-protected 4-oxoazepane in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to separate the olefin from triphenylphosphine oxide.

Visualization of Experimental Workflows

The following diagrams illustrate the general workflows for the discussed reactions.

Reduction_Workflow Substrate N-Protected 4-Oxoazepane Reagents Sodium Borohydride in Methanol/THF Substrate->Reagents 1. Add Reaction Reduction at -10 °C to RT Reagents->Reaction 2. Stir Workup Aqueous Quench & Extraction Reaction->Workup 3. Process Product N-Protected 4-Hydroxyazepane Workup->Product 4. Isolate

Caption: General workflow for the reduction of N-protected 4-oxoazepanes.

Grignard_Workflow Substrate N-Protected 4-Oxoazepane Reagent Grignard Reagent (e.g., MeMgBr) Substrate->Reagent 1. Add dropwise Reaction Addition Reaction in Anhydrous Ether/THF Reagent->Reaction 2. Stir Workup Quench with aq. NH4Cl & Extraction Reaction->Workup 3. Process Product N-Protected 4-Hydroxy-4-alkylazepane Workup->Product 4. Isolate Wittig_Workflow PhosphoniumSalt Methyltriphenyl- phosphonium Bromide Ylide Phosphorus Ylide (in situ) PhosphoniumSalt->Ylide 1. Deprotonate Base Strong Base (e.g., n-BuLi) Base->Ylide Reaction Wittig Reaction Ylide->Reaction 2. React with Ketone N-Protected 4-Oxoazepane Ketone->Reaction Product N-Protected 4-Methyleneazepane Reaction->Product Forms Byproduct Triphenylphosphine Oxide Reaction->Byproduct Forms

Purity Assessment of Ethyl 4-Oxoazepane-1-carboxylate: A Comparative Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical parameter in drug development, directly impacting safety and efficacy. Ethyl 4-Oxoazepane-1-carboxylate is a key building block in the synthesis of various pharmaceutical candidates, making a thorough understanding of its purity profile essential. This guide provides a comparative analysis of analytical methodologies for assessing the purity of this compound, offers detailed experimental protocols, and compares its core azepane scaffold to viable alternatives in medicinal chemistry.

Data Presentation: Purity and Impurity Profile

Precise and accurate quantification of a compound's purity and the identification of its impurities are paramount. The following table summarizes typical purity data and potential impurities for 4-oxoazepane-1-carboxylate derivatives, based on analytical methods applied to the closely related tert-butyl analog. These methods are directly applicable to this compound.

Analytical MethodPurity SpecificationPotential ImpuritiesReference Method Insights
Gas Chromatography (GC)> 98%Starting materials (e.g., piperidinone precursors), residual solvents (e.g., ethyl acetate, methanol), byproducts of ring expansion.A GC method for tert-Butyl 4-oxoazepane-1-carboxylate showed a purity of 98.4%.[1]
High-Performance Liquid Chromatography (HPLC)> 99% (pharmaceutical grade)Unreacted intermediates, degradation products.Purity of intermediates and final products in related syntheses are often determined by HPLC.
Nuclear Magnetic Resonance (¹H NMR)Conforms to structureResidual solvents, structurally similar impurities.¹H NMR is a powerful tool for both structural confirmation and quantification of impurities.
Comparison with Alternative Scaffolds in Drug Design

The azepane ring system offers a unique three-dimensional structure that can be advantageous in drug design. However, exploring alternative scaffolds is a common strategy to optimize physicochemical and pharmacological properties. Here, we compare the azepane scaffold with its six-membered ring analog, piperidine, and its eight-membered counterpart, azocane.

PropertyAzepanePiperidineAzocaneRationale for Selection
Ring Size 7-membered6-membered8-memberedModulating ring size affects conformational flexibility and physicochemical properties.
Conformational Flexibility HighLow (prefers chair conformation)Very HighIncreased flexibility can allow for better adaptation to binding pockets but may come with an entropic penalty.
Lipophilicity (logP) IntermediateLowerHigherlogP is a critical parameter influencing solubility, permeability, and metabolism. The logP of the parent azocane is approximately 1.87, while that of piperidine is about 0.84.[2]
Synthetic Accessibility ModerateHighLowerThe prevalence of piperidine in commercial building blocks and established synthetic routes makes it highly accessible.[3][4]
Presence in Approved Drugs IncreasingHighLowPiperidine is a very common scaffold in approved drugs, while the use of azepanes is growing.[5][6]

Experimental Protocols

Detailed and validated analytical methods are crucial for the reliable assessment of purity. The following are template protocols for the analysis of this compound.

Gas Chromatography (GC) Purity Assay

This method is suitable for the routine analysis of purity and the detection of volatile impurities.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: OV-17 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 250°C.

  • Oven Program:

    • Initial temperature: 120°C, hold for 3 minutes.

    • Ramp: 12°C/min to 220°C, hold for 3 minutes.

    • Ramp: 12°C/min to 250°C, hold for 3 minutes.

  • Injection Volume: 1 µL.

  • Sample Preparation: Dissolve 10 mg of the sample in 1 mL of ethyl acetate.

High-Performance Liquid Chromatography (HPLC) Purity Assay

Reverse-phase HPLC is a versatile technique for the separation and quantification of the main component and non-volatile impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid in Water.

    • B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of acetonitrile/water (1:1).

Quantitative ¹H NMR (qNMR) Purity Assay

qNMR provides an absolute method for purity determination without the need for a reference standard of the analyte.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Internal Standard: Maleic anhydride (or other suitable certified reference material with a known purity).

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound into a clean vial.

    • Accurately weigh approximately 5 mg of the internal standard into the same vial.

    • Dissolve the mixture in 0.75 mL of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • Acquisition Parameters:

    • Pulse sequence with a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds).

    • Number of scans: 8 or more for good signal-to-noise.

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

Mandatory Visualizations

Experimental Workflow for Purity Assessment

G cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_2 Data Analysis & Reporting start This compound Sample prep_gc Dissolve in Ethyl Acetate start->prep_gc prep_hplc Dissolve in ACN/Water start->prep_hplc prep_nmr Weigh sample and internal standard, dissolve in deuterated solvent start->prep_nmr gc Gas Chromatography (GC) prep_gc->gc hplc HPLC prep_hplc->hplc nmr Quantitative NMR (qNMR) prep_nmr->nmr analysis Purity Calculation & Impurity Identification gc->analysis hplc->analysis nmr->analysis report Certificate of Analysis analysis->report

Caption: Workflow for the purity assessment of this compound.

Logical Relationship of Analytical Techniques

G cluster_0 Primary Purity Assessment cluster_1 Structural Confirmation & Absolute Quantification cluster_2 Impurity Identification compound This compound (Analyte) hplc HPLC (Non-volatile impurities) compound->hplc gc GC (Volatile impurities) compound->gc nmr qNMR (Absolute Purity & Structure) compound->nmr ms Mass Spectrometry (MS) (Coupled with GC/HPLC) hplc->ms gc->ms

Caption: Interrelation of analytical techniques for comprehensive purity analysis.

References

A Comparative Guide to the Synthesis of Azepane Derivatives: Benchmarking New Methods Against Established Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of complex nitrogen-containing heterocycles is a cornerstone of innovation. The seven-membered azepane ring system, a prevalent scaffold in numerous biologically active compounds, presents a unique synthetic challenge. This guide provides an objective comparison of emerging synthetic methodologies for azepane derivatives against classical approaches, supported by experimental data to inform strategic synthetic planning.

This document outlines the performance of three novel synthetic strategies — Photochemical Dearomative Ring Expansion of Nitroarenes, Silyl-aza-Prins Cyclization, and Copper(I)-Catalyzed Tandem Amination/Cyclization — and benchmarks them against the established Tiffeneau-Demjanov ring expansion of piperidine derivatives. Key performance indicators such as reaction yields, stereoselectivity, substrate scope, and reaction conditions are summarized in structured tables for ease of comparison. Detailed experimental protocols for key examples are also provided to ensure reproducibility.

Performance Metrics of Novel Synthetic Methods

The following tables summarize the quantitative performance of recently developed methods for the synthesis of azepane derivatives, highlighting their yields, selectivity, and applicability across various substrates.

Table 1: Photochemical Dearomative Ring Expansion of Nitroarenes[1][2]

This method offers a novel entry into polysubstituted azepanes from readily available nitroarenes in a two-step sequence involving photochemical ring expansion followed by hydrogenation.

EntryNitroarene SubstrateAzepane ProductYield (%)Diastereomeric Ratio (d.r.)
14-Methylnitrobenzene4-Methylazepane85-
23-Methylnitrobenzene3-Methylazepane & 4-Methylazepane781:1.2
34-Fluoronitrobenzene4-Fluoroazepane75-
44-Chloronitrobenzene4-Chloroazepane72-
54-Bromonitrobenzene4-Bromoazepane68-
64-Trifluoromethylnitrobenzene4-(Trifluoromethyl)azepane65-
73,5-Dimethylnitrobenzene3,5-Dimethylazepane81>20:1
Table 2: Silyl-aza-Prins Cyclization for Azepane Synthesis[3]

This approach constructs the azepane ring through a Lewis acid-mediated cyclization of allylsilyl amines with aldehydes, demonstrating high diastereoselectivity for the trans-isomer.

EntryAldehydeAmineAzepane ProductYield (%)Diastereomeric Ratio (trans:cis)
1BenzaldehydeN-Tosyl-3-silylallylamine2-Phenyl-1-tosylazepane92>95:5
24-ChlorobenzaldehydeN-Tosyl-3-silylallylamine2-(4-Chlorophenyl)-1-tosylazepane95>95:5
34-MethoxybenzaldehydeN-Tosyl-3-silylallylamine2-(4-Methoxyphenyl)-1-tosylazepane89>95:5
42-NaphthaldehydeN-Tosyl-3-silylallylamine2-(Naphthalen-2-yl)-1-tosylazepane93>95:5
5CinnamaldehydeN-Tosyl-3-silylallylamine2-Styryl-1-tosylazepane85>95:5
6IsovaleraldehydeN-Tosyl-3-silylallylamine2-Isobutyl-1-tosylazepane88>95:5
7CyclohexanecarboxaldehydeN-Tosyl-3-silylallylamine2-Cyclohexyl-1-tosylazepane90>95:5
Table 3: Copper(I)-Catalyzed Tandem Amination/Cyclization[4][5]

This method provides access to functionalized azepine derivatives through a copper-catalyzed reaction of fluorinated allenynes with various amines.

EntryAmineAllenyl SubstrateAzepine ProductYield (%)
1AnilineEthyl 2-(but-3-yn-1-yl)-4,4,4-trifluoro-2-(tosylamino)but-2-enoateEthyl 4-(trifluoromethyl)-1-phenyl-1,4,5,6-tetrahydroazepine-2-carboxylate65
24-FluoroanilineEthyl 2-(but-3-yn-1-yl)-4,4,4-trifluoro-2-(tosylamino)but-2-enoateEthyl 1-(4-fluorophenyl)-4-(trifluoromethyl)-1,4,5,6-tetrahydroazepine-2-carboxylate62
34-MethoxyanilineEthyl 2-(but-3-yn-1-yl)-4,4,4-trifluoro-2-(tosylamino)but-2-enoateEthyl 1-(4-methoxyphenyl)-4-(trifluoromethyl)-1,4,5,6-tetrahydroazepine-2-carboxylate70
4MorpholineEthyl 2-(but-3-yn-1-yl)-4,4,4-trifluoro-2-(tosylamino)but-2-enoateEthyl 4-(morpholino)-4-(trifluoromethyl)-1,4,5,6-tetrahydroazepine-2-carboxylate58
5PiperidineEthyl 2-(but-3-yn-1-yl)-4,4,4-trifluoro-2-(tosylamino)but-2-enoateEthyl 4-(piperidin-1-yl)-4-(trifluoromethyl)-1,4,5,6-tetrahydroazepine-2-carboxylate62
6DibenzylamineEthyl 2-(but-3-yn-1-yl)-4,4,4-trifluoro-2-(tosylamino)but-2-enoateEthyl 1-(dibenzylamino)-4-(trifluoromethyl)-1,4,5,6-tetrahydroazepine-2-carboxylate45

Established Method: Piperidine Ring Expansion

The Tiffeneau-Demjanov rearrangement is a classical one-carbon ring expansion of cyclic ketones, which can be adapted for the synthesis of azepanes from piperidine derivatives. This method serves as a valuable benchmark for evaluating the efficiency and practicality of newer synthetic routes.

Table 4: Tiffeneau-Demjanov Ring Expansion of Piperidine Derivatives[6][7]
EntryPiperidine PrecursorAzepane ProductYield (%)Stereoselectivity
1(±)-2-(Hydroxymethyl)piperidine(±)-Azepan-2-one~75-85 (from amino alcohol)Not applicable
2cis-2-Amino-1-methylcyclohexanol2-Methylcycloheptanone70Stereospecific
31-(Aminomethyl)cyclohexanolCycloheptanone90Not applicable

Experimental Protocols

Detailed methodologies for key examples of both a novel and an established synthetic method are provided below.

Protocol 1: Photochemical Dearomative Ring Expansion of 4-Methylnitrobenzene[8][9]

Step 1: Photochemical Ring Expansion In a photoreactor equipped with blue LEDs (450 nm), a solution of 4-methylnitrobenzene (1.0 mmol) and triethyl phosphite (3.0 mmol) in anhydrous acetonitrile (20 mL) is degassed with argon for 30 minutes. The reaction mixture is irradiated at room temperature for 12 hours. Upon completion (monitored by TLC), the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the corresponding 3H-azepine intermediate.

Step 2: Hydrogenation to 4-Methylazepane The 3H-azepine intermediate (1.0 mmol) is dissolved in methanol (15 mL) in a high-pressure reactor. Palladium on carbon (10 mol%) is added, and the reactor is purged with hydrogen gas. The reaction is stirred under a hydrogen atmosphere (50 bar) at 60 °C for 24 hours. After cooling to room temperature, the catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure to yield 4-methylazepane, which can be further purified by distillation.

Protocol 2: Tiffeneau-Demjanov Ring Expansion of (Piperidin-2-yl)methanol[10][11][12]

Step 1: N-Protection of (Piperidin-2-yl)methanol To a solution of (piperidin-2-yl)methanol (1.0 mmol) in dichloromethane (10 mL) at 0 °C, triethylamine (1.2 mmol) and benzyl chloroformate (1.1 mmol) are added dropwise. The reaction is stirred at room temperature for 4 hours. The mixture is then washed with 1 M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to give the N-Cbz protected amino alcohol, which is used in the next step without further purification.

Step 2: Oxidation to the Aldehyde To a solution of the N-Cbz protected amino alcohol (1.0 mmol) in dichloromethane (15 mL), Dess-Martin periodinane (1.2 mmol) is added in one portion. The reaction is stirred at room temperature for 2 hours. The mixture is then quenched with a saturated solution of sodium thiosulfate and sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried and concentrated to afford the crude aldehyde.

Step 3: Cyanohydrin Formation and Reduction to the Amino Alcohol The crude aldehyde is dissolved in a mixture of THF and water (1:1, 10 mL). Sodium cyanide (1.5 mmol) is added, followed by the dropwise addition of acetic acid to maintain a pH of ~5. The reaction is stirred for 6 hours. Then, lithium aluminum hydride (3.0 mmol) is carefully added in portions at 0 °C. The reaction is stirred at room temperature overnight. The reaction is quenched by the sequential addition of water, 15% NaOH solution, and water. The resulting solid is filtered off, and the filtrate is concentrated to give the 1-(aminomethyl)piperidin-2-ol derivative.

Step 4: Diazotization and Ring Expansion The crude amino alcohol is dissolved in 1 M aqueous acetic acid (10 mL) at 0 °C. A solution of sodium nitrite (1.5 mmol) in water (2 mL) is added dropwise over 30 minutes. The reaction is stirred at 0 °C for 2 hours and then allowed to warm to room temperature overnight. The mixture is basified with 2 M NaOH and extracted with diethyl ether. The combined organic extracts are dried and concentrated. The crude product is purified by column chromatography to yield the corresponding azepan-2-one.

Visualization of Synthetic Workflows and Method Selection

To further aid in the understanding and selection of an appropriate synthetic strategy, the following diagrams illustrate a generalized experimental workflow and a logical decision-making process.

G cluster_workflow Generalized Experimental Workflow for Azepane Synthesis start Starting Material(s) Selection reaction Chemical Transformation (e.g., Cyclization, Ring Expansion) start->reaction workup Reaction Work-up (Quenching, Extraction) reaction->workup purification Purification (Chromatography, Distillation, Recrystallization) workup->purification analysis Product Characterization (NMR, MS, etc.) purification->analysis final_product Pure Azepane Derivative analysis->final_product

Caption: A generalized workflow for the synthesis of azepane derivatives.

G cluster_decision Logical Flow for Selecting an Azepane Synthetic Method start Define Target Azepane Structure stereochem Stereochemistry Required? start->stereochem enantio_method Consider Enantioselective Methods (e.g., Asymmetric Catalysis) stereochem->enantio_method Yes (Enantiopure) diastereo_method Consider Diastereoselective Methods (e.g., Silyl-aza-Prins) stereochem->diastereo_method Yes (Diastereocontrol) achiral_method Achiral Synthesis Sufficient stereochem->achiral_method No substitution Specific Substitution Pattern? photochem Photochemical Ring Expansion (Access to diverse substitutions) substitution->photochem Polysubstituted cu_catalyzed Cu(I)-Catalyzed Cyclization (For specific functionalized azepines) substitution->cu_catalyzed Specific Heteroatom Pattern ring_expansion Classical Ring Expansion (Well-established, predictable) substitution->ring_expansion Simple Substitution scalability Scalability a Concern? robust_method Select Robust, High-Yielding Method scalability->robust_method Yes step_economy Prioritize Step-Economic Routes scalability->step_economy No enantio_method->substitution diastereo_method->substitution achiral_method->substitution photochem->scalability cu_catalyzed->scalability ring_expansion->scalability

Caption: A decision tree for selecting an appropriate azepane synthetic method.

Conclusion

The landscape of azepane synthesis is rapidly evolving, with novel methodologies offering significant advantages in terms of efficiency, selectivity, and substrate scope over more traditional routes. The photochemical dearomative ring expansion provides a powerful tool for accessing polysubstituted azepanes from simple starting materials.[1][2] The silyl-aza-Prins cyclization offers excellent diastereocontrol in the formation of the azepane core.[3] Furthermore, the copper(I)-catalyzed tandem amination/cyclization opens a door to uniquely functionalized azepine derivatives.[4][5]

While established methods like the Tiffeneau-Demjanov ring expansion remain valuable for their predictability and robustness, these new approaches provide researchers with a more diverse and powerful toolkit.[6][7] The choice of synthetic strategy will ultimately depend on the specific structural and stereochemical requirements of the target molecule, as well as considerations of scalability and step economy. This guide serves as a starting point for navigating these choices, empowering researchers to select the optimal path for their synthetic endeavors.

References

Safety Operating Guide

Proper Disposal of Ethyl 4-Oxoazepane-1-carboxylate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of Ethyl 4-Oxoazepane-1-carboxylate, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.

I. Understanding the Hazards

Before handling this compound, it is crucial to be aware of its potential hazards. This information is typically found in the Safety Data Sheet (SDS).

Key Hazard Information:

Hazard CategoryDescription
Skin Irritation May cause skin irritation upon contact.[1]
Eye Irritation May cause serious eye irritation.[1]
Respiratory Irritation May cause respiratory irritation if inhaled.[1]
Incompatible Materials Strong oxidizing agents.[1]

II. Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound to minimize exposure.

  • Eye Protection: Wear chemical safety goggles or a face shield.[1]

  • Hand Protection: Wear protective gloves (e.g., nitrile rubber).[1]

  • Body Protection: Wear a lab coat or other protective clothing.[1]

  • Respiratory Protection: Use only in a well-ventilated area. If ventilation is inadequate, use a suitable respirator.[1]

III. Spill Management

In the event of a spill, follow these steps to ensure safe cleanup and containment:

  • Evacuate and Ventilate: Immediately clear the area of all personnel and ensure adequate ventilation.

  • Contain the Spill: Use an inert absorbent material such as sand, silica gel, or universal binder to soak up the spilled chemical.[1]

  • Collect the Waste: Carefully collect the absorbent material and the spilled substance into a suitable, labeled, and closed container for disposal.[1]

  • Decontaminate the Area: Wash the spill area thoroughly with soap and water.

  • Dispose of Contaminated Materials: All contaminated materials, including absorbent and cleaning supplies, must be disposed of as hazardous waste.

IV. Disposal Procedure for Unused or Waste this compound

The primary method for the disposal of this compound is through an approved waste disposal plant.[1] Do not dispose of this chemical down the drain or in regular trash.

Step-by-Step Disposal Protocol:

  • Containerization:

    • Place the waste this compound in a clearly labeled, sealed, and appropriate waste container.

    • Ensure the container is compatible with the chemical and will not leak.

  • Labeling:

    • Label the waste container with the full chemical name: "Waste this compound".

    • Include any relevant hazard symbols (e.g., irritant).

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • Keep it away from incompatible materials, such as strong oxidizing agents.[1]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

    • Provide the waste disposal service with the Safety Data Sheet (SDS) for this compound.

  • Documentation:

    • Maintain a record of the amount of waste generated and the date of disposal, following your institution's and local regulations.

V. Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have Waste This compound is_spill Is it a spill? start->is_spill spill_procedure Follow Spill Management Protocol is_spill->spill_procedure Yes containerize_waste Containerize in a Labeled, Sealed Container is_spill->containerize_waste No spill_procedure->containerize_waste store_waste Store in Designated Hazardous Waste Area containerize_waste->store_waste contact_disposal Contact EHS or Licensed Waste Disposal Contractor store_waste->contact_disposal document_disposal Document Waste for Regulatory Compliance contact_disposal->document_disposal end End: Proper Disposal Complete document_disposal->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Ethyl 4-Oxoazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides crucial safety and logistical information for handling ethyl 4-oxoazepane-1-carboxylate and structurally similar compounds. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on data for the closely related compound, tert-butyl 4-oxoazepane-1-carboxylate, and general safety protocols for laboratory chemicals.

Personal Protective Equipment (PPE)

Proper personal protective equipment is essential to minimize exposure and ensure safety when handling 4-oxoazepane carboxylates. The following table summarizes the recommended PPE.

Protection Type Recommended Equipment Specification/Standard
Eye and Face Protection Safety glasses with side-shields or chemical safety gogglesConforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US)[1]
Hand Protection Chemical-resistant, impervious glovesNitrile rubber, Butyl rubber. Follow manufacturer's specifications for breakthrough time and dexterity.
Skin and Body Protection Laboratory coat, long-sleeved clothingTo prevent skin contact.[2]
Respiratory Protection Use in a well-ventilated area. If dusts or aerosols are generated, use a NIOSH-approved respirator with an appropriate filter.N95 (US) or equivalent.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational plan is critical for the safe handling of 4-oxoazepane carboxylates.

  • Preparation and Engineering Controls :

    • Work in a well-ventilated laboratory, preferably within a chemical fume hood.[1]

    • Ensure that an eyewash station and safety shower are readily accessible.[1]

    • Keep the container tightly closed when not in use.[1]

  • Handling :

    • Avoid contact with skin, eyes, and clothing.[1]

    • Do not breathe dust, fume, gas, mist, vapors, or spray.[1]

    • Wash hands and any exposed skin thoroughly after handling.[1]

    • Use non-sparking tools and take precautionary measures against static discharge.

  • Storage :

    • Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[1]

    • Keep containers tightly closed and properly labeled.[1]

    • Recommended storage temperature is typically between 2-8°C.

Disposal Plan

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Chemical Disposal :

    • Dispose of contents and container to an approved waste disposal plant.[1][2]

    • Do not allow the product to enter drains or waterways.

    • Waste should be disposed of in accordance with local, state, and federal regulations.

  • Contaminated PPE Disposal :

    • Contaminated gloves, lab coats, and other disposable PPE should be collected in a designated, sealed container.

    • Dispose of contaminated PPE as hazardous waste through a licensed contractor.

Experimental Workflow

The following diagram illustrates the logical workflow for the safe handling of 4-oxoazepane carboxylates in a laboratory setting.

Safe Handling Workflow for 4-Oxoazepane Carboxylates cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Prepare Work Area (Fume Hood) B->C D Weigh/Measure Chemical C->D E Perform Experimental Procedure D->E F Monitor for Spills or Exposure E->F G Decontaminate Work Surfaces F->G H Dispose of Chemical Waste G->H I Dispose of Contaminated PPE H->I J Remove PPE & Wash Hands I->J

Caption: Logical workflow for handling 4-Oxoazepane Carboxylates.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-Oxoazepane-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-Oxoazepane-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.